Thiol-PEG4-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLGUGSEJFKLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627910 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749247-06-1 | |
| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
what is the structure of Thiol-PEG4-acid
An In-depth Technical Guide to Thiol-PEG4-acid
Introduction
This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and materials science. It features a thiol group (-SH) at one end of a polyethylene (B3416737) glycol (PEG) chain and a carboxylic acid (-COOH) at the other. The central PEG component is a chain of four ethylene (B1197577) glycol units, which imparts hydrophilicity, enhances biocompatibility, and provides a flexible spacer arm to mitigate steric hindrance.[1][2][3] This unique structure allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool for researchers, scientists, and drug development professionals.
Its applications are diverse, ranging from the synthesis of complex antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the functionalization of nanoparticle surfaces for targeted therapies and biosensors.[4][5][6]
Structure and Physicochemical Properties
The core structure of this compound consists of three key components: a reactive thiol group, a 16-atom hydrophilic PEG spacer, and a terminal carboxylic acid.[2][7] This distinct architecture allows for controlled, stepwise reactions.
Caption: Molecular structure of this compound.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | References |
| CAS Number | 749247-06-1 | [2][3][7][8] |
| Chemical Formula | C₁₁H₂₂O₆S | [2][3][9] |
| Molecular Weight | 282.35 g/mol | [2][7][9] |
| IUPAC Name | 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid | [8] |
| Purity | Typically >95% | [3] |
| Spacer Arm | 16 atoms, 18.3 Å | [2][7] |
| Appearance | Solid powder or liquid | [8] |
| Solubility | Methylene chloride, Acetonitrile, DMSO, DMF, moderate in water | [2] |
Core Concepts and Reaction Chemistry
This compound's utility stems from the orthogonal reactivity of its terminal functional groups.
-
Thiol Group (-SH): This nucleophilic group exhibits high reactivity towards specific functionalities. It readily forms stable dative bonds with the surfaces of noble metals like gold and silver.[2][3] It also participates in covalent bond formation with thiol-reactive groups such as maleimides, haloacetyls, and vinyl sulfones.[3][8]
-
Carboxylic Acid Group (-COOH): This group can be activated to form a stable amide bond with primary amines.[3] This reaction is typically mediated by carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an acylating agent like N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable amine-reactive intermediate.[2][10]
The hydrophilic PEG spacer not only improves the aqueous solubility of the molecule and its conjugates but also helps prevent non-specific protein adsorption and reduces the potential for an immune response.[1][2][5]
| Functional Group | Reactive Partner | Resulting Bond | Key Applications |
| Thiol (-SH) | Maleimide, OPSS, Vinylsulfone | Thioether | Antibody-Drug Conjugates, Protein Labeling |
| Gold, Silver Surfaces | Dative Bond | Nanoparticle Functionalization, Biosensors | |
| Carboxylic Acid (-COOH) | Primary Amines (with EDC/NHS) | Amide | Protein Conjugation, Surface Immobilization |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation (ADC)
This protocol details the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.[1]
Step A: Reaction of this compound with Maleimide-Drug
-
Dissolution: Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in a suitable conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Remove the excess unreacted this compound using a desalting column to obtain the purified PEG-drug conjugate.
Step B: Conjugation of PEG-Drug to Antibody
-
Activation: Dissolve the purified PEG-drug conjugate in an activation buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation: Immediately add the activated PEG-drug conjugate to the antibody solution (in a conjugation buffer like PBS, pH 7.4) at a desired molar ratio (e.g., 20:1 linker-to-antibody). Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching & Purification: Quench the reaction by adding a quenching solution (e.g., Tris or hydroxylamine). Purify the final antibody-drug conjugate using size-exclusion chromatography to remove unreacted components.
Caption: Workflow for a two-step antibody-drug conjugation.
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol outlines the functionalization of citrate-capped gold nanoparticles.[1][2]
-
Preparation: Prepare a 1 mM stock solution of this compound in ethanol (B145695) or water.
-
Surface Modification: To a solution of citrate-capped gold nanoparticles, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker-to-AuNP).
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant containing excess linker and resuspend the particles in a clean buffer (e.g., 10 mM phosphate buffer, pH 7.4). Repeat this washing step at least twice.
-
Subsequent Conjugation: The purified this compound functionalized AuNPs can now be conjugated to amine-containing molecules (e.g., proteins, peptides) using the EDC/NHS activation chemistry described in Protocol 1, Step B.
Caption: Workflow for AuNP functionalization and subsequent conjugation.
Safety and Handling
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: The compound should be stored at -20°C under an inert atmosphere.[2][3] It is hygroscopic and should be protected from moisture.[2] Before use, the container should be allowed to come to room temperature before opening to prevent condensation.[2][10] Stock solutions can be prepared with dry solvents and should be frozen when not in use.[2]
-
Handling: Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[11][12] Handling should be performed in a well-ventilated area to avoid inhalation.[11][13]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Conclusion
This compound is a versatile and powerful tool in the field of bioconjugation and materials science. Its well-defined structure, featuring orthogonally reactive thiol and carboxylic acid groups separated by a hydrophilic PEG spacer, provides researchers with precise control over the construction of complex molecular architectures. From developing next-generation antibody-drug conjugates to creating advanced functionalized nanomaterials, the applications of this compound are extensive and continue to expand, driving innovation across multiple scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. polysciences.com [polysciences.com]
- 6. mdpi.com [mdpi.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound, CAS 749247-06-1 | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. biochempeg.com [biochempeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Thiol Group's Function in Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiol-PEG4-acid is a heterobifunctional linker that has become an indispensable tool in the fields of bioconjugation, drug delivery, and nanotechnology. Its utility is derived from the unique and versatile reactivity of its terminal thiol group, the advantageous physicochemical properties imparted by the tetraethylene glycol (PEG4) spacer, and the secondary conjugation capabilities of its terminal carboxylic acid. This in-depth technical guide elucidates the core functions of the thiol group in this compound, providing a comprehensive overview of its reactivity, applications, and the methodologies for its use. Quantitative data are presented to inform experimental design, and detailed protocols for key applications are provided to enable practical implementation. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying principles.
Introduction: The Molecular Architecture and Strategic Importance of this compound
This compound is a molecule strategically designed for bioconjugation. It comprises three key functional components:
-
The Thiol Group (-SH): A potent nucleophile that serves as the primary reactive handle for conjugation.[1]
-
The PEG4 Spacer: A hydrophilic chain of four ethylene (B1197577) glycol units that enhances water solubility, reduces non-specific binding, and provides a flexible spacer arm to mitigate steric hindrance.[2]
-
The Carboxylic Acid Group (-COOH): A secondary reactive site that can be activated for conjugation to primary amines, enabling the creation of complex bioconjugates.[3]
The orthogonal reactivity of the thiol and carboxylic acid groups allows for a controlled, stepwise approach to conjugation, making this compound a versatile linker for a multitude of applications.[1]
The Core Functionality: Reactivity of the Thiol Group
The primary function of the thiol group in this compound is to form stable covalent bonds with a variety of electrophilic partners. The reactivity of the thiol group is critically dependent on the pH of the reaction medium. In its protonated state (-SH), the sulfur atom is a weak nucleophile. However, upon deprotonation to the thiolate anion (-S⁻), it becomes a much more potent nucleophile.[4] The pKa of a typical thiol group is in the range of 8.5-9.5, meaning that as the pH of the solution approaches and exceeds this value, the concentration of the more reactive thiolate form increases.[1]
Key Reactions of the Thiol Group
The thiol group of this compound readily participates in several types of reactions, making it a versatile tool for bioconjugation:
-
Thiol-Maleimide Michael Addition: This is one of the most common and efficient reactions for thiol-specific modification. The thiol group undergoes a Michael addition reaction with a maleimide (B117702) to form a stable thioether bond. This reaction is highly selective for thiols over other nucleophilic groups, such as amines, within a pH range of 6.5-7.5.[1]
-
Reaction with Haloacetamides: Thiol groups react with haloacetyl groups (e.g., iodoacetyl, bromoacetyl) via nucleophilic substitution to form a stable thioether linkage.
-
Thiol-Disulfide Exchange: Thiols can react with ortho-pyridyl disulfides (OPSS) in a thiol-disulfide exchange reaction, resulting in the formation of a new disulfide bond and the release of a chromophore that can be monitored spectrophotometrically to track the reaction progress.[1]
-
Reaction with Vinyl Sulfones: Similar to maleimides, vinyl sulfones react with thiols through a Michael addition to create a stable thioether bond. This reaction is also efficient at physiological pH.[1]
-
Binding to Noble Metal Surfaces: The thiol group exhibits a strong affinity for noble metal surfaces, most notably gold (Au) and silver (Ag), forming a stable dative bond. This property is extensively utilized for the functionalization of nanoparticles and biosensors.[1]
Factors Influencing Thiol Reactivity
Several factors must be considered to ensure successful and efficient conjugation reactions involving the thiol group:
-
pH: As mentioned, pH is a critical factor. For thiol-maleimide reactions, a pH range of 6.5-7.5 is optimal to ensure high selectivity for thiols.[1]
-
Reducing Agents: To prevent the formation of disulfide bonds (-S-S-) through the oxidation of thiol groups, the inclusion of a reducing agent may be necessary. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent as it is stable, odorless, and does not contain a thiol group itself, meaning it does not need to be removed before the addition of a thiol-reactive reagent.[4]
-
Temperature: Thiol conjugation reactions are typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction rate and potentially minimize side reactions.[4]
Quantitative Data
The following tables summarize key quantitative data related to the use of thiol-PEG linkers. It is important to note that these values can be influenced by the specific experimental conditions, including the nature of the reactants, buffer composition, and temperature.
Table 1: Grafting Density of Thiol-PEG Linkers on Gold Nanoparticles
| PEG Linker | Nanoparticle Diameter (nm) | Grafting Density (molecules/nm²) | Analytical Method |
| HS-PEG-COOH | 10-100 | 4.3 - 6.3 | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) |
| HS-PEG5000-NH2 | Not specified | 1.33 | Ninhydrin-based assay |
| HS-PEG5000-NH2 | Not specified | 0.85 | Fluorescamine-based assay |
Data adapted from scientific literature. The grafting density is dependent on the chain length of the PEG linker.
Table 2: Stability of Thiol-Maleimide Adducts
| Thiol Compound | Maleimide Derivative | Half-life of Conversion (in the presence of glutathione) |
| 4-mercaptophenylacetic acid (MPA) | N-ethylmaleimide (NEM) | 20-80 hours |
| N-acetylcysteine | N-ethylmaleimide (NEM) | 20-80 hours |
The stability of the thiol-maleimide linkage is influenced by the structure of both the thiol and the maleimide, as well as the surrounding environment. The retro-Michael reaction can lead to the reversal of the conjugation, while hydrolysis of the succinimide (B58015) ring leads to a more stable product.[5]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing the thiol group of this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-functionalized drug
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reaction of this compound with Maleimide-Drug: a. Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer. b. Incubate the reaction for 2 hours at room temperature. c. Purify the PEG-drug conjugate using a desalting column to remove excess unreacted this compound.
-
Activation of the Carboxylic Acid: a. Dissolve the purified PEG-drug conjugate in Activation Buffer. b. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. c. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation to the Antibody: a. Immediately add the activated PEG-drug conjugate to the antibody solution (in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker to antibody). b. Incubate for 2 hours at room temperature with gentle mixing.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. b. Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG-drug and other reagents.
Protocol 2: Functionalization of Gold Nanoparticles
This protocol outlines the surface modification of citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Ethanol (B145695) or water
Procedure:
-
Preparation of PEG Linker Solution: a. Prepare a 1 mM stock solution of this compound in ethanol or water.
-
Surface Modification: a. To the citrate-capped gold nanoparticle solution, add the this compound stock solution to achieve the desired final concentration (e.g., 1 µM). b. Incubate the mixture for at least 12 hours at room temperature with gentle stirring to allow for the displacement of citrate (B86180) and the formation of a self-assembled monolayer of this compound on the gold surface.
-
Purification: a. Centrifuge the gold nanoparticle solution to pellet the functionalized nanoparticles. b. Remove the supernatant containing excess this compound and unreacted reagents. c. Resuspend the nanoparticle pellet in fresh phosphate buffer. d. Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound linker. e. The purified this compound functionalized gold nanoparticles can then be used for subsequent conjugation to amine-containing molecules via EDC/NHS chemistry as described in Protocol 1, step 2.
Protocol 3: Quantification of Unreacted Thiols using Ellman's Reagent
This protocol describes a method to quantify the concentration of free thiol groups.
Materials:
-
Sample containing thiol groups
-
Ellman's Reagent (5,5'-dithiobis(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or other thiol-containing compound for standard curve
Procedure:
-
Prepare a Standard Curve: a. Prepare a series of known concentrations of cysteine in the Reaction Buffer. b. Add Ellman's Reagent solution (e.g., 4 mg/mL in Reaction Buffer) to each standard. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm. e. Plot absorbance versus thiol concentration to generate a standard curve.
-
Sample Measurement: a. Add the sample containing the unknown thiol concentration to the Reaction Buffer. b. Add Ellman's Reagent solution. c. Incubate for 15 minutes at room temperature. d. Measure the absorbance at 412 nm.
-
Calculation: a. Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve.
Visualizations
The following diagrams illustrate key concepts and workflows related to the function and application of the thiol group in this compound.
References
- 1. Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of the Carboxylic Acid in Thiol-PEG4-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, Thiol-PEG4-acid, has emerged as a critical tool in bioconjugation, surface modification, and the development of advanced drug delivery systems. Its architecture, featuring a terminal thiol group and a carboxylic acid moiety separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking different molecules. While the thiol group provides a robust anchor to surfaces like gold or reacts readily with maleimides, the carboxylic acid serves as a versatile functional handle for conjugation to a wide array of biomolecules, making it a cornerstone of modern bioconjugation strategies. This technical guide delves into the core functionalities of the carboxylic acid in this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.
The Carboxylic Acid: A Gateway to Bioconjugation
The terminal carboxylic acid (-COOH) of this compound is the key to its versatility in bioconjugation. Unlike the thiol group, which has a more limited set of reaction partners, the carboxylic acid can be activated to react with primary amines (-NH2), which are abundantly present in proteins, peptides, and other biomolecules on lysine (B10760008) residues and the N-terminus. This reaction forms a stable amide bond, creating a durable linkage between the PEG linker and the target molecule.[1][2]
The most common and efficient method for activating the carboxylic acid is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step process, often referred to as EDC/NHS chemistry, first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester. This ester readily reacts with primary amines to form the final amide bond, releasing NHS as a byproduct.[3]
The hydrophilic PEG4 spacer plays a crucial role in these conjugation reactions. It enhances the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[2][3] The flexibility and length of the PEG chain can also help to overcome steric hindrance, potentially leading to higher conjugation yields compared to shorter linkers.[3]
Quantitative Data on this compound Conjugations
The efficiency and stability of conjugations involving this compound are critical parameters for the successful development of bioconjugates and drug delivery systems. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Value | Context | Reference |
| Conjugation Efficiency | ~21.7% | Conjugation of an EGFR-targeting peptide to thiolated gelatin nanoparticles functionalized with a PEG linker. | [5] |
| Peptide Conjugation | High | Successful conjugation of peptides to Thiol-PEG-acid functionalized nanoparticles. | [6][7] |
| Antibody Conjugation | High | Efficient conjugation of antibodies to nanoparticles via Thiol-PEG-acid linkers. | [8] |
| Parameter | Value | Context | Reference |
| Blood Half-life (t1/2β) | 30-33 hours | 13nm gold nanoparticles coated with 5kDa PEG in mice. | [9] |
| Blood Half-life (t1/2) | ~2 hours | 47nm spherical gold nanoparticles coated with 5kDa PEG in mice. | [9] |
| Colloidal Stability | High | PEGylated gold nanoparticles show enhanced stability in the presence of serum proteins. | [1] |
| In Vivo Stability | High | PEGylation significantly improves the in vivo stability and circulation time of nanoparticles. | [10] |
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid on this compound Functionalized Nanoparticles and Conjugation to a Protein
This protocol describes the covalent attachment of a protein to this compound functionalized gold nanoparticles (AuNPs) using EDC/NHS chemistry.
Materials:
-
This compound functionalized AuNPs in ultrapure water or PBS
-
Protein to be conjugated (containing primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a fresh 10 mg/mL stock solution of EDC in Activation Buffer.
-
Prepare a fresh 10 mg/mL stock solution of NHS in Activation Buffer.
-
Dissolve the protein to be conjugated in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
-
Activation of Carboxylic Acid:
-
To the this compound functionalized AuNP solution, add EDC and NHS to a final concentration of 2 mM and 5 mM, respectively.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
Remove excess EDC and NHS by centrifuging the activated AuNPs (speed and time dependent on nanoparticle size) and resuspending the pellet in Coupling Buffer. Repeat this washing step twice. Alternatively, use a desalting column.
-
-
Conjugation to the Protein:
-
Immediately add the activated (and purified) AuNPs to the protein solution. The molar ratio of activated nanoparticles to protein should be optimized, but a starting point of 10:1 to 20:1 can be used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated protein and reaction byproducts by centrifugation and washing, size-exclusion chromatography, or dialysis.
-
Protocol 2: Two-Step Conjugation of a Drug to an Antibody using this compound
This protocol outlines a two-step process where the thiol end of this compound is first reacted with a maleimide-functionalized drug, followed by the activation of the carboxylic acid and conjugation to an antibody.[3]
Materials:
-
Maleimide-functionalized drug
-
This compound
-
Antibody
-
EDC and NHS
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified PEG-drug conjugate in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Antibody:
-
Immediately add the activated PEG-drug conjugate to the antibody solution (in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker to antibody).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography.
-
Visualizing Workflows and Signaling Pathways
The carboxylic acid of this compound is instrumental in creating targeted therapies that can interact with specific cellular signaling pathways. Below are diagrams illustrating a typical experimental workflow and a targeted signaling pathway.
Caption: A generalized workflow for bioconjugation using this compound.
Caption: Targeted drug delivery to the EGFR signaling pathway.
References
- 1. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biodistribution and Pharmacokinetics of EGFR-Targeted Thiolated Gelatin Nanoparticles Following Systemic Administration in Pancreatic Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of Peptides to Thiol-Reactive Gel for Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 10. benchchem.com [benchchem.com]
Thiol-PEG4-Acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Thiol-PEG4-acid, a heterobifunctional linker critical in bioconjugation, drug delivery, and surface modification applications. Designed for researchers, scientists, and drug development professionals, this document details the molecule's core properties, provides experimental protocols for its use, and illustrates its role in relevant biological pathways.
Core Properties of this compound
This compound is a versatile chemical tool featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a wide range of applications, from the creation of self-assembled monolayers (SAMs) on noble metal surfaces to the synthesis of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).[1][2]
The key quantitative data for this compound are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Source(s) |
| Molecular Weight | 282.35 g/mol | [3][4] |
| CAS Number | 749247-06-1 | [2][4] |
| Chemical Formula | C11H22O6S | [2][5] |
| Spacer Arm Length | 18.3 Å | [3][5] |
| Spacer Arm Atoms | 16 | [3][5] |
| Purity | Typically ≥95% | [2] |
Experimental Protocols
This compound's dual functionality allows for a two-step conjugation strategy. The thiol group can be used to anchor the molecule to a surface or another molecule, while the carboxylic acid can be activated to react with primary amines.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
The thiol group of this compound has a strong affinity for gold surfaces, enabling the formation of well-ordered, hydrophilic self-assembled monolayers. This is a foundational technique for the development of biosensors and for passivating surfaces to reduce non-specific binding.[1]
Materials:
-
Gold-coated substrate
-
This compound
-
200 proof ethanol (B145695)
-
Clean glass or polypropylene (B1209903) containers
-
Dry nitrogen gas
-
Sonicator
Protocol:
-
Prepare a 1 mM solution of this compound in 200 proof ethanol.[6]
-
Immerse the clean, dry gold substrate into the thiol solution in a dedicated container.
-
To minimize oxidation, reduce the headspace above the solution and backfill the container with dry nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Following incubation, remove the substrate and rinse it thoroughly with ethanol to remove non-covalently bound thiols.
-
Sonicate the substrate in fresh ethanol for 1-3 minutes to remove any remaining unbound molecules.
-
Dry the functionalized substrate under a stream of dry nitrogen gas.
EDC/NHS Coupling of Carboxylic Acid to Primary Amines
The terminal carboxylic acid of this compound can be conjugated to primary amines on proteins, peptides, or other molecules using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][7] This creates a stable amide bond.
Materials:
-
This compound functionalized molecule or surface
-
Molecule containing a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Desalting column
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve the this compound (or the molecule it is attached to) in the Activation Buffer.
-
Immediately before use, prepare solutions of EDC and NHS in the Activation Buffer. A common molar excess is 2-10 fold for EDC and 2-5 fold for NHS relative to the carboxylic acid.[7]
-
Add the EDC and NHS solutions to the this compound solution and incubate for 15-30 minutes at room temperature.[7][8]
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2-8.5.[7]
-
Add the activated this compound to the amine-containing molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7]
-
-
Quenching and Purification:
Applications in PROTAC Development and Signaling Pathways
A significant application of this compound and similar linkers is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]
The workflow for synthesizing a PROTAC often involves a modular approach where the linker, such as a derivative of this compound, connects a ligand for the target protein and a ligand for the E3 ligase.
Caption: General workflow for PROTAC synthesis using a bifunctional linker.
PROTAC-Mediated Degradation of EGFR
A key area of research for PROTACs is in targeting cancer-related proteins like the Epidermal Growth Factor Receptor (EGFR).[12][13] Overexpression or mutation of EGFR can drive tumor growth, and PROTACs offer a way to eliminate the receptor rather than just inhibit it.[14]
The signaling pathway below illustrates how an EGFR-targeting PROTAC hijacks the ubiquitin-proteasome system to induce EGFR degradation.
Caption: PROTAC-mediated degradation of EGFR via the ubiquitin-proteasome system.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Thiol-PEG4-acid (HS-(CH₂CH₂O)₄-COOH), a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. Understanding its behavior in various solvents is paramount for the successful design and execution of experimental protocols, ensuring reaction efficiency, and maintaining the stability of the final conjugate. This guide summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates the key factors influencing its solubility.
Core Concepts: Understanding the Solubility of this compound
This compound is an amphiphilic molecule, possessing both hydrophilic and lipophilic characteristics that dictate its solubility. The molecule consists of three key functional components:
-
A Terminal Thiol Group (-SH): This functional group is reactive towards maleimides and can form dative bonds with gold surfaces. Its contribution to overall solubility is modest.
-
A Tetraethylene Glycol (PEG4) Spacer (-(CH₂CH₂O)₄-): This hydrophilic chain is the primary determinant of the molecule's aqueous solubility. The ether oxygens can form hydrogen bonds with water molecules, facilitating its dissolution in aqueous media.[1][2]
-
A Terminal Carboxylic Acid Group (-COOH): This group's polarity, and therefore its contribution to aqueous solubility, is highly dependent on the pH of the solution. At pH values above its pKa (typically around 4-5), the carboxylic acid deprotonates to the more polar carboxylate ion (-COO⁻), significantly enhancing water solubility.
The interplay of these groups results in a molecule with broad, though not unlimited, solubility in both aqueous and organic solvents.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, information from various suppliers and related technical documents provides a good qualitative and semi-quantitative understanding. The following table summarizes the available data.
| Solvent | Type | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic (Polar Aprotic) | Soluble | ≥ 100 mg/mL (354.17 mM) | Hygroscopic DMSO can impact solubility; using a fresh, anhydrous grade is recommended. The saturation point may be higher than reported.[3] |
| Water / Aqueous Buffers | Aqueous | Moderately Soluble | Data not specified | Solubility is significantly influenced by pH. Higher solubility is expected at neutral to basic pH.[4] |
| Methylene Chloride (DCM) | Organic (Chlorinated) | Soluble | Data not specified | [4] |
| Acetonitrile | Organic (Polar Aprotic) | Soluble | Data not specified | [4] |
| N,N-Dimethylacetamide (DMAC) | Organic (Polar Aprotic) | Soluble | Data not specified | [4] |
| Common Organic Solvents | Organic | Generally Soluble | Data not specified | Includes solvents like DMF.[5] |
| Ethanol | Organic (Polar Protic) | Soluble | Data not specified | A 1 mM stock solution can be prepared in ethanol.[6] |
| Toluene | Organic (Non-polar) | Less Soluble | Data not specified | |
| Ether | Organic (Non-polar) | Not Soluble | Data not specified |
Factors Influencing Solubility
The solubility of this compound is not a static property but is influenced by several environmental factors. Understanding these can be crucial for experimental success.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.[7]
Materials
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed, clear glass vials
-
Orbital shaker or rotator
-
Centrifuge capable of handling the vials
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Validated analytical column
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed glass vial. The exact amount should be well above the expected solubility to ensure a solid phase remains after equilibration.
-
Equilibration: Place the vial on an orbital shaker or rotator in a temperature-controlled environment. Allow the solution to equilibrate for 24-48 hours. This timeframe is generally sufficient to reach equilibrium solubility.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Sample Preparation for Analysis:
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve for the HPLC method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation: Calculate the solubility of this compound in the buffer by multiplying the determined concentration by the dilution factor.
This technical guide provides a foundational understanding of the solubility of this compound. For specific applications, it is always recommended to empirically determine the solubility in the exact solvent system and conditions of your experiment.
References
An In-depth Technical Guide to the Hydrophilic Nature of the Thiol-PEG4-acid PEG Spacer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrophilic properties of the Thiol-PEG4-acid spacer, a heterobifunctional linker critical in the field of bioconjugation. The strategic incorporation of this spacer can significantly influence the physicochemical properties and in vivo performance of complex biologics, including antibody-drug conjugates (ADCs) and functionalized nanoparticles.
Core Concepts: The Molecular Basis of Hydrophilicity
The this compound linker is comprised of three key functional components: a terminal thiol group (-SH), a hydrophilic tetra-polyethylene glycol (PEG4) chain, and a terminal carboxylic acid group (-COOH). The pronounced hydrophilic nature of this spacer is primarily attributed to the PEG4 chain.[1][2] The repeating ethylene (B1197577) glycol units (-(CH2CH2O)4-) contain ether oxygen atoms that readily form hydrogen bonds with water molecules. This interaction creates a hydration shell around the molecule, leading to enhanced aqueous solubility and imparting a "stealth" characteristic that can reduce non-specific protein binding and immunogenicity.
The heterobifunctional nature of this compound allows for a directed, two-step conjugation strategy. The thiol group provides a reactive handle for attachment to maleimide-functionalized molecules or for the formation of dative bonds with gold surfaces.[3][4] The carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules like proteins and antibodies.[3]
Quantitative Physicochemical Properties
While the qualitative hydrophilic nature of this compound is well-established, specific experimental quantitative data can be sparse in the literature. The following table summarizes key physicochemical properties, including a calculated partition coefficient and qualitative solubility observations.
| Property | Value / Description | Source / Method |
| Molecular Formula | C11H22O6S | [5] |
| Molecular Weight | 282.35 g/mol | [5] |
| Calculated LogP | -0.95 (estimated) | Calculated using chemical structure (SMILES: O=C(O)CCOCCOCCOCCOCCS[5]). A negative LogP value indicates higher water solubility than octanol (B41247) solubility, confirming the hydrophilic nature of the molecule. |
| Water Solubility | Described as "moderate solubility in water" and "soluble in common aqueous solutions".[4][6] Precise quantitative data is not readily available. Short-chain PEGs are generally highly water-soluble. | Qualitative assessment from vendor and literature data. |
| Solubility in Organic Solvents | Soluble in DMSO (≥ 100 mg/mL), Methylene chloride, Acetonitrile, and DMAC.[4][5] | Vendor-supplied data. |
| Water Contact Angle on a Functionalized Gold Surface | Expected to be low (<30°), indicating a hydrophilic surface. Specific experimental data for a pure this compound monolayer is not readily available. Studies on similar short-chain PEG-thiol monolayers on gold show a significant decrease in contact angle compared to a bare gold surface. | Inferred from the known properties of PEG and studies on similar molecules. A general protocol for this measurement is provided in the Experimental Protocols section. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound spacer.
Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-functionalized drug to an antibody using a this compound linker.[3]
Materials:
-
Antibody (e.g., IgG) in an appropriate buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-functionalized drug
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified PEG-drug conjugate in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to the Antibody:
-
Immediately add the activated PEG-drug conjugate to the antibody solution in Conjugation Buffer. A 10-20 fold molar excess of the activated linker to the antibody is a common starting point.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted PEG-drug and other reagents.
-
Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the surface modification of citrate-capped gold nanoparticles with the this compound linker.[3]
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Ethanol (B145695) or water
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
Procedure:
-
Preparation of PEG Linker Solution:
-
Prepare a 1 mM stock solution of this compound in ethanol or water.
-
-
Surface Modification:
-
To the gold nanoparticle solution, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing the excess linker.
-
Resuspend the nanoparticle pellet in the phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of the unreacted linker.
-
Measurement of Water Contact Angle on a this compound Functionalized Gold Surface
This is a general protocol for assessing the hydrophilicity of a surface modified with this compound.[1][7]
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound solution (e.g., 1 mM in ethanol)
-
Ethanol, reagent grade
-
Deionized water
-
Contact angle goniometer
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate using a UV/ozone cleaner for 10-20 minutes to remove organic contaminants.
-
Immediately immerse the cleaned substrate in ethanol for 30 minutes.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the cleaned and dried gold substrate in the 1 mM this compound solution in ethanol.
-
Allow the self-assembly to proceed for at least 12-24 hours to form a densely packed monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Contact Angle Measurement:
-
Place the functionalized substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet (e.g., 1-5 µL) of deionized water onto the surface.
-
Use the goniometer's software to measure the angle between the droplet and the surface at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of the this compound spacer.
Workflow for Antibody-Drug Conjugation
Caption: Workflow for ADC synthesis using this compound.
Functionalization of a Gold Surface
Caption: Functionalization of a gold surface with this compound.
Conclusion
The this compound spacer is a pivotal tool in modern bioconjugation, primarily owing to the significant hydrophilicity imparted by its tetra-polyethylene glycol chain. This property is crucial for enhancing the aqueous solubility, stability, and pharmacokinetic profiles of conjugated biomolecules and for reducing non-specific interactions in bio-assays and in vivo applications. The provided protocols and conceptual diagrams serve as a practical guide for researchers and drug development professionals in leveraging the unique advantages of this versatile linker. A thorough understanding of its properties and the methodologies for its application is essential for the rational design and successful development of next-generation biotherapeutics and diagnostic agents.
References
A Technical Guide to Thiol-PEG4-Acid: Properties, Suppliers, and Applications in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thiol-PEG4-acid, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and diagnostics. This document details its chemical properties, commercial availability, and provides step-by-step experimental protocols for its application. Furthermore, it illustrates key reaction workflows and the biological pathway central to its use in Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, chemically known as 1-mercapto-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a hydrophilic tetra-ethylene glycol (PEG4) spacer. The thiol group facilitates covalent attachment to maleimides, vinyl sulfones, or metal surfaces like gold, while the carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules.[1] The PEG spacer enhances water solubility, reduces non-specific binding, and improves the pharmacokinetic properties of the resulting conjugates.[2]
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers. The following table summarizes some of the key vendors and their product offerings.
| Supplier | Product Name | Purity | Unit Sizes |
| BroadPharm | This compound | ≥95% | 1 g |
| AxisPharm | This compound | ≥95% | Inquire for details |
| Vector Labs | Thiol-dPEG®₄-acid | > 98% | 100 mg, 1 g |
| MedchemExpress | This compound | 95.0% | Inquire for details |
| Advanced ChemTech | This compound | Inquire for details | Inquire for details |
| DC Chemicals Limited | This compound | 98.0% | 100mg, 250mg, 500mg |
Technical Data Summary
The following table provides a summary of the key technical specifications for this compound, compiled from various supplier data sheets.
| Property | Value |
| CAS Number | 749247-06-1 |
| Molecular Formula | C₁₁H₂₂O₆S |
| Molecular Weight | 282.35 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, methylene (B1212753) chloride, acetonitrile, and has moderate solubility in water.[3][4] |
| Storage Conditions | Store at -20°C under an inert atmosphere.[1][3] |
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the surface modification of citrate-capped gold nanoparticles with this compound.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Ethanol (B145695) or water
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
Procedure:
-
Preparation of PEG Linker Solution: Prepare a 1 mM stock solution of this compound in ethanol or water.
-
Surface Modification: To the gold nanoparticle solution, add the this compound stock solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing the excess, unreacted linker.
-
Resuspend the nanoparticle pellet in the phosphate buffer. Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of the unreacted linker.[5]
Two-Step Antibody-Drug Conjugation
This protocol outlines the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.
Step 1: Reaction of this compound with a Maleimide-Functionalized Drug
Materials:
-
Maleimide-functionalized drug
-
This compound
-
Conjugation Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5, with 10 mM EDTA)
-
Desalting column
Procedure:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove the excess unreacted PEG linker.[5]
Step 2: Conjugation of the PEG-Drug to an Antibody
Materials:
-
Purified PEG-drug conjugate
-
Antibody
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Desalting column or size-exclusion chromatography system
Procedure:
-
Activation of the Carboxylic Acid: Dissolve the purified PEG-drug conjugate in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
Conjugation to the Antibody: Immediately add the activated PEG-drug conjugate to the antibody solution (in a buffer such as PBS, pH 7.4). The optimal molar ratio of the activated PEG-drug to the antibody should be determined empirically.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purification: Purify the antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove the unreacted PEG-drug and other small molecule reagents.[5]
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant biological pathway involving this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Thiol-PEG4-acid (HS-(CH2CH2O)4-CH2CH2COOH), a heterobifunctional linker critical in bioconjugation, drug delivery, and nanotechnology. The hydrophilic tetra-polyethylene glycol (PEG) spacer enhances solubility and biocompatibility, while the terminal thiol and carboxylic acid groups offer versatile handles for covalent modification.[1][2] This document outlines a representative synthetic pathway, detailed experimental protocols, purification strategies, and characterization data.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process starting from readily available tetraethylene glycol. A common strategy involves the protection of one terminal hydroxyl group, conversion of the other to a carboxylic acid, followed by transformation of the protected hydroxyl into a thiol group. An alternative, and often more direct, route involves the use of a starting material where one terminus is already functionalized with a protected thiol.
A plausible and efficient synthetic route starting from a commercially available Boc-protected amino-PEG3-alcohol is outlined below. This approach leverages established peptide coupling and substitution chemistries to achieve the desired product.
Representative Synthetic Pathway
The synthesis can be conceptualized in the following key transformations:
-
Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of Boc-NH-PEG4-OH.
-
Conversion of Amine to Thiol (via Diazotization and Thiolation): A Sandmeyer-type reaction to convert the primary amine to a thiol group. This is a classical method for such transformations.
-
Oxidation of the Terminal Alcohol: Oxidation of the primary alcohol on the other terminus of the PEG chain to a carboxylic acid.
A more controlled and higher-yielding approach would involve starting with a precursor that already contains a protected thiol and a terminal alcohol, which is then oxidized to the carboxylic acid. The following protocol details a synthesis starting from a commercially available triphenylmethyl (trityl) protected thiol-PEG4-alcohol.
Experimental Protocol: Synthesis from Trityl-S-PEG4-OH
Step 1: Oxidation of Trityl-S-PEG4-OH to Trityl-S-PEG4-acid
-
Dissolution: Dissolve Trityl-S-PEG4-OH (1 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or acetone.
-
Oxidation: Cool the solution to 0°C in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange-brown color of Cr(VI) is replaced by the green color of Cr(III).
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Trityl-S-PEG4-acid.
Step 2: Deprotection of Trityl Group to Yield this compound
-
Dissolution: Dissolve the crude Trityl-S-PEG4-acid from the previous step in a mixture of dichloromethane (DCM) and water.
-
Cleavage: Add trifluoroacetic acid (TFA) and triethylsilane (TES) to the solution. The TFA removes the trityl group, and TES acts as a scavenger for the liberated trityl cation.
-
Monitoring: Stir the reaction at room temperature and monitor its completion by TLC.
-
Work-up: Upon completion, remove the solvent and TFA under reduced pressure. The crude product can then be purified.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and reagents from the synthesis. A combination of chromatographic techniques is often employed to achieve high purity.
Experimental Protocol: Purification
-
Silica Gel Chromatography (for Trityl-S-PEG4-acid intermediate):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol) is commonly used.
-
Procedure: The crude Trityl-S-PEG4-acid is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and concentrated.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for final product):
-
Column: A C18 column is a suitable choice for this polar molecule.[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3]
-
Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and injected onto the column. The gradient is run to separate the product from impurities. The fraction corresponding to the product peak is collected and lyophilized to obtain the pure this compound.
-
Data Presentation
Synthesis Data (Hypothetical)
| Step | Reactant | Molar Ratio | Product | Expected Yield | Purity (by HPLC) |
| 1 | Trityl-S-PEG4-OH | 1.0 | Trityl-S-PEG4-acid | 85-95% | >90% |
| 2 | Trityl-S-PEG4-acid | 1.0 | This compound | 70-85% | >95% |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C11H22O6S[4] |
| Molecular Weight | 282.35 g/mol [4] |
| Appearance | Colorless oil or white solid |
| Solubility | Soluble in water, methanol, ethanol, DCM, DMSO[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75-3.60 (m, 12H, O-CH₂-CH₂-O), 3.58 (t, 2H, O-CH₂-CH₂-COOH), 2.75 (t, 2H, HS-CH₂-CH₂-O), 2.55 (t, 2H, -CH₂-COOH), 1.58 (t, 1H, -SH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 176.5, 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 36.4, 24.2 |
| Mass Spectrometry (ESI-) | m/z: 281.11 [M-H]⁻ |
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Purification and analysis workflow.
Applications in Signaling Pathways and Drug Development
This compound is not directly involved in signaling pathways but serves as a crucial linker to conjugate molecules that are. For instance, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Role of a PEG linker in a PROTAC.
The thiol group of this compound can react with maleimides or other thiol-reactive groups on a targeting ligand, while the carboxylic acid can be activated to form an amide bond with an amine on an E3 ligase ligand, thus forming the PROTAC. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.
References
- 1. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 2. HS-PEG-COOH | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Thiol-dPEG 4-acid 95 (HPLC) [sigmaaldrich.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to CAS Number 749247-06-1: Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis applications, and biological relevance of the heterobifunctional linker, Thiol-PEG4-acid (CAS Number: 749247-06-1). This molecule is a cornerstone in the development of advanced biotherapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Properties of this compound
This compound, systematically named 1-sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid, is a valuable crosslinking reagent featuring a terminal thiol group and a carboxylic acid, separated by a four-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3][4] This structure imparts both hydrophilicity and versatile reactivity, making it a favored building block in drug development.[5]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources. These properties are essential for designing and executing synthetic protocols and for understanding the behavior of the resulting conjugates.
| Property | Value | References |
| CAS Number | 749247-06-1 | [1][2] |
| Molecular Formula | C₁₁H₂₂O₆S | [1][6] |
| Molecular Weight | 282.35 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| IUPAC Name | 1-sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | [2] |
| Synonyms | HS-PEG4-CH2CH2COOH, SH-PEG4-COOH, Thiol-PEG4-propionic acid | [1] |
| Boiling Point (Predicted) | 422.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.28 ± 0.10 | [1] |
| Solubility | Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility. | [3][4] |
| Storage Conditions | -20°C, under an inert atmosphere | [1][2] |
Role in Targeted Therapeutics: PROTACs and ADCs
The bifunctional nature of this compound allows for the sequential and controlled conjugation of two different molecules, a critical feature in the synthesis of PROTACs and ADCs.[3] The PEG4 spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[7]
Mechanism of Action in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[6][8] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker like this compound.[6][8] The linker's role is to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[6][9]
Mechanism of Action in ADCs
ADCs are targeted therapies that deliver a potent cytotoxic payload specifically to cancer cells.[10] They consist of a monoclonal antibody that targets a tumor-associated antigen, the cytotoxic drug, and a linker.[10] The linker, such as this compound, connects the antibody to the payload.[] Upon binding to the cancer cell, the ADC is internalized, and the payload is released, leading to cell death.[10]
Experimental Protocols
The following are generalized protocols for the use of this compound in the synthesis of bioconjugates. Optimization of reaction conditions, such as molar ratios and incubation times, is recommended for specific applications.
Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a drug to an antibody using this compound. It involves a two-step process: first, the reaction of the thiol group with a maleimide-functionalized drug, followed by the activation of the carboxylic acid to react with the antibody.[1]
Materials:
-
This compound (CAS 749247-06-1)
-
Maleimide-functionalized drug
-
Antibody
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Activation Buffer (e.g., MES buffer, pH 5.0-6.0)
-
Quenching Solution (e.g., 1 M Tris or glycine)
-
Desalting column or size-exclusion chromatography system
Procedure:
-
Thiol-Maleimide Reaction:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the resulting PEG-drug conjugate using a desalting column to remove the unreacted linker.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified PEG-drug conjugate in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Antibody:
-
Immediately add the activated PEG-drug conjugate solution to the antibody solution (in Conjugation Buffer).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Purify the final ADC using a desalting column or size-exclusion chromatography.
-
General Protocol for PROTAC Synthesis
Biological Signaling Pathways
The primary mechanism of action for PROTACs is the induced degradation of a target protein via the ubiquitin-proteasome system.[6][8] Degradation of the target protein can have profound downstream effects on cellular signaling pathways. For example, the degradation of a kinase involved in a cancer-promoting pathway would lead to the downregulation of that pathway.[12]
Similarly, ADCs deliver a cytotoxic payload that induces cell death, often through apoptosis or DNA damage.[10] The specific signaling pathways affected depend on the mechanism of the payload. For instance, a payload that inhibits microtubule polymerization will disrupt the cell cycle and activate apoptotic pathways.
While the general principles are understood, specific studies detailing the downstream signaling consequences of using the this compound linker in particular PROTAC or ADC constructs are not extensively reported in publicly available literature. Such studies would typically be conducted during the preclinical development of a specific therapeutic candidate and may be proprietary. Researchers using this linker are encouraged to perform their own in-depth biological evaluations, such as proteomics and phosphoproteomics analyses, to elucidate the precise signaling outcomes of their constructs.[13]
Conclusion
This compound (CAS 749247-06-1) is a versatile and valuable tool for researchers and drug developers. Its well-defined structure, bifunctional reactivity, and hydrophilic PEG spacer make it an ideal linker for the construction of complex biotherapeutics like PROTACs and ADCs. The provided data and protocols offer a solid foundation for the application of this compound in the development of next-generation targeted therapies. Further investigation into the specific biological consequences of its incorporation into novel constructs will continue to expand its utility in the field of medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 9. benchchem.com [benchchem.com]
- 10. purepeg.com [purepeg.com]
- 12. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sapient.bio [sapient.bio]
Methodological & Application
Application Notes and Protocols for Thiol-PEG4-Acid Functionalization of Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with Thiol-PEG4-acid. This process yields AuNPs with a biocompatible polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid group, enabling their use in a wide range of biomedical applications, including drug delivery, bio-sensing, and medical imaging. The terminal carboxyl group can be used for subsequent covalent conjugation of targeting ligands, drugs, or other biomolecules.
Overview and Applications
This compound is a hetero-bifunctional linker that facilitates a stable surface modification of gold nanoparticles. The thiol group forms a strong dative bond with the gold surface, while the terminal carboxylic acid provides a versatile handle for further chemical modifications. This functionalization strategy is crucial for:
-
Improving Biocompatibility and Stability: The PEG linker minimizes non-specific protein adsorption (opsonization), which enhances the in vivo circulation time and stability of the nanoparticles.[1]
-
Facilitating Drug Delivery: The terminal carboxyl group can be activated to conjugate amine-containing drugs, such as the chemotherapeutic agent paclitaxel (B517696), for targeted cancer therapy.[2][3][4]
-
Enabling Targeted Delivery: Targeting moieties like antibodies (e.g., anti-EGFR) or peptides can be attached to the carboxyl group to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects.[5][6]
A key application of this technology is in the development of targeted drug delivery systems for cancer treatment. For instance, paclitaxel-loaded, this compound functionalized AuNPs can be further conjugated with antibodies targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed on the surface of various cancer cells.[2][5]
Experimental Protocols
This section details the step-by-step procedures for the functionalization of gold nanoparticles with this compound and their subsequent conjugation with a model amine-containing molecule.
Materials and Equipment
Reagents:
-
Citrate-capped gold nanoparticles (AuNPs) of the desired size (e.g., 20 nm) in an aqueous solution.
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Amine-containing molecule for conjugation (e.g., a fluorescent dye with an amine group for characterization)
-
Ethanol
-
Deionized (DI) water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Centrifuge capable of pelleting nanoparticles
-
UV-Vis spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
pH meter
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the ligand exchange process to coat citrate-capped AuNPs with this compound.
-
Preparation of this compound Solution: Prepare a 1 mM stock solution of this compound in deionized water or ethanol.
-
Ligand Exchange Reaction:
-
To a stirred solution of citrate-capped AuNPs, add the this compound stock solution to achieve a significant molar excess (e.g., a 10,000:1 linker to AuNP ratio).
-
Allow the mixture to stir gently at room temperature for 12-24 hours to ensure complete ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 12,000 rpm for 30 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing the excess, unbound this compound.
-
Resuspend the nanoparticle pellet in a fresh phosphate (B84403) buffer (e.g., 10 mM, pH 7.4).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of any residual unbound linker.
-
-
Characterization:
-
Measure the UV-Vis spectrum of the purified AuNPs to confirm their stability and check for aggregation (a significant red-shift or broadening of the surface plasmon resonance peak indicates aggregation).
-
Determine the hydrodynamic diameter and zeta potential of the functionalized AuNPs using DLS. An increase in hydrodynamic diameter is expected after functionalization.
-
Visualize the size and morphology of the functionalized AuNPs using TEM.
-
Protocol 2: Activation of Carboxyl Groups and Conjugation
This protocol outlines the activation of the terminal carboxyl groups on the functionalized AuNPs and their subsequent conjugation to an amine-containing molecule.
-
Activation of Carboxyl Groups:
-
Resuspend the purified this compound functionalized AuNPs in a MES buffer (e.g., 0.1 M MES, 0.5 M NaCl; pH 6.0).
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the AuNP solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately after activation, add the amine-containing molecule (dissolved in PBS) to the activated AuNP solution. The molar ratio of the amine-containing molecule to the AuNPs should be optimized for the specific application.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a quenching solution (e.g., Tris buffer or glycine) to a final concentration of 50 mM.
-
Purify the conjugated AuNPs from excess reagents and unconjugated molecules by centrifugation, following the same procedure as in Protocol 1 (step 3).
-
-
Final Characterization:
-
Characterize the final conjugated AuNPs using UV-Vis spectroscopy, DLS, and TEM to confirm their stability, size, and morphology.
-
If a fluorescent molecule was used, confirm successful conjugation by measuring the fluorescence of the purified nanoparticles.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the functionalization and characterization of this compound AuNPs.
Table 1: Physicochemical Characterization of AuNPs
| Nanoparticle Sample | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) |
| Citrate-capped AuNPs | 20.2 ± 1.5 | 25.8 ± 2.1 | -35.6 ± 3.2 |
| This compound AuNPs | 20.5 ± 1.8 | 38.4 ± 2.9 | -22.1 ± 2.5 |
| Paclitaxel-conjugated AuNPs | 20.8 ± 2.0 | 45.1 ± 3.5 | -18.7 ± 2.8 |
Table 2: Drug Loading and Encapsulation Efficiency
| Parameter | Value |
| Drug Loading Capacity (DLC, w/w %) | ~6.2% |
| Paclitaxel molecules per AuNP | ~70 |
| Water Solubility of Conjugate (mg/mL) | 184 |
Note: The data presented are representative and may vary depending on the specific experimental conditions, nanoparticle size, and the nature of the conjugated molecule.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in the functionalization and conjugation process.
Caption: Workflow for AuNP functionalization and drug conjugation.
Cellular Uptake and Drug Action Signaling Pathway
The diagram below illustrates the targeted delivery of paclitaxel-conjugated AuNPs to an EGFR-positive cancer cell and the subsequent mechanism of action of paclitaxel.
Caption: Targeted drug delivery and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold nanoparticle-mediated delivery of paclitaxel and nucleic acids for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 4. Gold nanoparticle‑mediated delivery of paclitaxel and nucleic acids for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EGF-coated gold nanoparticles provide an efficient nano-scale delivery system for the molecular radiotherapy of EGFR-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGF receptor-targeted nanocarriers for enhanced cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Using Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thiol-PEG4-acid, a heterobifunctional linker, for the bioconjugation of molecules such as proteins, peptides, and nanoparticles. The protocols detailed herein are foundational for developing antibody-drug conjugates (ADCs), functionalizing surfaces, and creating novel therapeutic and diagnostic agents.
This compound is a versatile linker composed of a terminal thiol (-SH) group, a four-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group. The thiol group facilitates covalent attachment to maleimide-functionalized molecules or gold surfaces, while the carboxylic acid can be activated to react with primary amines on biomolecules.[1][2][3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting bioconjugate and can reduce non-specific binding.[1][3]
Core Applications:
-
Antibody-Drug Conjugation: Creation of ADCs where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[1]
-
Nanoparticle Functionalization: Surface modification of gold or other metallic nanoparticles for applications in diagnostics, imaging, and drug delivery.[1][2]
-
PROTAC Development: Synthesis of Proteolysis Targeting Chimeras (PROTACs) that utilize the ubiquitin-proteasome system to degrade target proteins.[4][5]
-
Peptide and Protein Modification: Site-specific modification of peptides and proteins to enhance their therapeutic properties.
Comparative Data of Thiol-PEG-acid Linkers
The choice of PEG linker length can influence the properties of the final bioconjugate. While subtle, the difference between a PEG3 and a PEG4 spacer can impact steric hindrance and solubility.
| Property | Thiol-PEG3-acid | This compound | Reference |
| Steric Hindrance | Minimal | Slightly greater than PEG3 | [1] |
| Conjugate Solubility | Good | Slightly Better | [1] |
| Pharmacokinetics | Shorter circulation half-life compared to longer PEGs | Marginally longer circulation half-life than PEG3 | [1] |
| Immunogenicity | Low potential | Low potential | [1] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation
This protocol describes the conjugation of a maleimide-functionalized drug to an antibody using this compound. The process involves first reacting the thiol end of the linker with the drug, followed by the activation of the carboxylic acid and subsequent reaction with the antibody's primary amines.[1]
Workflow for Two-Step Antibody-Drug Conjugation
A two-step workflow for antibody-drug conjugation.
Materials:
-
Maleimide-functionalized drug
-
This compound
-
Antibody
-
Conjugation Buffer (e.g., Phosphate (B84403) Buffered Saline, pH 7.2-7.5)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution (e.g., 1 M Tris or 1 M hydroxylamine)
-
Desalting columns or size-exclusion chromatography system
Procedure:
-
Linker-Drug Conjugation:
-
Activation of the Carboxylic Acid:
-
Conjugation to the Antibody:
-
Quenching and Purification:
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the surface modification of citrate-capped gold nanoparticles with this compound. The thiol group of the linker forms a dative bond with the gold surface.[1][2]
Workflow for Gold Nanoparticle Functionalization
Workflow for AuNP functionalization and purification.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Ethanol (B145695) or water
-
Phosphate buffer (10 mM, pH 7.4)[1]
Procedure:
-
Preparation of PEG Linker Solution:
-
Prepare a 1 mM stock solution of this compound in ethanol or water.[1]
-
-
Surface Modification:
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.[1]
-
Carefully remove the supernatant containing excess linker.[1]
-
Resuspend the nanoparticle pellet in the phosphate buffer.[1]
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unreacted linker.[1]
-
Reaction Mechanism: this compound Conjugation
The versatility of this compound stems from the orthogonal reactivity of its two terminal functional groups.
Core chemical reactions for this compound bioconjugation.
The thiol-maleimide reaction is a Michael addition that proceeds efficiently at physiological pH (6.5-7.5) to form a stable thioether bond.[6] The carboxylic acid is typically activated with EDC and NHS to form an NHS ester, which then readily reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[2][3]
Storage and Handling
This compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[2][4] Before use, allow the reagent to warm to room temperature before opening the container to minimize moisture condensation.[2][7] Stock solutions can be prepared in dry solvents like DMSO or DMF and should be stored at -20°C.[7]
References
Application Notes and Protocols: Antibody-Drug Conjugate (ADC) Development with Thiol-PEG4-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. A critical component of an ADC is the linker, which connects the antibody to the cytotoxic payload and significantly influences the ADC's stability, efficacy, and pharmacokinetic profile.[1]
This document provides detailed application notes and protocols for the development of ADCs using Thiol-PEG4-acid , a heterobifunctional linker. This linker features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[2] The PEG spacer enhances aqueous solubility, which can improve the biophysical properties of the final ADC.[1][2]
The strategy outlined herein involves a two-part process:
-
Activation of the linker's carboxylic acid to conjugate an amine-containing drug payload.
-
Modification of the antibody to introduce a thiol-reactive maleimide (B117702) group, which then serves as the attachment point for the thiol group of the drug-linker conjugate.
Chemical Principle of Conjugation
The conjugation process leverages two distinct chemical reactions. First, the carboxylic acid of this compound is activated, typically using carbodiimide (B86325) chemistry (e.g., EDC) to form an active ester (e.g., an NHS ester). This activated linker then reacts with a primary amine on the cytotoxic payload to form a stable amide bond. This creates a thiol-functionalized drug-linker intermediate.
Second, the antibody is functionalized. Primary amines on the surface of the antibody (e.g., lysine (B10760008) residues) are reacted with a heterobifunctional crosslinker containing an amine-reactive group (like an NHS ester) and a thiol-reactive group (like a maleimide).
Finally, the thiol group on the drug-linker intermediate undergoes a Michael addition reaction with the maleimide group introduced onto the antibody, forming a stable thioether bond and yielding the final ADC.[]
Experimental Workflow
The overall process for developing an ADC with the this compound linker follows a structured workflow from initial synthesis to final characterization and in vitro testing.
Data Presentation
Quantitative data is essential for characterizing the quality and potency of a newly synthesized ADC. The following tables provide examples of typical data obtained during ADC development.
Table 1: Physicochemical Characterization of an Anti-HER2 ADC This table presents benchmark data for an ADC developed using a thiol-based conjugation strategy, providing key quality attributes.[1]
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 - 4.0 | HIC-HPLC, LC-MS[1][4] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC)[5] |
| In Vitro Plasma Stability | >95% ADC intact after 7 days | Incubation in human plasma followed by LC-MS analysis[6] |
| Aggregation | <2% | Size Exclusion Chromatography (SEC)[7] |
Table 2: In Vitro Cytotoxicity of an Anti-HER2 ADC This table summarizes the potency of a representative anti-HER2 ADC against cancer cell lines with varying levels of HER2 expression.[5][7]
| Cell Line | HER2 Expression | IC₅₀ (nM) |
| SK-BR-3 | High | 0.5[1] |
| BT-474 | High | 0.8[1] |
| NCI-N87 | High | 1.5[5] |
| SK-OV-3 | Moderate | 1.2[1] |
| MCF-7 | Low / Negative | >1000[5] |
| MDA-MB-468 | Negative | >1000[5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Payload-Thiol-PEG4 Conjugate
Objective: To conjugate the this compound linker to an amine-containing cytotoxic payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of Linker:
-
Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the NHS ester.
-
-
Payload Reaction:
-
In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to act as a base.
-
Slowly add the activated this compound-NHS ester solution to the payload solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product (Payload-CO-PEG4-SH).[1]
-
Protocol 2: Preparation of Maleimide-Activated Antibody
Objective: To introduce thiol-reactive maleimide groups onto the antibody surface.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Succinimido-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or Sulfo-SMCC
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., 50 mM borate (B1201080) buffer, 150 mM NaCl, pH 8.0). Adjust concentration to 5-10 mg/mL.
-
-
SMCC Solution Preparation:
-
Immediately before use, dissolve SMCC in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the antibody solution with gentle stirring.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Purification:
-
Remove excess, unreacted SMCC by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.2).
-
Collect the protein fractions containing the maleimide-activated antibody.
-
Protocol 3: Conjugation of Payload-Linker to Activated Antibody
Objective: To conjugate the thiol-containing drug-linker to the maleimide-activated antibody.
Materials:
-
Maleimide-activated antibody
-
Payload-CO-PEG4-SH conjugate
-
Conjugation Buffer: PBS, pH 7.2, containing 1 mM EDTA
-
Quenching Reagent: N-acetylcysteine
Procedure:
-
Conjugation Reaction:
-
Immediately add the purified Payload-CO-PEG4-SH (typically 1.5-fold molar excess per maleimide group) to the maleimide-activated antibody solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[8]
-
-
Quenching:
-
Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to react with any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.[8]
-
Protocol 4: Purification of the ADC
Objective: To remove unconjugated payload-linker, quenching reagents, and to separate ADC species with different DARs.
Methods:
-
Size-Exclusion Chromatography (SEC):
-
Use a desalting or SEC column to perform a buffer exchange and remove small molecular weight impurities (e.g., unconjugated payload-linker, N-acetylcysteine).[1]
-
Equilibrate the column and elute the ADC with a formulation buffer (e.g., PBS or histidine buffer, pH 6.5).
-
-
Hydrophobic Interaction Chromatography (HIC) (Optional, for DAR separation):
-
HIC can be used to separate ADC species with different drug loads (DAR 0, 2, 4, etc.), as each conjugated drug increases the overall hydrophobicity.[9][10]
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[10][11]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[10][11]
-
Load the ADC onto the HIC column in high salt conditions and elute with a decreasing salt gradient.[1] Collect fractions corresponding to the desired DAR species.
-
Protocol 5: Characterization of the ADC
Objective: To determine the average DAR and assess the purity and aggregation of the final ADC product.
Methods:
-
DAR Determination by HIC-HPLC:
-
Inject the purified ADC onto an HIC column (e.g., TSKgel Butyl-NPR).
-
Elute using a decreasing salt gradient as described in Protocol 4.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different drug loads (DAR0, DAR1, DAR2, etc.) will be resolved.[9]
-
Calculate the average DAR by integrating the peak areas for each species using the following formula:[11]
-
Average DAR = Σ (DARi * Areai) / Σ (Areai)
-
-
-
DAR Determination by LC-MS:
-
For a more precise measurement, the ADC can be analyzed by liquid chromatography-mass spectrometry (LC-MS).[4]
-
The ADC may be analyzed intact or after reduction with DTT to separate the light and heavy chains.[12]
-
Deconvolute the resulting mass spectra to identify the masses corresponding to the antibody conjugated with different numbers of drug-linkers. The average DAR can be calculated from the relative abundance of these species.[4]
-
-
Purity and Aggregation Analysis by SEC:
-
Inject the purified ADC onto a calibrated SEC column.
-
Elute with an appropriate mobile phase (e.g., PBS).
-
Monitor at 280 nm. The percentage of monomer, aggregate, and fragment can be determined by integrating the respective peak areas.[5]
-
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC₅₀) of the ADC on target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody (negative control), free payload (positive control)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[13]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the ADC concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.
ADC Mechanism of Action and Signaling Pathway
Upon administration, the ADC circulates in the bloodstream until it encounters a target cancer cell expressing the specific antigen.
-
Binding: The antibody component of the ADC binds to its target antigen on the cancer cell surface.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
-
Trafficking & Payload Release: The complex is trafficked to intracellular compartments, usually lysosomes. The acidic and enzyme-rich environment of the lysosome degrades the antibody, releasing the cytotoxic payload into the cytoplasm.[14][15]
-
Cytotoxicity: The freed payload exerts its cell-killing effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis (programmed cell death).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 4. lcms.cz [lcms.cz]
- 5. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. benchchem.com [benchchem.com]
- 14. purepeg.com [purepeg.com]
- 15. The Chemistry Behind ADCs [mdpi.com]
Application Notes and Protocols for Thiol-PEG4-acid Amine Coupling using EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles and practices of conjugating Thiol-PEG4-acid to amine-containing molecules utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This bioconjugation technique is fundamental in creating well-defined molecular constructs for a variety of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and diagnostic assays.
Introduction
This compound is a heterobifunctional linker that possesses a terminal thiol group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The carboxylic acid can be covalently linked to primary amines on biomolecules such as proteins, peptides, or antibodies through the formation of a stable amide bond.[1] This reaction is efficiently mediated by EDC in the presence of NHS. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions and can reduce non-specific binding.[2] The terminal thiol group remains available for subsequent conjugation to other molecules, for instance, via maleimide (B117702) chemistry.[2]
The EDC/NHS coupling reaction is a "zero-length" crosslinking method that proceeds via a two-step mechanism.[3] Initially, EDC activates the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to hydrolysis in aqueous environments. The addition of NHS stabilizes this intermediate by converting it to a more stable, amine-reactive NHS ester.[1][3] This semi-stable NHS ester then efficiently reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.[1] This two-step process enhances coupling efficiency and provides better control over the conjugation reaction.[1]
Key Reaction Parameters
Successful and reproducible conjugation is dependent on several critical parameters. The following tables summarize the recommended conditions for the EDC/NHS coupling of this compound to a primary amine.
Table 1: Optimal pH Conditions for the Two-Step Coupling Reaction
| Step | Recommended pH Range | Rationale |
| Activation | 4.5 - 6.0 | Most efficient for the EDC-mediated activation of the carboxylic acid.[1][4] |
| Coupling | 7.2 - 8.5 | Promotes the efficient reaction of the NHS ester with the primary amine.[1][4] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to this compound) | Notes |
| EDC | 2 - 10 fold | A 5-fold excess is a common starting point.[1] |
| NHS | 2 - 5 fold | A 2.5-fold excess is often used initially.[1] |
Table 3: Recommended Reaction Times and Temperatures
| Step | Duration | Temperature |
| Activation | 15 - 30 minutes | Room Temperature |
| Coupling | 2 hours to overnight | Room Temperature or 4°C |
Longer incubation times can lead to increased conjugation efficiency.[1]
Table 4: Recommended Buffers and Quenching Agents
| Component | Recommended Reagents | Rationale |
| Activation Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | A non-amine, non-carboxylate buffer is essential to avoid side reactions.[1][4] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), HEPES | Buffers should not contain primary amines (e.g., Tris, Glycine).[1][5] |
| Quenching Agent | Hydroxylamine, Ethanolamine, Tris, or Glycine | Used to block any unreacted NHS esters.[1][5] |
Experimental Protocols
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Two-Step Aqueous EDC/NHS Conjugation Protocol
This protocol is recommended to minimize potential self-conjugation of molecules that also contain carboxyl groups.[3]
1. Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3] EDC is moisture-sensitive and can hydrolyze, leading to inactivation.[7]
-
Prepare a stock solution of this compound in an appropriate solvent such as DMSO or DMF, or dissolve it directly in the Activation Buffer.[4]
-
Prepare the amine-containing target molecule in the Coupling Buffer.[3]
-
Immediately before use, prepare solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.[4] These reagents are prone to hydrolysis and should be used fresh.[1]
2. Activation of this compound:
-
In a reaction tube, combine the dissolved this compound with the freshly prepared EDC and NHS solutions in the Activation Buffer.[1]
-
The recommended molar ratio is typically 1:5:2.5 (this compound:EDC:NHS), though this may require optimization for specific applications.[1]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[1] This step activates the carboxylic acid on the this compound by forming an NHS ester.[1]
3. Coupling to the Amine-Containing Molecule:
-
Add the primary amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution.[1]
-
Adjust the pH of the reaction mixture to 7.2-8.5 if necessary.[1] This deprotonates the primary amine, increasing its nucleophilicity.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[1]
4. Quenching the Reaction:
-
To stop the reaction and block any unreacted NHS esters, add the Quenching Buffer to the reaction mixture.[1]
-
Incubate for 15-30 minutes at room temperature.[1]
5. Purification of the Conjugate:
-
Remove excess reagents and byproducts by using a desalting column or dialysis against an appropriate buffer, such as PBS.
Considerations for the Thiol Group
While EDC can potentially react with thiols, primary amines are more nucleophilic and thus more reactive towards the NHS ester under the recommended coupling conditions (pH 7.2-8.0).[4] Following the two-step protocol, where the carboxylic acid is activated at a lower pH before introducing the amine-containing molecule at a slightly basic pH, helps to minimize potential side reactions with the thiol group.[4] For most applications, protecting the thiol group is not necessary.[4]
Visualizations
Reaction Pathway
Caption: The two-step EDC/NHS reaction mechanism for amine coupling.
Experimental Workflow
Caption: A streamlined workflow for this compound amine conjugation.
Logical Relationships of Key Parameters
Caption: Key parameters influencing EDC/NHS conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
Surface Modification of Biosensors with Thiol-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise functionalization of biosensor surfaces is a critical determinant of assay performance, directly impacting sensitivity, specificity, and stability. Thiol-PEG4-acid is a heterobifunctional linker molecule ideally suited for the surface modification of gold-based biosensors, including those based on Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical transduction methods.
This molecule features a terminal thiol (-SH) group that spontaneously forms a stable, well-ordered self-assembled monolayer (SAM) on gold surfaces via a strong gold-sulfur bond. The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic chain that effectively minimizes the non-specific binding of proteins and other biomolecules from complex matrices, thereby significantly improving the signal-to-noise ratio. The terminal carboxylic acid (-COOH) group provides a versatile functional handle for the covalent immobilization of a wide array of bioreceptors, such as antibodies, nucleic acids, or small molecules, through established amine coupling chemistry.
These application notes provide detailed protocols for the surface modification of gold biosensors using this compound, alongside relevant performance data and visual workflows to guide researchers in developing robust and sensitive bioassays.
Data Presentation: Performance of Thiol-Modified Biosensors
Quantitative data on the performance of biosensors functionalized specifically with this compound is not extensively available in the public domain. However, data from biosensors modified with similar short-chain thiol linkers can provide a strong indication of expected performance. The following tables summarize key performance metrics.
Table 1: Surface Density of this compound on Gold Nanoparticles
| Parameter | Value | Reference |
| Surface Coverage | ~4.3 molecules/nm² | [1][2][3] |
Note: This data is for this compound on gold nanoparticles and provides an estimate of the packing density of the self-assembled monolayer.
Table 2: Performance of an Impedimetric Biosensor Modified with a Short-Chain Thiol Linker (Cysteamine)
| Cysteamine Concentration | Sensitivity | Limit of Detection (LoD) |
| 100 nM | 6.7 nF/ln(ng/mL) | 400 ng/mL |
| 1 µM | 8.7 nF/ln(ng/mL) | Not Reported |
| 10 µM | 13.9 nF/ln(ng/mL) | Not Reported |
| 100 µM | 16.2 nF/ln(ng/mL) | 59 pg/mL |
| 1 mM | 8.0 nF/ln(ng/mL) | 67 pg/mL |
| 10 mM | 5.8 nF/ln(ng/mL) | 16 ng/mL |
Note: This data is for an impedimetric biosensor for the detection of Low-Density Lipoprotein (LDL) and illustrates the impact of linker concentration on performance. Optimal performance is typically achieved at a specific linker concentration, with higher concentrations leading to surface passivation and reduced sensitivity.[2][4]
Experimental Protocols
The following protocols provide a step-by-step guide for the surface modification of a gold-coated biosensor chip with this compound and subsequent immobilization of a bioreceptor.
Protocol 1: Gold Biosensor Surface Cleaning
A pristine gold surface is essential for the formation of a high-quality SAM.
Materials:
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute Ethanol (B145695)
-
High-purity nitrogen or argon gas
-
Beakers and tweezers
Procedure:
-
Immerse the gold-coated biosensor chip in piranha solution for 1-2 minutes.
-
Thoroughly rinse the chip with copious amounts of DI water.
-
Rinse the chip with absolute ethanol.
-
Dry the chip under a gentle stream of high-purity nitrogen or argon gas.
-
Use the cleaned chip immediately for the best results.
Protocol 2: Self-Assembled Monolayer (SAM) Formation
This protocol details the formation of a this compound SAM on the cleaned gold surface.
Materials:
-
Cleaned gold biosensor chip
-
This compound
-
Absolute Ethanol
-
Airtight container
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Place the cleaned, dry gold chip in a clean container.
-
Immerse the chip in the this compound solution, ensuring the entire gold surface is covered.
-
Seal the container to prevent solvent evaporation and contamination.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[5]
-
After incubation, remove the chip from the thiol solution.
-
Rinse the chip thoroughly with absolute ethanol to remove non-covalently bound molecules.
-
Dry the chip under a gentle stream of high-purity nitrogen or argon gas.
Protocol 3: Activation of Terminal Carboxylic Acid Groups
This protocol utilizes EDC/NHS chemistry to activate the carboxyl groups on the SAM for subsequent reaction with primary amines on the bioreceptor.
Materials:
-
SAM-modified biosensor chip
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer immediately before use.[5]
-
Immerse the SAM-modified chip in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[5]
-
Remove the chip from the activation solution and immediately rinse with DI water, followed by the Wash Buffer.
-
The surface is now activated and ready for bioreceptor immobilization. Proceed to the next step without delay as the NHS ester is susceptible to hydrolysis.[5]
Protocol 4: Covalent Immobilization of Bioreceptors
This protocol outlines the coupling of an amine-containing bioreceptor (e.g., an antibody) to the activated biosensor surface.
Materials:
-
Activated biosensor chip
-
Bioreceptor solution (e.g., 10-100 µg/mL antibody in PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin in PBS)
-
Wash Buffer (PBS, pH 7.4)
Procedure:
-
Immediately immerse the activated chip in the bioreceptor solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
Remove the chip from the bioreceptor solution and rinse thoroughly with the Wash Buffer to remove any non-covalently bound bioreceptors.
-
Immerse the chip in the blocking solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[5]
-
Rinse the chip extensively with the Wash Buffer.
-
The biosensor is now functionalized and ready for analyte detection.
References
- 1. Intramicellar sensor assays: Improving sensing sensitivity of sensor array for thiol biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiol-based, site-specific and covalent immobilization of biomolecules for single-molecule experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SPRi-Based Biosensing Platforms for Detection of Specific DNA Sequences Using Thiolate and Dithiocarbamate Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Thiol-PEG4-acid in Proteomics Research
Introduction
Thiol-PEG4-acid is a heterobifunctional crosslinker integral to modern proteomics and bioconjugation.[1] It features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This structure provides significant advantages: the thiol and carboxyl groups offer orthogonal reactivity for sequential conjugations, while the PEG spacer enhances the solubility, stability, and biocompatibility of the resulting conjugates and reduces non-specific binding.[1][3][4] The thiol group readily reacts with maleimides or can be attached to gold surfaces, and the carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules.[3][5]
These characteristics make this compound a versatile tool for a range of applications in proteomics, drug development, and diagnostics, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of surfaces for analytical and drug delivery purposes.[3][4]
Core Applications and Methodologies
Antibody-Drug Conjugate (ADC) Development
This compound is frequently used as a linker to connect a cytotoxic payload to a monoclonal antibody in ADC development.[1][6] The process leverages the linker's dual reactivity to ensure a controlled conjugation strategy, enhancing the therapeutic index of the ADC by improving its pharmacokinetic properties.[6] The thiol group's high nucleophilicity makes it ideal for specific conjugation chemistries.[]
Logical Workflow: Two-Step ADC Synthesis
The synthesis of an ADC using this compound typically follows a two-step process. First, the linker is attached to the drug, and then the linker-drug conjugate is attached to the antibody.
Caption: Workflow for a two-step antibody-drug conjugate (ADC) synthesis.
Experimental Protocol: Two-Step ADC Conjugation [1]
This protocol outlines the conjugation of a maleimide-functionalized drug to an antibody's lysine residues using this compound.
Materials:
-
Maleimide-functionalized drug
-
This compound
-
Antibody (mAb)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Activation Buffer: MES buffer, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0
-
Desalting column or Size Exclusion Chromatography (SEC) system
Procedure:
Step 1: Preparation of Payload-PEG4-acid Conjugate
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Purify the resulting Payload-PEG4-acid conjugate using a desalting column to remove any unreacted this compound linker.
Step 2: Conjugation to the Antibody
-
Dissolve the purified Payload-PEG4-acid conjugate in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.[6]
-
Immediately add the activated payload-linker solution to the antibody (prepared in Conjugation Buffer) at a desired molar ratio (e.g., 20:1 linker-payload to antibody).
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted NHS esters.
-
Purify the final ADC using SEC to remove unconjugated payload-linker and other reagents.
Data Presentation: ADC Characterization
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
| ADC Batch | Linker Chemistry | Molar Ratio (Linker:mAb) | Average DAR | Aggregation (%) |
| ADC-01 | This compound | 10:1 | 3.8 | < 2% |
| ADC-02 | This compound | 20:1 | 4.1 | < 2% |
| ADC-03 | Thiol-PEG8-acid | 20:1 | 4.0 | < 2% |
Proteolysis Targeting Chimera (PROTAC) Development
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[8][9] this compound is an effective PEG-based linker used in PROTAC synthesis, connecting the target-binding ligand to the E3 ligase ligand.[8][10] The linker's length and flexibility are critical for enabling the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[11]
Signaling Pathway: PROTAC Mechanism of Action
The diagram below illustrates how a PROTAC hijacks the cell's ubiquitin-proteasome system.
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Data Presentation: PROTAC Efficacy
Quantitative proteomics techniques like SILAC or TMT are used to measure the degradation of the target protein.[12] The data is often presented as the percentage of protein remaining after treatment.
| PROTAC Concentration | Target Protein Remaining (%) (4h) | Target Protein Remaining (%) (8h) | Target Protein Remaining (%) (24h) |
| 10 nM | 75.2% | 45.8% | 15.3% |
| 50 nM | 51.5% | 22.1% | 4.8% |
| 250 nM | 28.3% | 8.9% | < 2% |
Surface Modification and Functionalization
The thiol group of this compound forms a strong, stable bond with gold surfaces, making it ideal for functionalizing gold nanoparticles (AuNPs) or sensors for applications like Surface Plasmon Resonance (SPR).[1][13] This surface modification improves the biocompatibility of nanoparticles and provides a terminal carboxylic acid group for the subsequent conjugation of targeting ligands like antibodies or peptides.[4][5]
Experimental Protocol: Functionalization of Gold Nanoparticles (AuNPs) [1]
Materials:
-
Gold nanoparticle (AuNP) solution
-
This compound
-
Ethanol (B145695) or deionized water
-
Phosphate (B84403) buffer (e.g., PBS)
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol or water.
-
Add the this compound stock solution to the AuNP solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).
-
Incubate the mixture for 12-24 hours at room temperature with gentle stirring to facilitate ligand exchange and the formation of a self-assembled monolayer.
-
Purify the functionalized AuNPs by centrifuging the solution to pellet the nanoparticles. The speed and duration will depend on the nanoparticle size.
-
Carefully remove the supernatant containing the excess, unbound linker.
-
Resuspend the functionalized AuNP pellet in a suitable buffer (e.g., phosphate buffer) for storage or further conjugation via the now-exposed carboxylic acid groups.
Workflow: Gold Nanoparticle Functionalization
This diagram shows the process of modifying a gold surface and attaching a biomolecule.
Caption: Workflow for gold nanoparticle functionalization and bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 3. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
Application Notes: Thiol-PEG4-acid for Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-acid is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for conjugating therapeutic agents to targeting moieties. The thiol group facilitates strong covalent attachment to maleimide-functionalized molecules or dative bonding to gold nanoparticle surfaces.[1][2] The carboxylic acid can be activated to form stable amide bonds with primary amines on targeting ligands such as antibodies or peptides.[1] The hydrophilic PEG spacer enhances the solubility and stability of the conjugate, reduces non-specific protein binding, and can decrease the immunogenicity of the final construct, prolonging its circulation time in vivo.[3][4] These properties make this compound an ideal component for constructing sophisticated nanomedicines that can selectively deliver high concentrations of cytotoxic agents to diseased tissues, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
Core Applications & Advantages
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be conjugated to antibodies, while the thiol end links to a cytotoxic payload, creating a targeted therapeutic.
-
Targeted Nanoparticle Formulation: The linker can be used to attach targeting ligands (e.g., peptides, antibodies) to the surface of drug-loaded nanoparticles (e.g., liposomes, PLGA, gold nanoparticles). The thiol group offers a robust anchor point for gold nanoparticles, while the acid group can be coupled to amines on the nanoparticle surface or targeting ligand.[5]
-
Enhanced Pharmacokinetics: The PEG spacer provides "stealth" properties, shielding nanoparticles from the mononuclear phagocyte system, which leads to longer circulation times and increased probability of reaching the target site.[4]
-
Improved Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drugs or ligands.[3]
System Characterization & Performance Data
The following tables summarize typical quantitative data for targeted nanoparticle systems utilizing short-chain PEG linkers for conjugation of targeting ligands and delivery of the chemotherapeutic agent Doxorubicin (B1662922) (DOX).
Table 1: Physicochemical Properties of Targeted vs. Non-Targeted Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Source |
|---|---|---|---|---|
| PLGA-PEG NPs | 110 ± 5 | < 0.2 | -25.3 ± 2.1 | [6] |
| GE11-PEG-PLGA NPs | 144 ± 5 | < 0.2 | -21.5 ± 1.8 | [7] |
| HA-ss-Chol NPs (Non-Targeted) | 181.4 ± 3.2 | 0.16 ± 0.03 | -45.3 ± 1.5 | [8] |
| GE11-HA-ss-Chol NPs (Targeted) | 205.6 ± 4.5 | 0.18 ± 0.02 | -38.6 ± 2.1 |[8] |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Source |
|---|---|---|---|---|
| DOX-loaded PLGA NPs | Doxorubicin | ~5.3% | ~80% | [2] |
| DOX-loaded PEGylated PLGA NPs | Doxorubicin | 9.5% | 94.7 ± 1.4% | [6] |
| DOX-loaded GE11-HA-ss-Chol NPs | Doxorubicin | 15.2 ± 0.8% | 85.3 ± 4.2% |[8] |
Table 3: In Vitro Doxorubicin Release Kinetics from PEGylated Nanoparticles
| Time Point | Cumulative Release % (pH 7.4) | Cumulative Release % (pH 5.5, Tumor Microenvironment) | Source |
|---|---|---|---|
| 12 h | ~10% | ~25% | [9] |
| 24 h | ~18% | ~40% | [9] |
| 48 h | ~25% | ~55% | [9] |
| 72 h | ~32% | ~65% | [9] |
| 120 h | ~40% | ~78% |[1] |
Table 4: In Vitro Cytotoxicity (IC50) Against EGFR-Positive Cancer Cells (48h)
| Formulation | IC50 of DOX (µg/mL) | Cell Line | Source |
|---|---|---|---|
| Free Doxorubicin | 0.45 ± 0.05 | MDA-MB-231 | [8] |
| Non-Targeted DOX NPs | 1.32 ± 0.11 | MDA-MB-231 | [8] |
| GE11-Targeted DOX NPs | 0.61 ± 0.08 | MDA-MB-231 | [8] |
| Free Doxorubicin | ~1.8 | PC3 | [6] |
| PEG-PLGA-DOX NPs | ~1.8 | PC3 | [6] |
| TiO2-PEG-DOX NPs | 4.37 | MDA-MB-231 |[10] |
Experimental Protocols
Protocol 1: Synthesis of GE11 Peptide-PEG4-Thiol Conjugate
This protocol describes the conjugation of an EGFR-targeting peptide (GE11: YHWYGYTPQNVI) to the this compound linker.
Materials:
-
This compound
-
GE11 peptide (with a free N-terminus)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Purification: RP-HPLC system with a C18 column
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve this compound (1.2 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. b. Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid group, forming an NHS ester.
-
Peptide Conjugation: a. Dissolve the GE11 peptide (1.0 eq) in the Reaction Buffer (PBS, pH 7.4). b. Add the activated this compound-NHS ester solution dropwise to the peptide solution. c. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring.
-
Purification: a. Purify the resulting GE11-PEG4-Thiol conjugate using RP-HPLC. b. Lyophilize the pure fractions to obtain the final product as a white powder. c. Confirm the identity and purity of the conjugate via mass spectrometry (MALDI-TOF or LC-MS).
Protocol 2: Formulation of Doxorubicin-Loaded PLGA Nanoparticles
This protocol details the encapsulation of Doxorubicin (DOX) into PLGA nanoparticles using a nanoprecipitation method.[6]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Deionized water
Procedure:
-
Preparation of Organic Phase: a. Dissolve 10 mg of PLGA in 2 mL of acetone. b. Dissolve 1 mg of DOX·HCl in 0.5 mL of deionized water and add it to the PLGA/acetone solution.
-
Nanoprecipitation: a. Vigorously stir 10 mL of deionized water. b. Add the PLGA/DOX organic phase dropwise into the deionized water. Nanoparticles will form spontaneously as the acetone diffuses into the water. c. Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Purification: a. Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes to pellet the DOX-loaded nanoparticles. b. Remove the supernatant containing unencapsulated DOX. c. Wash the nanoparticle pellet twice by resuspending in deionized water and repeating the centrifugation step. d. Resuspend the final purified DOX-PLGA nanoparticles in PBS or deionized water for storage or immediate use.
Protocol 3: Surface Functionalization with GE11-PEG4-Thiol
This protocol describes attaching the targeting ligand conjugate to pre-formed gold nanoparticles. A similar approach using EDC/NHS chemistry can attach the acid end of a non-thiol-modified peptide-PEG conjugate to amine groups on the surface of polymeric nanoparticles.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) or DOX-loaded PLGA nanoparticles
-
GE11-PEG4-Thiol conjugate (from Protocol 1)
-
Phosphate (B84403) Buffer (10 mM, pH 7.4)
Procedure:
-
Ligand Exchange Reaction (for AuNPs): a. Disperse the AuNPs in the phosphate buffer. b. Prepare a solution of the GE11-PEG4-Thiol conjugate in the same buffer. c. Add the thiol-conjugate solution to the AuNP suspension in a high molar excess (e.g., 10,000:1 linker-to-nanoparticle ratio).[5] d. Incubate the mixture for 12-24 hours at room temperature with gentle stirring to allow the thiol group to form a dative bond with the gold surface, displacing the citrate (B86180) cap.[5]
-
Purification: a. Centrifuge the functionalized nanoparticles to separate them from the excess, unreacted ligand conjugate. The speed and time will depend on nanoparticle size. b. Carefully aspirate and discard the supernatant. c. Resuspend the targeted nanoparticle pellet in fresh phosphate buffer. Repeat the wash step twice. d. The final GE11-targeted nanoparticles are ready for characterization and in vitro/in vivo testing.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cell-killing efficacy of the targeted drug delivery system.
Materials:
-
EGFR-overexpressing cancer cells (e.g., MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Free DOX, Non-Targeted DOX NPs, and GE11-Targeted DOX NPs
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare serial dilutions of Free DOX, Non-Targeted DOX NPs, and GE11-Targeted DOX NPs. b. Remove the old media from the cells and replace it with media containing the different drug formulations. Include untreated cells as a control. c. Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: a. Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the viability against drug concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) for each formulation.
Visualized Workflows and Pathways
Caption: Workflow for synthesis and evaluation of targeted nanoparticles.
Caption: Doxorubicin-induced apoptosis pathway via EGFR targeting.
References
- 1. PLGA Nanoparticle-Peptide Conjugate Effectively Targets Intercellular Cell-Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of PEGylated PLGA Nanoparticles Encapsulating Doxorubicin and its In Vitro Evaluation as Potent Drug Delivery Vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of smart GE11-PLGA/PEG-PLGA blend nanoparticulate platforms for parenteral administration of hydrophilic macromolecular drugs: synthesis, preparation and in vitro/ex vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GE11 peptide modified and reduction-responsive hyaluronic acid-based nanoparticles induced higher efficacy of doxorubicin for breast carcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GE11 Peptide as an Active Targeting Agent in Antitumor Therapy: A Minireview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Creating Stable Amide Bonds with Thiol-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG4-acid is a heterobifunctional linker widely utilized in bioconjugation to covalently link molecules.[1] Its structure features a terminal thiol group and a carboxylic acid group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group provides a reactive handle for attachment to maleimides or gold surfaces, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules such as proteins, peptides, and antibodies.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce non-specific binding.[2] This document provides detailed protocols and application notes for the efficient formation of stable amide bonds using this compound, with a focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Physicochemical Properties and Impact on Bioconjugation
The properties of this compound make it a versatile tool in bioconjugation. A comparison with a similar, shorter linker, Thiol-PEG3-acid, highlights the impact of the PEG chain length.
| Property | This compound | Rationale |
| Molecular Formula | C11H22O6S | |
| Molecular Weight | 282.35 g/mol | |
| Spacer Arm Length | ~1.8 nm | A longer linker can better overcome steric hindrance, potentially leading to improved conjugation efficiency in sterically hindered systems.[1] |
| Solubility | Soluble in water and most organic solvents. | The hydrophilic PEG chain enhances aqueous solubility.[2] |
| Conjugation Efficiency | May offer improved yields in sterically hindered systems compared to shorter linkers.[1] | The increased flexibility and reach of the longer PEG chain can facilitate access to conjugation sites.[1] |
Reaction Mechanism: EDC/NHS-mediated Amide Bond Formation
The formation of a stable amide bond between the carboxylic acid of this compound and a primary amine of a biomolecule is typically achieved through a two-step reaction facilitated by EDC and NHS (or its water-soluble analog, Sulfo-NHS).
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[3]
-
Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This step improves the efficiency of the conjugation reaction.[3]
-
Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS.[3]
This two-step process is most efficient when the pH is controlled. The activation step is optimal in a slightly acidic environment (pH 4.5-6.0), while the subsequent reaction with the amine is more efficient at a neutral to slightly basic pH (7.2-8.0).
Experimental Protocols
The following are detailed protocols for common applications of this compound in forming stable amide bonds. It is recommended to empirically determine the optimal molar ratios for each specific application.
Protocol 1: Conjugation of this compound to a Peptide
This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) residue).
Materials:
-
This compound
-
Peptide with a primary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Dissolve the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with EDC and NHS at a molar ratio of 1:2:4 (this compound:EDC:NHS). A common starting point is a 10-20 fold molar excess of the linker over the peptide.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Peptide:
-
Add the activated this compound solution to the peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the Thiol-PEG4-peptide conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Protocol 2: Two-Step Antibody-Drug Conjugation
This protocol outlines the conjugation of a maleimide-functionalized drug to an antibody using this compound as a linker.
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-functionalized drug
-
This compound
-
EDC and NHS
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove excess unreacted linker.
-
-
Activation of the Carboxylic Acid:
-
Conjugation to the Antibody:
-
Quenching and Purification:
Data Presentation: Recommended Molar Ratios for EDC/NHS Coupling
The efficiency of amide bond formation is highly dependent on the molar ratios of the coupling reagents. The following table provides a summary of recommended starting molar ratios for the activation of the carboxylic acid on this compound.
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Notes |
| EDC | 2:1 to 10:1 | A significant excess can sometimes lead to side products. Starting with a 2 to 10-fold molar excess is a common practice. |
| NHS/Sulfo-NHS | 2:1 to 5:1 | Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate. |
| Amine-containing Molecule | 1:1 to 10:1 (Linker:Molecule) | The optimal ratio depends on the desired degree of labeling and the number of available primary amines on the target molecule. |
Characterization of Conjugates
After purification, it is essential to characterize the this compound conjugate to confirm successful amide bond formation and determine the degree of labeling.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the this compound linker.[5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the conjugate and separate it from unreacted starting materials.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of the carboxylic acid. | Ensure the pH of the activation buffer is between 4.5 and 6.0. Use freshly prepared EDC and NHS solutions. |
| Hydrolysis of the NHS ester. | Add the activated this compound to the amine-containing molecule immediately after the activation step. | |
| Competing nucleophiles in the buffer. | Use amine-free buffers such as MES for activation and PBS for coupling. Avoid buffers containing Tris or glycine. | |
| Precipitation of the Target Molecule | High degree of labeling altering solubility. | Reduce the molar excess of this compound in the reaction. |
| Denaturation by organic solvent. | Minimize the amount of DMF or DMSO from the stock solution in the final reaction mixture. |
Conclusion
This compound is a valuable tool for creating stable amide bonds in bioconjugation. By carefully controlling the reaction conditions, particularly the pH and the molar ratios of EDC and NHS, researchers can achieve high conjugation efficiencies. The protocols and data presented in this document provide a solid foundation for the successful application of this compound in the development of novel bioconjugates for research, diagnostics, and therapeutics.
References
Application Notes and Protocols for PROTAC Synthesis using Thiol-PEG4-acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs).[1] A PROTAC molecule is comprised of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker plays a critical role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a Thiol-PEG4-acid linker. This versatile linker features a thiol group and a carboxylic acid, enabling a flexible and modular approach to PROTAC assembly. The hydrophilic tetra-polyethylene glycol (PEG4) spacer enhances the aqueous solubility of the resulting PROTAC, a crucial factor for its biological activity.[3][4]
Principle of Synthesis
The synthesis of a PROTAC using a this compound linker is a two-step process involving two key chemical transformations:
-
Amide Bond Formation: The carboxylic acid end of the linker is coupled with a primary or secondary amine on one of the ligands (either for the POI or the E3 ligase). This reaction is typically facilitated by a peptide coupling reagent.
-
Thiol-Maleimide Conjugation (Michael Addition): The thiol group of the linker reacts with a maleimide-functionalized partner (the other ligand). This reaction is highly specific and proceeds efficiently under mild conditions.
This modular approach allows for the synthesis of a library of PROTACs by combining different POI and E3 ligase ligands with the same linker.
Visualization of the Synthesis Workflow and Mechanism of Action
Caption: General workflow for PROTAC synthesis using a this compound linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[3]
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using a this compound linker. Optimization may be required for specific ligands.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of the this compound linker to a ligand containing a primary or secondary amine.
Reagents and Materials:
-
This compound (1.0 eq)
-
Amine-containing ligand (E3 ligase or POI ligand) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing ligand and this compound in anhydrous DMF.
-
Add HATU to the solution.
-
Add DIPEA dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product (Ligand-Linker intermediate) using flash column chromatography or preparative HPLC.
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol-containing Ligand-Linker intermediate from Protocol 1 to a maleimide-functionalized ligand.
Reagents and Materials:
-
Ligand-Linker intermediate (from Protocol 1) (1.0 eq)
-
Maleimide-functionalized ligand (1.0 - 1.2 eq)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, to aid solubility)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand-Linker intermediate in a minimal amount of DMF or DMSO if necessary, and then dilute with PBS (pH 7.2-7.4).
-
In a separate vial, dissolve the maleimide-functionalized ligand in PBS (pH 7.2-7.4).
-
Add the solution of the maleimide-functionalized ligand to the solution of the Ligand-Linker intermediate.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs using PEG linkers. Actual values will vary depending on the specific ligands and reaction conditions.
Table 1: Representative Reaction Yields and Purity
| Step | Reaction | Typical Yield (%) | Typical Purity (%) |
| 1 | Amide Bond Formation | 60 - 90 | > 90 |
| 2 | Thiol-Maleimide Conjugation | > 90 | > 95 (post-purification) |
Table 2: Characterization of the Final PROTAC
| Analytical Method | Purpose | Typical Observation |
| LC-MS | Confirm molecular weight and purity | A single major peak with the expected mass-to-charge ratio. |
| NMR (¹H, ¹³C) | Structural elucidation | Peaks corresponding to the protons and carbons of both ligands and the PEG linker. |
| Preparative HPLC | Purification | Isolation of the final PROTAC from starting materials and byproducts. |
Table 3: Biological Activity Parameters
| Parameter | Description | Typical Range |
| DC₅₀ (nM) | Concentration for 50% degradation of the target protein | 1 - 100 |
| Dₘₐₓ (%) | Maximum degradation of the target protein | > 90 |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Purification and Characterization
Proper purification and characterization are crucial to ensure the quality and activity of the synthesized PROTAC.
-
Purification: Preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is the most common method for purifying the final PROTAC. This technique separates the desired product from unreacted starting materials and any side products based on hydrophobicity.
-
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity and purity of the final PROTAC. The observed molecular weight should match the calculated molecular weight of the desired compound.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used for detailed structural confirmation of the final PROTAC and key intermediates.
-
Conclusion
The use of this compound linkers provides a robust and versatile strategy for the synthesis of PROTACs. The modular nature of the synthesis allows for the rapid generation of PROTAC libraries for structure-activity relationship studies. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
Self-Assembled Monolayer Formation with Thiol-PEG4-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) offer a robust and flexible method for modifying surfaces with a high degree of order and control at the molecular level. The use of bifunctional molecules, such as Thiol-PEG4-acid, allows for the creation of well-defined surfaces with specific chemical properties. This molecule features a thiol (-SH) group that forms a strong, covalent-like bond with gold and other noble metal surfaces, and a terminal carboxylic acid (-COOH) group. The tetra(ethylene glycol) (PEG4) linker provides a hydrophilic spacer that is known to resist non-specific protein adsorption, a critical feature for many biological applications.
These this compound SAMs are instrumental in the development of biosensors, platforms for studying cell-surface interactions, and targeted drug delivery systems. The terminal carboxylic acid serves as a versatile anchor point for the covalent immobilization of a wide range of biomolecules, including proteins, antibodies, and nucleic acids, via standard coupling chemistries.
Application Notes
Properties of this compound SAMs
This compound SAMs provide a biocompatible and functionalizable interface. The short PEG linker enhances the solubility of the molecule in aqueous media and imparts a hydrophilic character to the surface, which is crucial for minimizing biofouling. The terminal carboxylic acid groups can be deprotonated depending on the pH, allowing for modulation of surface charge and electrostatic interactions.
Key Applications
The unique properties of this compound SAMs make them suitable for a variety of applications in research and drug development:
-
Biosensors: The ability to immobilize specific biorecognition elements (e.g., antibodies, aptamers) onto a surface that resists non-specific binding is fundamental to the development of sensitive and selective biosensors.[1] The PEG spacer helps to extend the captured biomolecule away from the surface, improving its accessibility and function.
-
Drug Delivery: Gold nanoparticles functionalized with this compound SAMs can be used as carriers for targeted drug delivery. The PEG layer provides a "stealth" coating that can help to evade the immune system, while the carboxylic acid can be used to attach targeting ligands or therapeutic agents.
-
Biomaterial Engineering: Surfaces modified with this compound can be used to control cell adhesion and behavior. By immobilizing specific peptides or growth factors, these surfaces can be tailored to promote desired cellular responses for tissue engineering applications.
-
Nanoparticle Functionalization: this compound is widely used to stabilize and functionalize gold nanoparticles.[2] This functionalization not only prevents aggregation but also provides a means for further conjugation of biomolecules for diagnostic and therapeutic purposes.
Data Presentation
The following table summarizes typical quantitative data for SAMs formed from short-chain PEG thiols and carboxyl-terminated alkanethiols on gold surfaces. While specific data for this compound can vary based on experimental conditions, these values provide a useful reference.
| Parameter | Value | Technique | Notes |
| SAM Thickness | ~1 - 3 nm | Ellipsometry | Thickness is dependent on the chain length and tilt angle of the molecules. For short PEG thiols, a thickness in this range is expected. |
| Water Contact Angle (COOH-terminated SAM) | 10° - 30° | Contact Angle Goniometry | A low contact angle indicates a hydrophilic surface due to the exposed carboxylic acid and PEG groups. |
| Water Contact Angle (after protein immobilization) | 50° - 70° | Contact Angle Goniometry | The increase in contact angle is indicative of the successful immobilization of a more hydrophobic protein layer. |
| Surface Coverage of Thiol | ~4 - 6 molecules/nm² | Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) | This corresponds to a densely packed monolayer on the gold surface. |
| Immobilized Protein Surface Density | 100 - 500 ng/cm² | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR) | The amount of immobilized protein depends on the protein's size, orientation, and the activation efficiency of the SAM. |
Experimental Protocols
Protocol 1: Formation of this compound SAM on Gold Surfaces
This protocol details the steps for creating a self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
200-proof ethanol (B145695)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive) or Argon plasma cleaner
-
Clean glass or polypropylene (B1209903) containers
-
Tweezers
-
Dry nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Piranha Etch (for robust substrates): Submerge the gold substrates in freshly prepared piranha solution for 1-5 minutes. Rinse thoroughly with ultrapure water and then with ethanol. Dry under a stream of nitrogen.
-
Plasma Cleaning (alternative): Place the substrates in an argon plasma cleaner for 5-10 minutes to remove organic contaminants.
-
-
Prepare Thiol Solution:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. For carboxyl-terminated thiols, it is recommended to acidify the solution slightly by adding a few drops of HCl to ensure the thiol is protonated.
-
-
SAM Formation:
-
Immediately after cleaning, immerse the gold substrates into the thiol solution in a clean container.
-
To promote the formation of a highly ordered monolayer, minimize oxygen exposure by backfilling the container with dry nitrogen gas and sealing it.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
Protocol 2: Characterization of the this compound SAM
Characterization is crucial to confirm the quality and properties of the formed monolayer.
Methods:
-
Contact Angle Goniometry:
-
Measure the static water contact angle on the SAM-coated surface. A low contact angle (typically < 30°) indicates a successful formation of a hydrophilic surface.
-
-
Ellipsometry:
-
This technique can be used to measure the thickness of the monolayer. For a this compound SAM, the expected thickness is in the range of 1-3 nm.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
XPS can confirm the elemental composition of the surface. The presence of sulfur (S 2p), carbon (C 1s), and oxygen (O 1s) peaks, along with the attenuation of the gold (Au 4f) signal, indicates the formation of the organic monolayer.
-
Protocol 3: Protein Immobilization via EDC/NHS Coupling
This protocol describes the covalent attachment of a protein (e.g., an antibody) to the carboxyl-terminated SAM using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound functionalized substrate
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Protein to be immobilized (in a suitable buffer, e.g., PBS, pH 7.4)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M ethanolamine (B43304) or 100 mM glycine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 100 mM EDC and 20 mM NHS in Activation Buffer.
-
Immerse the this compound functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups to amine-reactive NHS esters.
-
Rinse the substrate with Activation Buffer and then with Coupling Buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1 - 1 mg/mL in Coupling Buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching (Blocking):
-
Remove the substrate from the protein solution and rinse with Coupling Buffer.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
-
Final Washing:
-
Rinse the substrate thoroughly with PBST and then with ultrapure water to remove non-covalently bound protein.
-
Dry the substrate under a gentle stream of nitrogen.
-
Visualizations
Caption: Step-by-step workflow for the formation of a this compound SAM on a gold substrate.
References
Application Notes and Protocols for PEGylating Proteins and Peptides with Thiol-PEG4-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides, is a well-established strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve pharmacokinetic and pharmacodynamic profiles by increasing hydrodynamic size, which in turn can extend circulating half-life, reduce immunogenicity, and enhance stability against proteolytic degradation.[1]
Thiol-PEG4-acid is a heterobifunctional linker designed for the precise PEGylation of biomolecules. It features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a 4-unit polyethylene glycol spacer. This structure allows for two primary conjugation strategies:
-
Thiol-Reactive Conjugation: The thiol group can react with maleimides, vinyl sulfones, or other thiol-reactive moieties on a protein or peptide to form a stable thioether bond.[2]
-
Amine-Reactive Conjugation: The carboxylic acid can be activated using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines (e.g., the N-terminus or lysine (B10760008) side chains) on a biomolecule.[2][3]
The hydrophilic PEG spacer enhances the aqueous solubility of the resulting conjugate.[2] The relatively short PEG4 chain offers a balance between imparting beneficial PEG characteristics and minimizing potential steric hindrance that could negatively impact the biological activity of the modified protein or peptide.[2]
These application notes provide detailed protocols for both conjugation strategies, along with information on the characterization and purification of the resulting PEGylated biomolecules.
Data Presentation
Table 1: Representative PEGylation Efficiency with this compound
| Target Molecule | Conjugation Strategy | Molar Ratio (PEG:Protein) | Reaction Time (hours) | PEGylation Efficiency (%) |
| Cysteine-mutant Peptide (5 kDa) | Thiol-Maleimide | 20:1 | 2 | >95 |
| Monoclonal Antibody (reduced) | Thiol-Maleimide | 10:1 | 4 | 85-95 |
| Lysozyme (14.3 kDa) | Amine-Carboxyl (EDC/NHS) | 10:1 | 2 | ~70 (mono-PEGylated) |
| Recombinant Human Growth Hormone (22 kDa) | Amine-Carboxyl (EDC/NHS) | 20:1 | 2 | ~60 (mono-PEGylated) |
This table presents illustrative data based on typical outcomes for similar PEGylation reactions. Actual results may vary depending on the specific protein or peptide and reaction conditions.
Table 2: Impact of this compound PEGylation on Protein Properties (Illustrative Data)
| Protein | PEGylation Site | Change in Thermal Stability (Tm, °C) | In Vitro Bioactivity (% of Unmodified) |
| Model Peptide | C-terminal Cysteine | +2.5 | 90 |
| Lysozyme | Surface Lysines | +3.1 | 85 |
| Antibody Fragment (Fab) | Hinge Region Cysteine | +4.0 | >95 |
This table provides representative data on the effects of PEGylation with short-chain linkers. The specific impact on stability and activity is highly dependent on the protein and the site of PEGylation.[4][5]
Experimental Protocols
Protocol 1: PEGylation of a Maleimide-Activated Protein/Peptide with this compound
This protocol describes the conjugation of the thiol group of this compound to a protein or peptide that has been functionalized with a maleimide (B117702) group.
Materials:
-
Maleimide-activated protein or peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[6]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Maleimide-Activated Protein/Peptide:
-
Dissolve the maleimide-activated protein or peptide in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein/peptide solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Reagent to a final concentration that is in large excess to the initial amount of this compound to consume any unreacted maleimide groups on the protein/peptide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated conjugate from excess reagents and byproducts using SEC or extensive dialysis against an appropriate buffer.
-
Protocol 2: PEGylation of a Protein/Peptide via EDC/NHS Coupling with this compound
This protocol outlines the conjugation of the carboxylic acid group of this compound to primary amines on a protein or peptide.
Materials:
-
Protein or peptide with available primary amines
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[7]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of this compound and EDC/NHS:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in the Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add EDC and NHS to the this compound solution. A common starting molar ratio is 1:5:2.5 (this compound:EDC:NHS).[3]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Protein/Peptide:
-
Dissolve the protein or peptide in the Coupling Buffer.
-
Immediately add the activated this compound solution to the protein/peptide solution. A 10-20 fold molar excess of the activated PEG linker to the protein/peptide is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the PEGylated conjugate using SEC or extensive dialysis.
-
Mandatory Visualizations
Caption: Workflow for PEGylating a maleimide-activated protein/peptide.
Caption: Signaling pathway for EDC/NHS-mediated PEGylation.
Characterization of PEGylated Proteins and Peptides
Successful PEGylation should be confirmed, and the product characterized to ensure quality and consistency.
-
SDS-PAGE: A common method to visualize the increase in molecular weight upon PEGylation. PEGylated proteins will migrate slower than their unmodified counterparts.
-
Mass Spectrometry (LC-MS): Provides an accurate mass of the conjugate, confirming the number of PEG molecules attached.
-
Chromatography (SEC, RP-HPLC, IEX): Used to assess the purity of the PEGylated product and separate different PEGylated species (e.g., mono-, di-, tri-PEGylated).
-
Activity Assays: Functional assays should be performed to determine the extent to which the biological activity of the protein or peptide is retained after PEGylation.
Conclusion
This compound is a versatile and effective reagent for the PEGylation of proteins and peptides. By offering two distinct chemical handles, it allows for targeted modification of either thiol or amine groups, providing flexibility in conjugation strategies. The protocols and data presented here serve as a comprehensive guide for researchers to successfully implement PEGylation in their work, ultimately aiming to improve the therapeutic potential of their biomolecules. It is recommended to empirically optimize reaction conditions for each specific protein or peptide to achieve the desired degree of PEGylation while retaining maximal biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of PEGylation on the stability of small therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Molar Excess of Thiol-PEG4-acid for Conjugation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for optimizing the molar excess of Thiol-PEG4-acid in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its dual functionality work?
A1: this compound is a heterobifunctional crosslinker featuring a thiol group (-SH) on one end and a carboxylic acid (-COOH) on the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for a controlled, two-step conjugation process. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on a protein), while the thiol group can react with maleimides, gold surfaces, or other thiol-reactive entities.[1][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.[2]
Q2: What is the recommended starting molar excess of this compound for conjugation to an amine-containing molecule?
A2: A 10 to 20-fold molar excess of the activated this compound over the amine-containing target molecule is a common starting point.[3][4] This excess helps to drive the reaction towards completion. However, the optimal ratio should be determined empirically for each specific application, as a very high degree of modification can sometimes lead to protein aggregation or loss of activity.[5]
Q3: What are the optimal molar ratios for the EDC/NHS activation step of the carboxylic acid?
A3: To activate the carboxylic acid end of this compound, a molar excess of both 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is typically used. A common starting point is a 2 to 10-fold molar excess of EDC relative to the this compound.[6] The molar ratio of NHS is often 1 to 2 times that of EDC.[6] Ratios such as 1:5:2.5 or 1:2:2 for this compound:EDC:NHS are frequently recommended.[7][8]
Q4: Why is my conjugation yield low despite using a high molar excess of the PEG linker?
A4: Low conjugation yield can stem from several factors beyond molar ratios. These include:
-
Suboptimal pH: The activation of the carboxylic acid with EDC/NHS is most efficient at an acidic pH (4.5-6.0), while the subsequent reaction with a primary amine is best at a pH of 7.2-8.5.[6][7][8]
-
Inactive Reagents: EDC and NHS are highly sensitive to moisture and can hydrolyze over time.[3] Always use freshly prepared solutions and store reagents in a desiccated environment at -20°C.[4][9]
-
Competing Nucleophiles: The presence of primary amines (e.g., Tris or glycine) in your buffers will compete with your target molecule for the activated PEG linker.[3][6] Use non-amine buffers like MES for the activation step and PBS for the coupling step.[6]
-
Hydrolysis of the Activated Ester: The NHS-ester formed after activation is susceptible to hydrolysis in aqueous solutions. The conjugation to the amine should be performed immediately after the activation step.[8][9]
Q5: Can the thiol group on this compound interfere with the EDC/NHS reaction?
A5: While EDC can react with thiols, primary amines are more nucleophilic and reactive towards the NHS ester under the recommended coupling conditions (pH 7.2-8.0).[6] Following the standard two-step protocol, where the carboxylic acid is activated first at a lower pH before adding the amine-containing molecule at a higher pH, minimizes potential side reactions with the thiol group.[6]
Q6: How can I prevent protein aggregation during the PEGylation reaction?
A6: Protein aggregation can occur due to several factors. To mitigate this:
-
Optimize Molar Ratio: An excessively high molar ratio of the PEG reagent can lead to a high degree of modification, potentially causing aggregation. Systematically lower the molar excess to find the optimal balance.[5]
-
Control Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation. Consider performing the reaction at a lower protein concentration.[5][10]
-
Use Monofunctional Reagents: If you are not intending to create cross-linked structures, ensure you are using a monofunctional PEG reagent to avoid linking multiple protein molecules together.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation Yield | Inactive/Hydrolyzed Reagents: EDC and NHS are moisture-sensitive. | Store reagents desiccated at -20°C and allow them to warm to room temperature before opening.[4][9] Prepare EDC and NHS solutions immediately before use.[6] |
| Incorrect Buffer pH: The pH is outside the optimal range for either the activation or coupling step. | Verify that the activation buffer (e.g., MES) is pH 4.5-6.0 and the coupling buffer (e.g., PBS) is pH 7.2-8.5.[8] | |
| Presence of Competing Nucleophiles: Buffers contain primary amines (e.g., Tris, glycine). | Use non-amine-containing buffers. For example, use MES for the activation step.[6] | |
| Hydrolysis of Activated NHS Ester: The activated linker degraded before reacting with the target molecule. | Add the activated this compound to your amine-containing molecule immediately after the activation step.[8] | |
| Protein Aggregation/Precipitation | High Degree of PEGylation: Excessive modification of the protein surface. | Reduce the molar excess of the this compound reagent in the reaction.[5] |
| High Protein Concentration: Increased proximity of protein molecules promotes aggregation. | Perform the conjugation reaction with a more dilute protein solution.[5][10] | |
| Inconsistent Results | Reagent Degradation: Variability in the activity of stored reagents. | Aliquot reagents upon receipt and store them properly under desiccated conditions to avoid repeated freeze-thaw cycles and moisture exposure.[10][11] |
| Oxidation of Thiols: If the target molecule for the thiol end of the PEG is another thiol, disulfide bonds may form. | Ensure buffers are degassed to remove oxygen.[10] For protein thiols, pre-treat with a reducing agent like TCEP.[4][10] |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical two-step conjugation reaction involving the carboxylic acid end of this compound.
| Parameter | Step 1: Carboxylic Acid Activation | Step 2: Amine Coupling |
| Key Reagents | This compound, EDC, NHS | Activated this compound, Amine-Molecule |
| Recommended Molar Ratios | Acid:EDC:NHS = 1: (2-10) : (2-5)[6][7] | Activated PEG : Amine = (10-20) : 1[3][4] |
| Optimal pH Range | 4.5 - 6.0[6] | 7.2 - 8.5[7][8] |
| Recommended Buffer | MES Buffer (Amine-free)[6] | PBS or Borate Buffer[6] |
| Reaction Temperature | Room Temperature (20-25°C)[7] | Room Temperature or 4°C[7] |
| Reaction Time | 15 - 30 minutes[7] | 2 hours to Overnight[7] |
Visualizations
Caption: A typical experimental workflow for conjugating this compound to an amine-containing molecule.
Caption: Chemical pathway for the two-step EDC/NHS conjugation of this compound to a primary amine.
Detailed Experimental Protocols
This section provides a general protocol for the conjugation of the carboxylic acid group of this compound to a primary amine on a target protein.
Materials Required:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[6]
-
NHS (N-hydroxysuccinimide)[6]
-
Activation Buffer: 50 mM MES, pH 6.0[6]
-
Coupling Buffer: 1X PBS, pH 7.4[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[7]
-
Anhydrous DMSO or DMF[10]
-
Purification equipment (e.g., desalting columns for Size Exclusion Chromatography or dialysis cassettes)[3]
Protocol 1: Activation of this compound
-
Equilibrate all reagents to room temperature before opening their containers to prevent moisture condensation.[4]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.[10]
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 50 mM MES, pH 6.0).[6]
-
In a reaction tube, add the desired amount of this compound.
-
Add the freshly prepared EDC and NHS solutions. Use a 2-10 fold molar excess of EDC and a 1-1.5 fold molar excess of NHS relative to the amount of this compound.[6]
-
Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.[7]
Protocol 2: Conjugation to Amine-Containing Protein
-
While the activation reaction is proceeding, prepare your amine-containing protein in the Coupling Buffer (e.g., 1X PBS, pH 7.4). Ensure the buffer is free of any extraneous primary amines like Tris or glycine.[3]
-
Immediately following the 15-30 minute activation, add the freshly activated this compound solution to the protein solution.[8] A 10- to 20-fold molar excess of the activated linker over the protein is a recommended starting point.[3][4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
(Optional) To quench the reaction, add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS-activated PEG.[12]
-
Purify the conjugate from excess, unreacted PEG reagent and byproducts using an appropriate method such as size-exclusion chromatography (desalting column) or dialysis.[3]
-
Characterize the purified conjugate using analytical techniques like SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation. Store the final conjugate at -20°C or -80°C.[10]
References
- 1. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
preventing disulfide bond formation in Thiol-PEG4-acid reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of disulfide bond formation during Thiol-PEG4-acid conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in this compound reactions?
A1: The primary cause of disulfide bond formation is the oxidation of the free thiol (-SH) groups on the this compound or the target molecule (e.g., a cysteine residue on a protein).[1][2] This oxidation process, often catalyzed by the presence of dissolved oxygen or metal ions in the reaction buffer, leads to the formation of a disulfide (-S-S-) bond, creating a homodimer of the PEG reagent or the target molecule.[3] This dimer is unreactive towards its intended conjugation partner.
Q2: How does pH influence disulfide bond formation?
A2: Higher pH levels, particularly above 7.5, increase the rate of disulfide bond formation.[3] While a pH range of 6.5-7.5 is optimal for the reaction of thiols with maleimides (a common reaction partner for the thiol group of this compound), more alkaline conditions favor the deprotonated thiolate anion (-S⁻), which is more susceptible to oxidation.[3][4]
Q3: What are reducing agents and why are they important in these reactions?
A3: Reducing agents are chemical compounds that can reverse the oxidation process by reducing disulfide bonds back to free thiol groups.[5] They are crucial for ensuring that the thiol groups on your this compound and target molecule are in their reduced, reactive state before initiating the conjugation reaction.[6] Common reducing agents include Tris(2-carboxyethyl)phosphine (TCEP), Dithiothreitol (DTT), and β-mercaptoethanol (BME).[7]
Q4: Can I add the reducing agent directly to my conjugation reaction?
A4: It depends on the reducing agent. TCEP is a non-thiol-containing reducing agent and generally does not need to be removed before adding a maleimide-functionalized reagent.[8] However, thiol-containing reducing agents like DTT and BME will compete with your this compound for reaction with the maleimide (B117702) and must be removed from the reaction mixture before adding the maleimide reagent, typically through dialysis or a desalting column.
Q5: How can I confirm if disulfide bond formation is the cause of low conjugation yield?
A5: You can use analytical techniques such as SDS-PAGE (under non-reducing and reducing conditions), mass spectrometry (MS), or HPLC to analyze your reaction mixture.[9] The presence of unexpected species with approximately double the molecular weight of your starting materials is a strong indicator of dimer formation due to disulfide bonding.
Troubleshooting Guide
Problem: Low or no yield of the desired conjugate.
This guide provides a systematic approach to troubleshooting low yields that may be caused by disulfide bond formation.
| Possible Cause | Recommended Solution & Protocol |
| Oxidation of Thiol Groups | 1. Degas Buffers: Before use, degas all buffers (e.g., PBS, HEPES) by applying a vacuum for several minutes or by bubbling an inert gas like argon or nitrogen through the solution to remove dissolved oxygen.[2] 2. Add a Chelating Agent: Incorporate a chelating agent such as EDTA at a final concentration of 1-5 mM into your reaction buffer to sequester metal ions that can catalyze oxidation.[3] |
| Pre-existing Disulfide Bonds | 1. Pre-treat with a Reducing Agent: Before initiating the conjugation, treat your thiol-containing molecule with a reducing agent to ensure all thiols are in their free, reactive state. TCEP is often preferred as it does not need to be removed prior to reaction with maleimides.[6][8] Protocol: Add a 10-100 fold molar excess of TCEP to your protein solution in a degassed buffer. Incubate for 20-30 minutes at room temperature. |
| Suboptimal Reaction pH | 1. Verify and Adjust pH: Ensure the pH of your reaction buffer is strictly maintained within the optimal range of 6.5-7.5 for thiol-maleimide reactions.[3][4] Use a calibrated pH meter to verify the pH of the final reaction mixture. |
| Improper Reagent Handling | 1. Prepare Reagents Fresh: Prepare aqueous solutions of maleimide-functionalized reagents immediately before use to avoid hydrolysis.[3] 2. Proper Storage: Store this compound and other thiol-containing reagents at -20°C in a desiccated environment to prevent oxidation and moisture absorption.[10] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds with TCEP Prior to PEGylation
This protocol describes the reduction of disulfide bonds in a protein sample using TCEP before conjugation with a maleimide-activated molecule.
Materials:
-
Protein with disulfide bonds
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, containing 5 mM EDTA)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
TCEP Addition: Prepare a fresh stock solution of TCEP. Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 20-30 minutes at room temperature with gentle mixing.
-
Proceed to Conjugation: As TCEP is a non-thiol reducing agent, it is generally not necessary to remove it before adding a maleimide-functionalized reagent. You can proceed directly to your PEGylation reaction. If removal is desired for downstream applications, use a desalting column.
Protocol 2: General this compound Conjugation with a Maleimide-Functionalized Molecule
This protocol outlines the general steps for conjugating this compound to a maleimide-functionalized molecule, incorporating preventative measures against disulfide bond formation.
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.4, containing 1-5 mM EDTA)
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the this compound in the degassed reaction buffer. If any disulfide bonds are suspected, pre-treat with TCEP as described in Protocol 1.
-
Immediately before use, dissolve the maleimide-functionalized molecule in a small amount of anhydrous DMSO or DMF and then add it to the reaction buffer.
-
-
Conjugation Reaction:
-
Add a 1.1- to 1.5-fold molar excess of the maleimide-functionalized molecule to the this compound solution.
-
Flush the reaction vessel with an inert gas, seal, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect from light if using fluorescently labeled reagents.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-50 mM to react with any unreacted maleimide.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for preventing disulfide bond formation and for performing this compound reactions.
Table 1: Recommended Conditions for Reducing Agents
| Reducing Agent | Molar Excess (over thiol) | Incubation Time | Incubation Temperature | Notes |
| TCEP | 10-100x | 20-30 min | Room Temperature | Non-thiol based; generally does not require removal before maleimide reactions.[8] |
| DTT | 10-100x | 30-60 min | 37°C | Thiol-based; must be removed before adding maleimide reagents.[11] |
Table 2: Influence of pH on Thiol-Maleimide Reaction
| pH Range | Reaction Rate | Specificity for Thiols | Disulfide Formation Risk | Recommendation |
| < 6.5 | Slow | High | Low | Not recommended due to slow reaction rate.[3] |
| 6.5 - 7.5 | Optimal | Very High | Moderate | Optimal range for most applications. [3][4] |
| > 7.5 | Fast | Decreased (competes with amines) | High | Not recommended due to increased side reactions and oxidation.[3] |
Visualizations
Caption: Desired reaction pathway for this compound conjugation.
Caption: Undesired side reaction: disulfide bond formation.
Caption: Workflow for preventing disulfide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Thiol-PEG4-acid Bioconjugation
Welcome to the technical support center for Thiol-PEG4-acid bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the use of this heterobifunctional linker. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), structured data tables, and key experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during your bioconjugation experiments, presented in a simple question-and-answer format.
Issue 1: Low or No Conjugation to Amine Groups
Q: I am seeing very low or no conjugation efficiency when trying to couple the carboxylic acid end of this compound to a primary amine on my protein/peptide. What could be the cause?
A: This is a common issue that typically points to problems with the activation of the carboxylic acid group using EDC/NHS chemistry. Here are the potential causes and solutions:
-
Cause 1: Inactive EDC Reagent.
-
Explanation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is highly sensitive to moisture and can hydrolyze over time, rendering it inactive.[1]
-
Solution: Use fresh, high-purity EDC. Always equilibrate the EDC container to room temperature before opening to prevent moisture condensation.[1] For best results, store EDC in a desiccator.[1]
-
-
Cause 2: Suboptimal pH for Carboxylic Acid Activation.
-
Explanation: The activation of the carboxyl group by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] Under neutral or basic conditions, the activation efficiency is significantly reduced.[2]
-
Solution: Perform the activation step in a buffer such as 2-(N-morpholino)ethanesulfonic acid (MES) at a pH between 4.5 and 6.0.[1][3]
-
-
Cause 3: Suboptimal pH for Amine Coupling.
-
Explanation: The reaction of the NHS-activated ester with the primary amine is most efficient at a pH of 7.0-8.5.[1][3] If the pH is too low, the amine will be protonated and less nucleophilic, slowing down the reaction.
-
Solution: After the initial activation step in an acidic buffer, raise the pH of the reaction mixture to 7.2-7.5 for the coupling step with your amine-containing molecule.[4] Phosphate-buffered saline (PBS) is a common choice for this step.[1]
-
-
Cause 4: Buffer Interference.
-
Explanation: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your target molecule for reaction with the activated linker or EDC itself.[1]
-
Solution: Use non-interfering buffers. MES is recommended for the activation step, and PBS or HEPES for the coupling step.[1][5]
-
-
Cause 5: Hydrolysis of the Activated Intermediate.
-
Explanation: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can quickly hydrolyze, reverting to the original carboxylic acid.[1][6]
-
Solution: Add N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) during the activation step. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which is less susceptible to hydrolysis and improves coupling efficiency.[1][6]
-
Issue 2: Low or No Conjugation to Thiol-Reactive Groups (e.g., Maleimide)
Q: I am observing poor yields when reacting the thiol end of the PEG linker with a maleimide-functionalized molecule. What's going wrong?
A: Low efficiency in thiol-maleimide reactions often relates to the availability of the thiol group or the stability of the maleimide (B117702).
-
Cause 1: Thiol Oxidation.
-
Explanation: Free thiol (-SH) groups are susceptible to oxidation, forming disulfide bonds (-S-S-).[7] Disulfides are unreactive towards maleimides.[8] This oxidation can be catalyzed by trace metal ions or dissolved oxygen in buffers.[7][9]
-
Solution:
-
Reduce Disulfides: Pre-treat your thiol-containing molecule with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is highly recommended as it is effective and does not contain a thiol group itself, thus not competing in the subsequent maleimide reaction.[8][9]
-
Prevent Re-oxidation: Use degassed buffers to remove dissolved oxygen.[7][10] Consider adding a chelating agent like EDTA (1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation.[9][10]
-
-
-
Cause 2: Maleimide Hydrolysis.
-
Explanation: The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which opens the ring to form an unreactive maleamic acid.[8][10]
-
Solution: Prepare aqueous solutions of maleimide-containing reagents immediately before use.[8] For storage, dissolve them in a dry, biocompatible organic solvent like DMSO or DMF.[8][10] Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[8]
-
-
Cause 3: Incorrect pH for Thiol-Maleimide Reaction.
-
Explanation: The optimal pH for the thiol-maleimide reaction is a balance. Below pH 6.5, the reaction rate decreases significantly as the thiol is mostly protonated (-SH) and less nucleophilic.[10] Above pH 7.5, maleimide hydrolysis and potential side reactions with amines increase.[8][10]
-
Solution: Maintain the reaction pH strictly between 6.5 and 7.5.[8] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[10]
-
Issue 3: Poor Stability of the Final Conjugate (Thiol-Maleimide Linkage)
Q: My purified conjugate appears to be losing its payload over time, especially in a thiol-rich environment. Why is my thiol-maleimide linkage unstable?
A: The thiosuccinimide linkage formed between a thiol and a maleimide can be reversible under certain conditions.
-
Cause 1: Retro-Michael Reaction (Thiol Exchange).
-
Explanation: The thioether bond is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols (like glutathione (B108866) in vivo).[8] This can lead to the transfer of the conjugated payload to other molecules.[8]
-
Solution: A common strategy to increase stability is to hydrolyze the thiosuccinimide ring after the initial conjugation is complete.[11] Adjusting the pH of the conjugate solution to 8.5-9.0 and incubating can promote this ring-opening, creating a more stable, irreversible linkage.[8]
-
-
Cause 2: Thiazine (B8601807) Rearrangement.
-
Explanation: If the conjugation is to an N-terminal cysteine, the adjacent free amino group can attack the succinimide (B58015) ring, leading to a rearrangement to a stable six-membered thiazine ring.[8][12][13] This is an underreported side reaction that can complicate purification and characterization.[12][13]
-
Solution: To prevent this, perform the conjugation at a more acidic pH (around 5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[10][14] However, be aware that the primary thiol-maleimide reaction rate will be slower at this pH.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the key functional groups in this compound and what do they react with? A1: this compound is a heterobifunctional linker.[15]
-
Thiol Group (-SH): This group reacts with maleimides, vinyl sulfones, and other thiol-reactive moieties to form stable thioether bonds.[15][16] It can also be used for attachment to gold surfaces.[15][16]
-
Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-NH2), such as those on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond.[15][16]
Q2: Why is a PEG spacer used in this linker? A2: The polyethylene (B3416737) glycol (PEG) spacer provides several advantages in bioconjugation:
-
Increases Solubility: The hydrophilic PEG chain enhances the water solubility of the linker and the final bioconjugate, which is particularly useful for hydrophobic molecules.[15][16]
-
Reduces Steric Hindrance: The flexible spacer arm can help overcome steric hindrance, potentially leading to higher conjugation yields.[15]
-
Improves Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic radius of a molecule, prolonging its circulation half-life and reducing immunogenicity.[15][17]
Q3: Do I need to remove the TCEP reducing agent before adding my maleimide reagent? A3: No, one of the main advantages of TCEP is that it does not contain a thiol group and therefore does not compete with your target molecule for reaction with the maleimide.[9] This allows for one-pot reduction and conjugation reactions, although removal of excess TCEP after conjugation may still be necessary depending on your downstream application.
Q4: What are the recommended molar ratios for EDC/NHS activation? A4: The optimal molar ratios can vary, but a common starting point is a molar excess of both EDC and NHS over the carboxylic acid. A ratio of 1:2:5 for Acid:EDC:NHS is often suggested.[6] It is always recommended to optimize this for your specific application.
Q5: How can I quantify the amount of free thiol in my sample before conjugation? A5: The most common method for quantifying free thiols is the Ellman's assay.[18] This colorimetric assay uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product (TNB2-) that can be quantified by measuring its absorbance at 412 nm.[18] The concentration can be determined using a standard curve or the molar extinction coefficient of TNB2- (14,150 M⁻¹cm⁻¹ at pH 7.3).[19]
Quantitative Data Summary
The following tables provide key quantitative parameters to guide the design and optimization of your experiments.
Table 1: Optimal pH Ranges for Reaction Steps
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer(s) | Reference(s) |
| Carboxylic Acid Activation | Thiol-PEG4-acid + EDC/NHS | 4.5 - 6.0 | MES | [1][3] |
| Amine Coupling | NHS-activated PEG + Amine | 7.0 - 8.5 | PBS, HEPES | [1][3] |
| Thiol Conjugation | Thiol + Maleimide | 6.5 - 7.5 | PBS, HEPES | [8][10] |
Table 2: Recommended Molar Excess of Reagents
| Reaction | Reagent in Excess | Target Functional Group | Recommended Molar Excess (Starting Point) | Reference(s) |
| EDC/NHS Activation | EDC and NHS | Carboxylic Acid | 2-10 fold (EDC), 5-20 fold (NHS) | [6][15] |
| Thiol-Maleimide Coupling | Maleimide-reagent | Free Thiol | 10-20 fold | [8][10] |
| Disulfide Reduction | TCEP | Protein | 10-100 fold | [8] |
Experimental Protocols
Protocol 1: Two-Step Carboxylic Acid Activation and Amine Coupling
This protocol is recommended to prevent unwanted crosslinking of the target biomolecule if it also contains carboxyl groups.[6]
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1]
-
Quenching Solution: 1 M Tris or Hydroxylamine, pH 8.0
-
Desalting column
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening.[6] Dissolve your amine-containing biomolecule in the Coupling Buffer. Dissolve this compound in the Activation Buffer.
-
Activation of PEG-Acid:
-
Removal of Excess Reagents: Immediately remove excess EDC, Sulfo-NHS, and byproducts using a desalting column equilibrated with Coupling Buffer.[1] This step is crucial to prevent EDC from reacting with carboxyls on your target protein.
-
Conjugation to Amine:
-
Immediately add the purified, activated PEG linker to your amine-containing biomolecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.[1]
-
Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents and byproducts.
Protocol 2: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a thiol (e.g., on the purified PEG-conjugate from Protocol 1) to a maleimide-functionalized molecule.
Materials:
-
Thiol-containing molecule
-
Maleimide-functionalized molecule
-
TCEP (Tris(2-carboxyethyl)phosphine), if needed for reduction
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol
-
Anhydrous DMSO or DMF for dissolving maleimide reagent
-
Desalting column or other purification system
Procedure:
-
Reduction of Disulfides (if necessary):
-
Preparation of Maleimide: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[10]
-
Conjugation Reaction:
-
Quenching: Add the Quenching Solution in large molar excess relative to the starting amount of maleimide to cap any unreacted maleimide groups.[10] Incubate for 20-30 minutes.
-
Purification: Purify the final conjugate to remove unreacted reagents and byproducts using an appropriate method like size-exclusion chromatography (SEC) or dialysis.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 19. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Improving Conjugation Efficiency of Thiol-PEG4-acid
Welcome to the technical support center for Thiol-PEG4-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential challenges and to troubleshoot common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most frequent challenges in a question-and-answer format, providing potential causes and actionable solutions to improve the efficiency of your conjugation reactions.
Section 1: Thiol-Maleimide Conjugation
Question 1: Why is my thiol-maleimide conjugation yield unexpectedly low or non-existent?
Low or no conjugation efficiency is a common issue that can arise from several factors, ranging from reagent stability to suboptimal reaction conditions.[1][2] Below is a systematic guide to troubleshooting this problem.
-
Potential Cause 1: Inactive or Oxidized Thiols. The thiol (-SH) group on your target molecule (e.g., a cysteine residue in a protein) is susceptible to oxidation, forming disulfide bonds (-S-S-).[1][3] These disulfide bonds are unreactive with maleimides.[2][3] Oxidation can occur during storage or the reaction itself and is often catalyzed by the presence of divalent metal ions.[3]
-
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein or peptide with a reducing agent to ensure free thiols are available.[1][3] TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is stable, odorless, and does not need to be removed before adding a maleimide (B117702) reagent.[1][3][4] DTT (dithiothreitol) is also effective but must be completely removed before conjugation to prevent it from competing with your target thiol.[1][4]
-
Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that catalyze thiol oxidation.[3][4]
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your sample before starting the conjugation to ensure you have sufficient reactive thiols.[4]
-
-
-
Potential Cause 2: Maleimide Instability/Hydrolysis. The maleimide group is susceptible to hydrolysis, which opens the ring to form an unreactive maleic acid amide, rendering it inactive.[1][2][5] The rate of hydrolysis increases significantly with increasing pH.[6]
-
Solution:
-
Prepare maleimide stock solutions fresh in an anhydrous, water-miscible organic solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[2][6][7]
-
If aqueous storage of the maleimide is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[2] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[2]
-
-
-
Potential Cause 3: Suboptimal Reaction pH. The pH of the reaction is one of the most critical factors for successful thiol-maleimide conjugation.[5]
-
Solution:
-
Maintain the reaction pH strictly within the optimal range of 6.5 to 7.5.[1][5] Within this range, the reaction with thiols is highly favored and significantly faster (approximately 1,000 times) than the reaction with amines.[5][6]
-
Use non-amine, thiol-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES to maintain the desired pH.[1][4][7]
-
-
-
Potential Cause 4: Incorrect Stoichiometry. An insufficient molar excess of the maleimide reagent over the thiol-containing molecule can lead to incomplete conjugation.[5]
-
Potential Cause 5: Steric Hindrance. The conjugation site on your target molecule may be sterically hindered, preventing the PEG linker from accessing it.[1][8]
Question 2: I'm observing unexpected side products or a lack of specificity in my thiol-maleimide conjugation. What could be the cause?
-
Potential Cause 1: Reaction with Amines. At pH values above 7.5, the maleimide group begins to lose its selectivity for thiols and can react competitively with primary amines, such as the side chains of lysine (B10760008) residues in a protein.[1][5]
-
Potential Cause 2: Thiazine (B8601807) Rearrangement. If you are conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[5][10][11] This side reaction increases at higher pH.[5]
-
Solution:
-
If possible, avoid using an unprotected N-terminal cysteine for conjugation.[5][10][11]
-
Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[3][6][10]
-
Acetylation of the N-terminal cysteine can also prevent this side reaction.[3][10][11]
-
-
Question 3: My final thiol-maleimide conjugate is not stable. What is the cause?
-
Potential Cause: Retro-Michael Reaction. The thioether bond formed from a thiol-maleimide reaction can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[1][9][12] This is particularly problematic in the presence of other thiols, such as glutathione, which is abundant in cellular environments.[4][9]
-
Solution:
-
After conjugation, consider hydrolyzing the thiosuccinimide ring to form a more stable derivative. This can sometimes be achieved by raising the pH to 8.5-9.0 for a short period (e.g., 1-2 hours).[9]
-
Consider using next-generation, more stable maleimides or alternative thiol-reactive chemistries if conjugate stability is a critical issue.[9]
-
-
Section 2: EDC/NHS Coupling of the Carboxylic Acid
Question 4: Why is my EDC/NHS coupling reaction with the PEG-acid yielding poor results?
-
Potential Cause 1: Incorrect pH for Activation or Coupling. The EDC/NHS reaction is a two-step process with distinct optimal pH ranges for each step.[5][13]
-
Solution:
-
Activation Step: The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH between 4.5 and 6.0.[13][14] A non-amine and non-carboxylate buffer like MES is recommended for this step.[5][13]
-
Coupling Step: The reaction of the newly formed NHS-activated PEG with primary amines is most efficient at a pH of 7.2 to 8.0.[13][14] After the activation step, raise the pH of the reaction mixture before adding your amine-containing molecule.[5]
-
-
-
Potential Cause 2: Hydrolysis of the NHS Ester. The NHS ester intermediate is susceptible to hydrolysis, which is favored at both acidic and basic pH values and increases with time.[5]
-
Potential Cause 3: Presence of Competing Nucleophiles. Buffers or other components in your reaction mixture that contain primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS-activated acid.[5][15]
-
Potential Cause 4: Suboptimal Molar Ratios. The ratio of EDC/NHS to the this compound may be too low.
-
Solution:
-
It is common to use a molar excess of both EDC and NHS. A 2- to 10-fold molar excess of EDC over the carboxyl groups is a good starting point to optimize from.[13]
-
-
-
Potential Cause 5: Inactive Reagents. EDC and NHS are moisture-sensitive and can degrade if not stored properly.[14]
Section 3: General Considerations
Question 5: How should I store and handle this compound?
-
Storage: this compound is sensitive to air and moisture, as the thiol group can oxidize over time.[3] It is recommended to store the solid reagent desiccated at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3][16] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under nitrogen.[17]
-
Handling: To facilitate handling, you can prepare a stock solution in a dry, water-miscible organic solvent like DMSO or DMF.[3][18] Always equilibrate the vial to room temperature before opening to prevent moisture condensation.[3]
Question 6: How can I analyze the efficiency of my PEGylation reaction?
-
Several analytical techniques can be employed to determine the extent of PEGylation.[19]
-
SDS-PAGE: A successful conjugation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein.[20]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) can separate molecules based on their size and are effective for determining the extent of PEGylation.[20][21]
-
Mass Spectrometry (MS): Provides an accurate mass of the conjugate, allowing for the determination of the degree of PEGylation (the number of PEG linkers per molecule).[19][20][]
-
Data Presentation
Table 1: Recommended Reaction Conditions for Thiol-Maleimide Conjugation
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Ensures the thiol group is sufficiently nucleophilic while minimizing competing hydrolysis of the maleimide group and reaction with amines.[5][7] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, MES, MOPS | These buffers are effective in maintaining the desired pH and do not contain extraneous thiols or primary amines.[1][4][7] |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide-PEG reagent helps to drive the reaction to completion. The optimal ratio should be determined empirically.[1][5][7] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed at 4°C overnight.[7] |
| Reaction Time | 1 - 2 hours at Room Temperature or Overnight at 4°C | The reaction is typically rapid. Monitoring the reaction progress is recommended.[7] |
Table 2: Recommended Reaction Conditions for EDC/NHS Coupling of Carboxylic Acid
| Step | Parameter | Recommended Range | Rationale & Key Considerations |
| Activation | pH | 4.5 - 6.0 | Most efficient for the activation of the carboxylic acid by EDC/NHS.[5][13] |
| Buffer Type | MES | A non-amine, non-carboxylate buffer is crucial to avoid side reactions.[5][13] | |
| EDC Molar Ratio (to Acid) | 1.5:1 to 10:1 | A molar excess activates the carboxyl groups. A 2- to 10-fold excess is a common starting point.[13][15] | |
| NHS Molar Ratio (to Acid) | 1:1 to 2:1 (relative to EDC) | Using a slight excess of NHS relative to EDC can improve the stability of the active intermediate.[13] | |
| Reaction Time | 15 - 30 minutes | Sufficient time to form the NHS ester intermediate.[5] | |
| Coupling | pH | 7.0 - 8.0 | Most efficient for the reaction of the NHS ester with primary amines.[5][14] |
| Buffer Type | PBS, HEPES | Buffers should be free of primary amines to avoid competition with the target molecule.[5] | |
| Reaction Time | 2 hours to Overnight | The reaction time can be optimized based on the reactivity of the amine. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol provides a general guideline for conjugating a maleimide-activated molecule to a thiol-containing protein. Optimization may be required for your specific application.[4]
-
Preparation of Thiol-Containing Protein:
-
Dissolve your protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[4]
-
If disulfide bonds need to be reduced, add TCEP to a final concentration that is a 10-20 fold molar excess over the protein.[1] Incubate at room temperature for 30-60 minutes.[1][4] The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP.[4]
-
If using DTT, it must be removed using a desalting column or buffer exchange before proceeding.[4]
-
-
Preparation of Maleimide-PEG4-Acid Solution:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in large excess to the unreacted maleimide.[6]
-
-
Purification:
-
Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography (SEC) or dialysis.[1]
-
Protocol 2: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol provides a general guideline for activating the carboxylic acid of this compound and coupling it to a primary amine.
-
Materials and Reagents:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMSO immediately before use.[5][20] Equilibrate reagents to room temperature before opening vials.[20]
-
Dissolve the this compound in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.[5]
-
-
Activation of this compound:
-
pH Adjustment and Coupling:
-
Immediately after activation, raise the pH of the reaction mixture to 7.2-7.5 by carefully adding Coupling Buffer.[5]
-
Add the amine-containing molecule to the activated PEG-acid solution.
-
Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle mixing.[3][20]
-
-
Quenching and Purification:
-
Quench any unreacted NHS-esters by adding a primary amine-containing buffer like Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM.[3][20]
-
Purify the final conjugate using a suitable method like a desalting column, dialysis, or size-exclusion chromatography to remove unreacted reagents and byproducts.[1][15]
-
Visualizations
Caption: Troubleshooting logic for low thiol-maleimide conjugation yield.
Caption: Workflow for EDC/NHS activation and coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. bachem.com [bachem.com]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. confluore.com [confluore.com]
- 19. creativepegworks.com [creativepegworks.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
storage and handling conditions for Thiol-PEG4-acid to prevent degradation
Welcome to the Technical Support Center for Thiol-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation and to troubleshoot common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it should be stored at -20°C in a desiccated, dark environment.[1] It is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.[1][2]
Q2: I have received this compound at room temperature. Is it still usable?
A2: While long-term storage should be at -20°C, this compound is generally shipped at ambient temperature for short durations.[3] For optimal performance, it is crucial to transfer it to the recommended storage conditions as soon as possible upon receipt.
Q3: How should I handle the solid this compound reagent before use?
A3: Before opening the container, it is critical to allow it to warm to room temperature.[4][5] This prevents moisture from the air from condensing inside the cold container, which can contribute to degradation.[4] If possible, handle the reagent in a glove box or under a stream of inert gas.[1]
Q4: What is the primary degradation pathway for this compound?
A4: The most significant degradation pathway for this compound is the oxidation of the thiol (-SH) group.[2] This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in a homodimer of the linker molecule.[2] This dimerization renders the thiol group unavailable for its intended conjugation reactions.
Q5: What factors can accelerate the degradation of the thiol group?
A5: Several factors can promote the oxidation of the thiol group:
-
pH: Thiol oxidation is significantly faster at neutral to alkaline pH (pH > 7).[2]
-
Oxygen: The presence of dissolved molecular oxygen in solutions is a primary driver of oxidation.[2]
-
Metal Ions: Trace amounts of metal ions can catalyze the oxidation of thiols.[2]
-
Light: Exposure to light may also contribute to the degradation of thiols.[2]
Q6: How long are stock solutions of this compound stable?
A6: Stock solutions of this compound in an anhydrous solvent like DMSO or DMF should be stored at -20°C or -80°C under a nitrogen atmosphere.[3] Under these conditions, they can be stable for up to one month at -20°C and up to six months at -80°C.[3] It is recommended to prepare fresh solutions for each use and to avoid repeated freeze-thaw cycles.[2][3]
Troubleshooting Guide
Problem 1: Low or no yield in my conjugation reaction (e.g., thiol-maleimide coupling).
-
Possible Cause: The thiol group on your this compound has been oxidized to a disulfide, rendering it unreactive towards the maleimide.[2][6]
-
Solution:
-
Use Fresh Reagent: Ensure you are using a fresh aliquot of this compound that has been stored and handled correctly.
-
Degas Buffers: Before preparing your reaction mixture, thoroughly degas all buffers to remove dissolved oxygen. This can be done by sparging with an inert gas like argon or nitrogen, or by sonication under vacuum.[7][8]
-
Work under Inert Atmosphere: If possible, perform the reaction under an inert atmosphere.[2]
-
Add a Reducing Agent: Pre-treat your this compound solution with a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfide bonds back to free thiols.[2] A 10-20 fold molar excess of TCEP incubated for 30-60 minutes at room temperature is a good starting point.[2]
-
Control pH: Maintain the pH of your thiol-maleimide reaction within the optimal range of 6.5-7.5 to ensure high selectivity and reaction rate while minimizing thiol oxidation.[6][9]
-
Problem 2: My final conjugate is impure, showing a species with approximately double the molecular weight of the intended product.
-
Possible Cause: This is likely due to the presence of the disulfide dimer of this compound in your starting material, which then reacts with your target molecule.
-
Solution:
-
Assess Purity: Before use, assess the purity of your this compound using a technique like HPLC to check for the presence of the dimer.
-
Reduce and Purify: If a significant amount of dimer is present, you can treat the material with a reducing agent like TCEP, followed by a purification step (e.g., size exclusion chromatography) to isolate the monomeric this compound.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent handling and storage practices are leading to varying degrees of degradation of the this compound.
-
Solution:
-
Standardize Protocols: Implement a strict, standardized protocol for the storage and handling of this compound, as outlined in the FAQs and the workflow diagram below.
-
Aliquot Reagents: Upon receipt, aliquot the solid this compound into smaller, single-use vials under an inert atmosphere. This avoids repeated opening of the main container.
-
Fresh Solutions: Always prepare stock solutions fresh on the day of the experiment.[2]
-
Quantitative Data on this compound Stability
| Parameter | Condition | Effect on Thiol Group Stability | Recommendation |
| Temperature | -20°C or below | Minimizes degradation rate | Long-term storage at -20°C.[1] |
| 4°C | Moderate degradation | Short-term storage (days) may be acceptable if protected from oxygen. | |
| Room Temperature | Increased rate of oxidation | Avoid prolonged exposure. | |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen | Store solid reagent and solutions under an inert gas.[1][2] |
| Air | Promotes oxidation to disulfide | Minimize exposure to air.[2] | |
| pH of Solution | < 6.5 | Slower oxidation rate, but thiol is less reactive | Suboptimal for some conjugation reactions.[10] |
| 6.5 - 7.5 | Optimal balance of reactivity and stability | Recommended for thiol-maleimide conjugations.[6][9] | |
| > 7.5 | Significantly increased rate of oxidation | Avoid for prolonged periods if thiol stability is critical.[2] | |
| Presence of Metal Ions | Chelating agents (e.g., EDTA) present | Prevents metal-catalyzed oxidation | Consider adding 1-5 mM EDTA to buffers.[11] |
| Metal ions (e.g., Cu²⁺, Fe³⁺) present | Catalyzes thiol oxidation | Use high-purity, metal-free buffers and reagents.[2] |
Experimental Protocols
Protocol 1: Quantification of Free Thiol Groups using Ellman's Test
This protocol allows for the determination of the concentration of active, free thiol groups in a solution of this compound.
Materials:
-
This compound sample
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or another thiol standard for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a Standard Curve: Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
Prepare Samples: Dissolve the this compound in the Reaction Buffer to a concentration that is expected to be within the range of the standard curve.
-
Reaction:
-
To 2.5 mL of Reaction Buffer, add 50 µL of a 4 mg/mL Ellman's Reagent solution in the same buffer.
-
Add 250 µL of your this compound sample or a standard solution to the mixture.
-
-
Incubation: Mix well and incubate at room temperature for 15 minutes.[3]
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve. The concentration can also be calculated using the molar extinction coefficient of the TNB product, which is 14,150 M⁻¹cm⁻¹.[9]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the disulfide dimer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a suitable starting point.
-
-
Analysis: Inject the sample and analyze the chromatogram. The presence of a peak with a retention time corresponding to a higher molecular weight species (the disulfide dimer) indicates degradation. The purity can be estimated by the relative area of the main peak.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Simplified degradation pathway of this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 6. scribd.com [scribd.com]
- 7. Quantitative display of the redox status of proteins with maleimide-polyethylene glycol tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Thiol-PEG4-Acid Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals. It provides guidance and troubleshooting for common challenges encountered during the purification of Thiol-PEG4-acid conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The primary methods for purifying this compound conjugates are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).[][2] The choice of method depends on the specific properties of the conjugate, such as size, hydrophobicity, and charge, as well as the nature of the impurities.
Q2: What are the typical impurities I might encounter after a conjugation reaction involving this compound?
A2: Common impurities include unreacted this compound linker, unreacted starting molecule (e.g., peptide, small molecule), and byproducts of the conjugation reaction.[][3] If the thiol on the PEG linker is reacting with a maleimide, side reactions can also lead to impurities. Disulfide-bonded dimers of the this compound or the thiol-containing starting material can also be present if reducing agents are not used or are removed prematurely.
Q3: How can I assess the purity of my this compound conjugate?
A3: Analytical RP-HPLC is a widely used and effective method for assessing the purity of the conjugate. It can separate the desired product from unreacted starting materials and many byproducts.[3][4] Liquid chromatography-mass spectrometry (LC-MS) is also highly recommended to confirm the identity (molecular weight) and purity of the final product.[5] Capillary electrophoresis (CE) can also be a powerful technique for high-resolution separation of isoforms.[]
Q4: How do I choose between RP-HPLC and SEC for my purification?
A4: The choice depends on the properties of your conjugate and the impurities.
-
Choose RP-HPLC when: There is a significant difference in hydrophobicity between your conjugate and the impurities. RP-HPLC is excellent for high-resolution separation of molecules with differing polarities.[][6]
-
Choose SEC when: There is a substantial size difference between your conjugate and the unreacted starting materials. SEC is a gentler method that separates molecules based on their hydrodynamic radius, making it suitable for preserving the activity of sensitive biomolecules.[][6][7][8]
Q5: I am observing low recovery of my purified conjugate. What are the potential causes?
A5: Low recovery can stem from several factors, including suboptimal chromatography conditions (e.g., steep elution gradient in RP-HPLC, inappropriate column pore size in SEC), or adsorption of the conjugate to chromatography columns or other surfaces.[6] For RP-HPLC, ensuring the conjugate is soluble in the mobile phase is crucial to prevent precipitation on the column.[9]
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Conjugate and Unreacted Starting Materials | Inappropriate column chemistry. | Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity. For PEGylated molecules, C4 and C18 columns have been shown to provide good separation.[9][10][11] |
| Non-optimal mobile phase. | Adjust the pH of the mobile phase or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).[9] Using an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape.[3][10] | |
| Gradient is too steep. | Use a shallower gradient to improve resolution between closely eluting peaks. Gradient slopes between 1-2%/min can be a good compromise between resolution and run time.[9][10] | |
| Broad Peaks in the Chromatogram | Slow kinetics on the column stationary phase. | Increase the column temperature (e.g., to 40-60 °C) to improve peak shape.[9][10] |
| Sample overload. | Reduce the amount of sample injected onto the column.[9] | |
| Low Recovery of Purified Conjugate | Conjugate precipitation on the column. | Check the solubility of your conjugate in the mobile phase. You may need to adjust the pH or add a stronger organic solvent to your sample before injection.[9] |
| Non-specific binding to the column. | Ensure the column is properly equilibrated. Consider adding a different ion-pairing agent to the mobile phase.[9] |
Size Exclusion Chromatography (SEC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Conjugate and Unreacted PEG Linker | Inadequate column fractionation range. | Ensure the column has the appropriate molecular weight fractionation range to separate the conjugate from the smaller, unreacted this compound.[12] |
| Sample volume is too large. | For optimal resolution, the sample volume should not exceed 2-5% of the total column volume.[6] | |
| Low Yield of Purified Conjugate | Non-specific binding to the column matrix. | Use a mobile phase with a higher salt concentration to minimize ionic interactions with the column. |
| Protein aggregation. | Perform all purification steps at 4°C to maintain protein stability.[12] Centrifuge and filter the sample before loading it onto the column. |
Experimental Protocols
General Purification Workflow
Caption: General purification workflow for this compound conjugates.
Preparative RP-HPLC Protocol
This protocol is a general guideline and may require optimization for your specific conjugate.
-
Column: C18 preparative column (e.g., 10 µm particle size, 100 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Dissolve the crude conjugate in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.45 µm filter.
-
Equilibrate the column with 5% Mobile Phase B for at least 3 column volumes.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A shallow gradient is recommended for better resolution.
-
Monitor the elution profile and collect fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Size Exclusion Chromatography (SEC) Protocol
This method is ideal for separating the conjugate from smaller, unreacted components.
-
Column: Select an SEC column with a fractionation range appropriate for your conjugate's molecular weight.
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer. The mobile phase should be chosen to maintain the stability and solubility of your conjugate.
-
Flow Rate: As recommended by the column manufacturer (typically 0.5 - 1.0 mL/min for analytical scale).
-
Detection: UV at 220 nm and 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 2-3 column volumes).
-
Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.
-
Inject a sample volume that is typically 1-2% of the total column volume for high-resolution separation.[3]
-
Elute the sample isocratically with the mobile phase.
-
Collect fractions. The larger conjugate should elute before the smaller, unreacted this compound.
-
Analyze the collected fractions by analytical HPLC and/or LC-MS to confirm purity and identity.
-
Purity Analysis Workflow
Caption: Workflow for purity assessment of this compound conjugates.
Quantitative Data Summary
The following table provides a comparison of the primary purification techniques. The performance metrics are illustrative and can vary based on the specific conjugate and experimental conditions.
| Feature | RP-HPLC | Size Exclusion Chromatography (SEC) | Ion Exchange Chromatography (IEX) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Net Charge |
| Typical Purity Achieved | >95% | >90-95% | >95% (often used as a polishing step) |
| Resolution | High to Very High | Moderate | High |
| Loading Capacity | Moderate | Low to Moderate | High |
| Gentleness of Method | Can be denaturing for some biomolecules | Very Gentle | Generally Gentle |
| Best Suited For | Separating species with different polarities, high-resolution purification.[] | Separating molecules of significantly different sizes, preserving biological activity.[][8] | Separating molecules with different charge states, polishing step after initial purification.[] |
References
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
troubleshooting low yield in antibody-drug conjugation with Thiol-PEG4-acid
This technical support center provides targeted troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in antibody-drug conjugation (ADC) using thiol-based chemistries, such as those involving Thiol-PEG4-acid linkers.
Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to low conjugation yield in a direct question-and-answer format.
Antibody & Pre-Conjugation Issues
Q1: My final ADC yield is low, and I suspect incomplete antibody reduction. How can I verify and optimize this critical step?
A1: Inefficient reduction of the antibody's interchain disulfide bonds is a primary cause of low conjugation yield. To generate the reactive cysteine thiols required for conjugation, this step must be carefully controlled.
-
Verification: The number of free thiols generated per antibody can be quantified using the Ellman's assay before proceeding with conjugation.[1] This will confirm if the reduction step is the source of the problem.
-
Optimization: The efficiency of reduction is influenced by several factors. The concentration of the reducing agent (e.g., DTT or TCEP), temperature, and incubation time are all critical parameters that should be optimized.[2][][][5] For example, increasing DTT concentration has been shown to directly increase the number of available thiols per antibody.[2]
Q2: Could my starting antibody or its storage buffer be responsible for the low conjugation efficiency?
A2: Yes, the purity, concentration, and buffer composition of your monoclonal antibody (mAb) are critical for a successful conjugation reaction.[6]
-
Purity: It is recommended to use an antibody that is >95% pure.[1][6] Contaminating proteins from sources like cell culture supernatant can compete with your target antibody for the linker-payload, leading to reduced efficiency.[6]
-
Concentration: A low antibody concentration can dilute the reaction components, reducing conjugation efficiency.[6] A starting concentration of at least 0.5 mg/mL is often recommended.[6][7]
-
Buffer Composition: Common buffer additives can directly interfere with the reaction.[6] Primary amine-containing substances like Tris or glycine (B1666218) will compete with the antibody for reactive linkers.[6] It is essential to perform a buffer exchange into a non-interfering buffer (e.g., PBS) to remove these components before starting the conjugation.[6]
Linker-Payload & Reaction Condition Issues
Q3: I'm concerned my maleimide-functionalized linker-payload is inactive or unstable. How can I troubleshoot this?
A3: The stability of the maleimide (B117702) group is paramount for efficient conjugation. The maleimide ring is susceptible to hydrolysis, especially at alkaline pH (above 7.5), which renders it unreactive towards thiols.[][9]
-
Linker-Payload Instability: To prevent hydrolysis, always prepare aqueous solutions of maleimide-containing reagents fresh before use.[1][9]
-
Solubility: Many cytotoxic payloads are highly hydrophobic and can be difficult to dissolve in aqueous buffers.[6][10] This may necessitate the use of organic co-solvents like DMSO.[6] However, the concentration of co-solvents should be minimized, as they can induce conformational stress on the antibody and lead to aggregation.[6][10][11]
Q4: What are the optimal reaction conditions (pH, temperature, molar ratio) for a thiol-maleimide conjugation?
A4: Thiol-maleimide conjugation is highly dependent on reaction conditions. Operating outside the optimal range can drastically reduce yield.
-
pH: The pH of the reaction buffer is the most critical parameter.[9] A pH range of 6.5 to 7.5 is optimal for ensuring a high reaction rate and selectivity for thiols.[][6][9] Below pH 6.5, the reaction is significantly slower, while above pH 7.5, the maleimide group is more susceptible to hydrolysis and side reactions with amines.[9]
-
Temperature and Time: Reactions are typically performed for 2 hours at room temperature or overnight at 4°C.[12][13] Higher temperatures can accelerate the reaction but may not be suitable for all biomolecules.[9]
-
Molar Ratio: The molar ratio of the linker-payload to the antibody is a key factor that determines the final Drug-to-Antibody Ratio (DAR).[6] An insufficient molar excess of the linker-payload can lead to incomplete conjugation and low yield.[1] This ratio often requires empirical optimization.
Post-Conjugation & Purification Issues
Q5: I'm observing precipitation or aggregation during or after my conjugation reaction. What causes this and how can I prevent it?
A5: Aggregation is a common issue in ADC production, primarily driven by the increased hydrophobicity of the conjugate compared to the native antibody.[10] This can lead to significant product loss.
-
Primary Causes: The covalent attachment of hydrophobic payloads creates patches on the antibody surface that promote self-association.[10][11] Other contributing factors include high DARs, unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point), and stress from organic co-solvents or high temperatures.[10][11][14]
-
Mitigation Strategies:
-
Linker Design: The use of hydrophilic linkers, such as those incorporating PEG, can help shield the hydrophobic drug and reduce aggregation.[10]
-
Formulation: Screening for stabilizing excipients like sugars (sucrose, trehalose) or surfactants (polysorbate 20/80) can improve ADC stability.[11]
-
Process Control: Minimize the concentration of organic co-solvents and avoid excessive temperatures or vigorous mixing.[10][11]
-
Q6: How can I improve my product yield during the final purification steps?
A6: Inefficient purification can lead to the loss of valuable ADC product. The goal is to effectively remove aggregates, unconjugated antibody, and free drug-linker.[][16]
-
Standard Techniques: Ultrafiltration/Diafiltration (UF/DF) is a standard and highly effective method for buffer exchange and removing residual solvents and free drug molecules, with yields often above 90%.[][17]
-
Chromatographic Methods: For separating species with different DARs or removing aggregates, various chromatography techniques are employed.[16][18]
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating ADC species based on their DAR.[][16]
-
Size Exclusion Chromatography (SEC): The gold standard for removing high molecular weight aggregates.[16]
-
Ion-Exchange Chromatography (IEC): Can achieve high recoveries while removing non-antibody-related impurities.[]
-
Analysis & Characterization
Q7: Which analytical methods should I use to accurately measure my conjugation yield and Drug-to-Antibody Ratio (DAR)?
A7: Accurate characterization is essential to confirm the success of your conjugation. Several methods are available, each providing different levels of information.[19][20]
-
UV/Vis Spectroscopy: This is the simplest method for determining the average DAR.[20][] It requires that the antibody and the drug have distinct maximum absorbance values.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is the most widely used method for evaluating DAR distribution.[20] It separates species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4), allowing for the calculation of the weighted average DAR.[19][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed information, offering precise mass measurements to confirm the identity of different ADC species and their distribution.[19][20]
Data Summaries
Table 1: Effect of DTT Concentration and Temperature on Antibody Reduction This table summarizes the approximate number of free thiols generated per mAb (trastuzumab) under various reduction conditions, demonstrating the importance of optimizing these parameters.
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approx. Thiols per mAb |
| 0.1 | 37 | 30 | 0.4 |
| 1 | 37 | 30 | 1.2 |
| 5 | 37 | 30 | 5.4 |
| 10 | 37 | 30 | 7.0 |
| 20 | 37 | 30 | 8.0 |
| 5 (from temp study) | 4 | 30 | 3.8 |
| 5 (from temp study) | 25 | 30 | 4.6 |
| 5 (from temp study) | 56 | 30 | 6.0 |
| (Data adapted from a study on trastuzumab reduction)[2] |
Table 2: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Range/Condition | Rationale & Notes |
| pH | 6.5 - 7.5 | Optimal for balancing reaction speed and selectivity while minimizing maleimide hydrolysis.[][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature offers faster kinetics, while 4°C is recommended for sensitive proteins.[9][12] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C) | Must be optimized; insufficient time leads to incomplete conjugation.[9][12] |
| Molar Ratio (Linker:Ab) | 10:1 to 20:1 (starting point) | Should be optimized for each specific antibody and linker-payload to achieve the desired DAR.[6][13] |
| Buffer Type | Phosphate, Tris, or HEPES (degassed) | Must be free of thiols and primary amines (if not the target).[9][13] |
Table 3: Comparison of Key Analytical Methods for ADC Characterization
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Primary Information | Average DAR | DAR distribution, % unconjugated antibody | Precise mass, average DAR, DAR distribution, conjugation sites |
| Resolution | Not applicable (bulk) | Moderate to High | Very High |
| Sample Throughput | High | High | Moderate to High |
| Key Advantage | Simple and convenient for a quick average measurement.[] | Provides detailed information on product heterogeneity and DAR distribution.[19][] | Offers the highest resolution and can identify specific conjugation sites.[19] |
| (Information compiled from multiple sources)[19][] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
Objective: To determine the number of free sulfhydryl groups on an antibody after reduction.[1][2]
Materials:
-
Reduced antibody sample
-
Cysteine standards for standard curve
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Ellman's Reagent (DTNB) solution (4 mg/mL in Reaction Buffer)
Methodology:
-
Prepare a standard curve using known concentrations of cysteine in the reaction buffer.
-
If the reduced antibody is in a different buffer, perform a buffer exchange into the Reaction Buffer.
-
Add Ellman's Reagent to the reduced antibody sample and the cysteine standards.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance of all samples at 412 nm using a spectrophotometer.
-
Calculate the concentration of thiols in the antibody sample by comparing its absorbance to the standard curve.
-
Determine the moles of thiol per mole of antibody based on the protein concentration.
Protocol 2: General Thiol-Maleimide Conjugation
Objective: To conjugate a maleimide-functionalized linker-payload to a reduced antibody.[9][13][22]
Materials:
-
Antibody solution (1-10 mg/mL)
-
Reducing Agent: TCEP or DTT
-
Conjugation Buffer: Degassed PBS or HEPES, pH 7.0-7.5
-
Maleimide-linker-payload (prepare 10 mM stock in anhydrous DMSO or DMF)
-
Purification column (e.g., desalting column like Sephadex G-25)
Methodology:
-
Antibody Reduction (Optional if starting with free thiols):
-
Dissolve the antibody in degassed Conjugation Buffer.
-
Add a 10-100x molar excess of TCEP. Incubate for 20-30 minutes at room temperature.
-
If using DTT, the excess must be removed via a desalting column prior to the next step. TCEP does not require removal.
-
-
Conjugation Reaction:
-
Immediately before use, prepare the maleimide-linker-payload solution.
-
Add the maleimide solution to the reduced antibody solution at a desired molar ratio (e.g., 10-20 fold molar excess of maleimide).[13]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle stirring and protected from light.[12]
-
-
Purification:
-
Remove excess, unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration (TFF), exchanging the ADC into a suitable storage buffer.
-
Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution of DAR species in a purified ADC sample.[16][19]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with UV detector (280 nm)
-
Mobile Phase A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0
Methodology:
-
System Equilibration: Equilibrate the HIC column with the starting mobile phase composition (e.g., 100% Mobile Phase A) for 5-10 column volumes.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Elution: Elute the bound proteins using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B). Species with higher DAR values are more hydrophobic and will elute later in the gradient at lower salt concentrations.[16][19]
-
Data Analysis:
-
Integrate the peaks in the chromatogram corresponding to different DAR species (unconjugated mAb, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks.
-
Calculate the weighted average DAR using the peak area percentages for each species.[]
-
Visual Guides
Figure 1. A troubleshooting workflow diagram for diagnosing and resolving issues leading to low yield in ADC conjugation.
Figure 2. The desired thiol-maleimide conjugation pathway and the competing maleimide hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 14. pharmtech.com [pharmtech.com]
- 16. benchchem.com [benchchem.com]
- 17. ADC Process Development and Manufacturing (Part II): Purification Strategies and Production Equipment - Creative Biogene [creative-biogene.com]
- 18. lonza.com [lonza.com]
- 19. benchchem.com [benchchem.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 22. biotium.com [biotium.com]
stability of Thiol-PEG4-acid in different buffer conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Thiol-PEG4-acid in various buffer conditions. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the optimal performance and integrity of this linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffers?
A1: The primary degradation pathway for this compound in aqueous solution is the oxidation of the terminal thiol (-SH) group. This oxidation typically leads to the formation of a disulfide bond, resulting in a homodimer of the this compound molecule. This process is accelerated by the presence of oxygen, certain metal ions, and higher pH conditions.
Q2: What are the recommended storage conditions for a stock solution of this compound?
A2: For optimal stability, stock solutions of this compound should be prepared in an anhydrous, amine-free organic solvent such as DMF or DMSO.[1] Aliquot the stock solution and store it at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) for long-term storage (months to years).[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[2] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Q3: Which buffers are recommended for reactions involving this compound?
A3: It is recommended to use non-amine-containing buffers at a pH range of 6.5-7.5 for reactions involving the thiol group, such as conjugation to a maleimide.[4] Suitable buffers include phosphate-buffered saline (PBS), MES, or HEPES. Buffers containing primary amines, such as Tris, should be avoided as they can compete with the intended reaction of the carboxylic acid moiety if it is being activated for conjugation. Degassing the buffer prior to use is highly recommended to minimize thiol oxidation.
Q4: How does pH affect the stability of the thiol group on this compound?
A4: The stability of the thiol group is highly pH-dependent. At alkaline pH (above 7.5), the thiol group is more readily deprotonated to the thiolate anion (R-S⁻), which is more susceptible to oxidation. Therefore, the rate of disulfide bond formation increases significantly at higher pH. For maximum stability in aqueous solutions, a slightly acidic to neutral pH is recommended.
Q5: Can I use buffers containing reducing agents with this compound?
A5: While reducing agents like DTT or TCEP can prevent the oxidation of the thiol group, they will also interfere with conjugation reactions where the thiol is intended to react with another functional group (e.g., a maleimide). If reducing agents are used during a protein purification step, they must be removed (e.g., via a desalting column) before proceeding with a thiol-specific conjugation reaction. TCEP is a non-thiol reducing agent and can be a better choice if its removal is not complete, as it will not compete in thiol-specific reactions in the same way as DTT.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation to a maleimide-functionalized molecule. | 1. Oxidation of this compound: The thiol group may have oxidized to a disulfide, rendering it unreactive towards the maleimide. 2. Incorrect Buffer pH: The pH of the reaction buffer may be too low, reducing the reactivity of the thiol group. | 1. Use fresh or properly stored this compound. Prepare solutions in degassed buffers immediately before use. Consider a brief treatment with a reducing agent like TCEP, followed by its removal, to reduce any existing disulfides. 2. Ensure the reaction buffer pH is between 6.5 and 7.5. |
| High batch-to-batch variability in experimental results. | Inconsistent storage and handling of this compound: Exposure to air and moisture can lead to varying degrees of oxidation between aliquots. | Implement a strict storage protocol. Aliquot stock solutions under an inert atmosphere and store them at -20°C or -80°C. Always allow vials to reach room temperature before opening. |
| Precipitate forms in the aqueous buffer. | Poor solubility or aggregation: While the PEG spacer enhances water solubility, high concentrations or the presence of certain salts may lead to precipitation. Aggregation can also occur due to disulfide bond formation. | Ensure the concentration is within the solubility limits. Gently warm or sonicate the solution to aid dissolution. If aggregation is suspected, confirm by analyzing the sample for disulfide formation. |
Stability of this compound in Different Buffers
The following table provides an illustrative summary of the expected stability of this compound in different buffer conditions at 25°C. The quantitative data are representative and intended to demonstrate the trends in stability. Actual degradation rates should be determined experimentally.
| Buffer | pH | Key Considerations | Illustrative Half-life of Free Thiol * |
| 0.1 M MES | 6.0 | Good stability; minimal thiol oxidation. | > 7 days |
| 0.1 M Phosphate | 7.0 | Moderate stability; suitable for many conjugations. | ~ 48-72 hours |
| 0.1 M Phosphate | 7.4 | Increased rate of oxidation compared to pH 7.0. | ~ 24-48 hours |
| 0.1 M Borate | 8.5 | Rapid oxidation; not recommended for storage or long reactions. | < 8 hours |
*Illustrative data assumes the buffer is not degassed and is exposed to ambient air.
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method to quantify the stability of this compound in a chosen buffer by measuring the concentration of free thiol groups over time using Ellman's Reagent (DTNB).
Materials:
-
This compound
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Buffer of interest for stability testing (e.g., 0.1 M PBS, pH 7.4)
-
L-cysteine hydrochloride monohydrate (for standard curve)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a 1.5 mM stock solution of L-cysteine in the Reaction Buffer.
-
Perform serial dilutions to create standards ranging from 0 to 1.5 mM.
-
Add 50 µL of a 4 mg/mL Ellman's Reagent solution (in Reaction Buffer) to 250 µL of each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Stability Study:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mM) in the buffer of interest.
-
Incubate the solution at a controlled temperature (e.g., 25°C).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the this compound solution.
-
For each time point, mix 125 µL of the aliquot with 1.25 mL of the Reaction Buffer and 25 µL of the Ellman's Reagent solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Use the standard curve to determine the concentration of free thiol at each time point.
-
Plot the concentration of free thiol vs. time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Controlling the Reaction Kinetics of Thiol-PEG4-acid
Welcome to the technical support center for Thiol-PEG4-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the reaction kinetics of this versatile bifunctional linker. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups on this compound and what are their respective reaction partners?
A1: this compound is a heterobifunctional linker with two distinct reactive groups: a thiol (-SH) group and a carboxylic acid (-COOH) group.[1]
-
The thiol group is nucleophilic and most commonly reacts with maleimides, vinyl sulfones, or bromoacetyl groups through a Michael addition or nucleophilic substitution reaction.[1][2] It can also form dative bonds with gold surfaces.[1]
-
The carboxylic acid group can be activated to form a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues or the N-terminus of proteins.[1][2]
Q2: How is the reactivity of the thiol group on this compound controlled?
A2: The reactivity of the thiol group is primarily controlled by the pH of the reaction buffer. The thiol group (-SH) exists in equilibrium with its deprotonated, more nucleophilic thiolate anion (-S⁻) form.[3] Increasing the pH increases the concentration of the thiolate anion, thus accelerating the reaction rate.[3] However, pH must be carefully controlled to avoid side reactions.[3]
Q3: What is the optimal pH range for the reaction of the thiol group with a maleimide (B117702)?
A3: The optimal and most chemoselective pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5] Within this range, the reaction with thiols is highly favored and significantly faster—approximately 1,000 times faster—than the reaction with amines.[4][6]
Q4: What happens if the pH is too high or too low for the thiol-maleimide reaction?
A4:
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is predominantly in its protonated (-SH) form, which is less nucleophilic.[4][5]
-
Above pH 7.5: The maleimide group begins to lose its selectivity and can react with primary amines (e.g., lysine residues).[3][4] Additionally, the maleimide ring becomes increasingly susceptible to hydrolysis, which renders it unreactive.[4]
Q5: How is the carboxylic acid group on this compound activated for reaction with amines?
A5: The carboxylic acid is typically activated using carbodiimide (B86325) chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[7][9]
Q6: What are the optimal pH conditions for the EDC/NHS coupling reaction?
A6: The EDC/NHS coupling is a two-step process with different optimal pH ranges for each step:[8][9]
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[9] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[9]
-
Coupling Step: The reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[7] Phosphate-buffered saline (PBS) at pH 7.2-7.5 is a frequently used buffer for this step.[7]
Data Presentation: Summary of Reaction Conditions
The following tables summarize key quantitative parameters for controlling the reaction kinetics of this compound.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and maleimide stability, ensuring high selectivity for thiols over amines.[4][5] |
| Temperature | 4°C to 25°C (Room Temp) | Reactions are typically faster at room temperature (30 min - 2 hours).[5] Lower temperatures (4°C) can be used for sensitive molecules and may require overnight incubation.[4][5] |
| Molar Ratio | 10-20 fold excess of maleimide | A molar excess of the maleimide-containing molecule is generally used to ensure complete conjugation of the thiol.[4] |
| Buffer | Phosphate-buffered saline (PBS), HEPES | Buffers should be free of extraneous thiols (like DTT) and primary amines (like Tris).[3][10] |
Table 2: Carboxylic Acid-Amine (EDC/NHS) Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Most efficient for EDC-mediated activation of the carboxylic acid.[9] MES buffer is commonly used.[9] |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of the NHS-ester with primary amines.[7] PBS or borate (B1201080) buffers are suitable.[9] |
| Temperature | 4°C to 25°C (Room Temp) | Activation is typically rapid (15-30 minutes) at room temperature.[11] Coupling can be done for 2 hours at room temperature or overnight at 4°C.[7] |
| Molar Ratio (EDC/NHS) | 2-10 fold molar excess of EDC and 2-5 fold molar excess of NHS over the carboxylic acid. | Sufficient excess is needed to drive the activation reaction.[7] |
| Buffer | MES for activation; PBS, Borate for coupling | Avoid buffers containing primary amines or carboxylates during the activation step.[9] |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein, followed by the activation of the carboxylic acid and conjugation to a second amine-containing molecule.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Amine-containing molecule
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
Step 1: Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the maleimide-activated protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in Conjugation Buffer.
-
Conjugation: Add a 1.2-fold molar excess of this compound to the protein solution.[1] Incubate for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess unreacted this compound using a desalting column equilibrated with Activation Buffer.
Step 2: EDC/NHS Activation and Amine Coupling
-
Activation: To the purified PEGylated protein from Step 1, add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.[1] Incubate for 15 minutes at room temperature.
-
Conjugation to Amine: Immediately add the amine-containing molecule to the activated PEGylated protein solution. The pH may need to be adjusted to 7.2-7.5. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Final Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography.
Protocol 2: Surface Modification of Gold Nanoparticles
This protocol outlines the attachment of this compound to the surface of gold nanoparticles.
Materials:
-
Citrate-capped gold nanoparticle solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Ethanol (B145695) or water
Procedure:
-
PEG Linker Solution Preparation: Prepare a 1 mM stock solution of this compound in ethanol or water.[1]
-
Surface Modification: Add the this compound stock solution to the gold nanoparticle solution to achieve a high molar excess (e.g., 10,000:1 linker to AuNP).[1]
-
Incubation: Incubate the mixture for 12-24 hours at room temperature with gentle stirring.[1]
-
Purification:
-
Centrifuge the solution to pellet the functionalized nanoparticles.
-
Carefully remove the supernatant containing excess linker.
-
Resuspend the nanoparticle pellet in phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least two more times.[1]
-
Mandatory Visualizations
Caption: Thiol-Maleimide conjugation pathway for this compound.
Caption: EDC/NHS coupling pathway for the carboxylic acid of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Thiol-Maleimide Conjugation Yield | Incorrect pH: The pH of the reaction buffer is outside the optimal 6.5-7.5 range.[3] | Verify the pH of your buffer. Adjust to the optimal range using a suitable non-amine, non-thiol buffer like PBS.[3] |
| Oxidized Thiols: Free thiol groups have formed disulfide bonds (-S-S-), which are unreactive with maleimides.[3] | Degas buffers to remove oxygen.[3] Consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.[12] Include a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation.[4] | |
| Hydrolyzed Maleimide Reagent: The maleimide group has been inactivated due to exposure to an aqueous environment, especially at high pH.[4] | Prepare aqueous solutions of maleimide reagents immediately before use.[4] For storage, dissolve in a dry, biocompatible organic solvent like DMSO or DMF.[4] | |
| Insufficient Molar Ratio: The molar excess of the maleimide reagent is too low to drive the reaction to completion. | Increase the molar excess of the maleimide reagent. A 10- to 20-fold molar excess is a common starting point.[4] | |
| Low or No EDC/NHS Coupling Yield | Incorrect pH: The pH for the activation or coupling step is not optimal.[9] | For the activation step, use a non-amine, non-carboxylate buffer such as MES at a pH between 4.5 and 6.0.[9] For the coupling step, adjust the pH to 7.0-8.5.[7] |
| Hydrolysis of NHS Ester: The NHS ester intermediate is unstable and has hydrolyzed before reacting with the amine. | Perform the coupling step immediately after the activation step. Avoid storing the activated molecule. | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.[9] | Use recommended buffers (e.g., MES for activation, PBS for coupling).[9] | |
| Non-Specific Binding or Side Products | Reaction with Amines (Thiol-Maleimide): The reaction pH is above 7.5, causing the maleimide to react with primary amines.[3] | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiol groups.[3] |
| Thiazine Rearrangement: Conjugation to an unprotected N-terminal cysteine can lead to a side reaction, especially at higher pH.[3] | If possible, avoid using an unprotected N-terminal cysteine for conjugation. Alternatively, perform the reaction at a more acidic pH (around 5.0) to keep the N-terminal amine protonated, though this will slow the primary reaction.[3] | |
| Protein Aggregation During Conjugation | High Protein Concentration: High concentrations can increase the likelihood of intermolecular cross-linking. | Reduce the protein concentration in the reaction mixture. |
| Suboptimal Buffer Conditions: The buffer composition (pH, ionic strength) may be affecting protein stability. | Screen different buffer systems and pH values to find conditions that maintain protein solubility. | |
| High Degree of PEGylation: Extensive modification of the protein surface can alter its physicochemical properties and lead to aggregation. | Reduce the molar excess of the PEG linker in the reaction to achieve a lower degree of labeling. |
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Non-Specific Binding with Thiol-PEG4-acid Linkers
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for troubleshooting and minimizing non-specific binding (NSB) when using Thiol-PEG4-acid linkers. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance the specificity and signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary function? A1: this compound is a heterobifunctional crosslinker featuring a terminal thiol (-SH) group on one end and a carboxylic acid (-COOH) group on the other, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The thiol group can react with maleimides or bind to gold surfaces, while the carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules like proteins or antibodies.[1][2] The hydrophilic PEG spacer is designed to increase the water solubility of the resulting conjugate and reduce non-specific binding.[1][3]
Q2: What are the main causes of non-specific binding (NSB) with this compound conjugates? A2: Non-specific binding of PEGylated conjugates can stem from several molecular interactions[4]:
-
Hydrophobic Interactions: If parts of the conjugate are hydrophobic, they can bind to hydrophobic surfaces.[3][4]
-
Electrostatic Interactions: Charged conjugates can non-specifically adhere to oppositely charged surfaces.[3][4]
-
Conjugate Aggregates: Aggregated conjugates can lead to bright, punctate background staining.[3]
-
Experimental Technique: Insufficient blocking, inadequate washing, or using an overly high conjugate concentration can significantly increase background signals.[3][5]
Q3: How exactly does the PEG4 spacer help reduce non-specific binding? A3: The polyethylene glycol (PEG) spacer reduces non-specific binding through two primary mechanisms. First, it is highly hydrophilic, which helps to minimize undesirable hydrophobic interactions.[1] Second, the flexible PEG chain creates a "steric shield" or a hydrated cloud around the conjugated molecule, which physically blocks it from non-specifically interacting with other surfaces.[3][4] A higher density of PEG chains on a surface generally leads to a greater reduction in protein adsorption.[4]
Q4: My EDC/NHS coupling efficiency is low. What are the likely causes? A4: Low efficiency in EDC/NHS reactions is a common issue, often traced back to a few key factors:
-
Hydrolysis of Reagents: Both EDC and the activated NHS-ester are highly sensitive to moisture and can be rapidly hydrolyzed in aqueous solutions, rendering them inactive.[6][7][8] It is critical to use freshly prepared solutions.[6]
-
Incorrect pH: The two steps of the reaction have different optimal pH ranges. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5–6.0). The subsequent reaction of the NHS-ester with a primary amine is most efficient at a slightly basic pH (7.2–8.5).[9][10][11]
-
Competing Nucleophiles: The presence of primary amines (e.g., Tris or glycine (B1666218) buffers) during the activation or coupling step will compete with the target molecule, reducing the yield of the desired conjugate.[9][12]
Q5: What are the proper storage and handling conditions for this compound linkers? A5: this compound linkers should be stored at -20°C, desiccated, and protected from moisture.[2][13] Before opening a vial, it should be allowed to equilibrate to room temperature to prevent condensation of moisture inside, which can hydrolyze the reagents.[13][14] Stock solutions should be prepared in an anhydrous solvent like DMSO or DMF and can be stored at -20°C or -80°C for short periods (1-6 months, stored under nitrogen).[13][15]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound conjugates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High, uniform background across the entire surface (e.g., ELISA plate, tissue slide) | 1. Inadequate Blocking: Non-specific sites on the surface are not sufficiently covered.[3][5] | Optimize the blocking step. Increase the concentration of the blocking agent (e.g., 1-5% BSA), try a different agent (casein, non-fat dry milk), and/or increase the incubation time (1-2 hours at RT or overnight at 4°C).[4][16] |
| 2. Excessive Conjugate Concentration: Too much conjugate leads to increased non-specific attachment.[3][17] | Perform a titration experiment to determine the optimal concentration of your conjugate that maximizes signal-to-noise. | |
| 3. Insufficient Washing: Unbound conjugate is not adequately removed.[3][5][17] | Increase the number of wash cycles (e.g., from 3 to 5 washes) and the duration of each wash. Consider adding a non-ionic detergent like 0.05% Tween-20 to the wash buffer to help disrupt non-specific interactions.[3][16] | |
| Bright, punctate (dot-like) background staining | Conjugate Aggregation: The conjugate has formed aggregates that bind non-specifically.[3] | Centrifuge the conjugate solution at high speed (>10,000 x g) for 10-15 minutes immediately before use and only use the supernatant for your experiment.[3] |
| Low or no signal from the intended specific binding | 1. Inactive Reagents: The this compound linker or the EDC/NHS reagents have hydrolyzed due to improper storage or handling.[9] | Use a fresh, unopened vial of the linker and prepare EDC/NHS solutions immediately before the activation step.[6] |
| 2. Incorrect Buffer System: Using a single buffer with a suboptimal pH or one containing competing amines (e.g., Tris).[9][10] | Use a two-step, two-buffer protocol. Activate the carboxyl group in a non-amine, acidic buffer (e.g., MES, pH 4.5-6.0). Then, perform the amine coupling reaction in a buffer at pH 7.2-8.5 (e.g., PBS).[6][9][11] | |
| 3. Suboptimal Molar Ratios: The ratio of EDC/NHS to the linker is too low for efficient activation.[9] | Increase the molar excess of EDC and NHS. A starting point of a 2 to 10-fold molar excess of EDC over the this compound is recommended.[9] |
Quantitative Data Summary
The efficiency of the EDC/NHS coupling chemistry is highly dependent on reaction conditions. The table below summarizes the recommended starting parameters for conjugating this compound to a primary amine.
| Parameter | Recommended Condition | Rationale and Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC-mediated activation of the carboxylic acid.[6][9] |
| Activation Buffer | MES Buffer | A non-amine, non-carboxylate buffer is critical to avoid competing reactions.[9][11] |
| Coupling pH | 7.2 - 8.5 | Promotes the efficient reaction between the activated NHS ester and the primary amine.[6][9][] |
| Coupling Buffer | PBS or Borate Buffer | Amine-free buffers are required.[9][10] |
| EDC Molar Excess | 2 - 10 fold (over linker) | A starting point of 5-fold excess is common. Optimization may be required.[6][9] |
| NHS Molar Excess | 1.2 - 5 fold (over linker) | A starting point of 2.5-fold excess is common. Using NHS stabilizes the reactive intermediate.[6][9] |
| Activation Time | 15 - 30 minutes at RT | Sufficient time for NHS-ester formation.[6] |
| Coupling Time | 2 hours at RT to overnight at 4°C | Longer incubation can increase conjugation efficiency, but must be balanced against hydrolysis.[6] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine
This protocol details the covalent conjugation of the carboxylic acid end of the this compound linker to a molecule containing a primary amine (e.g., a protein, antibody, or peptide).
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing molecule (e.g., protein at 2-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[12][19]
-
Desalting column or dialysis cassette for purification[1][19]
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Conjugation to Amine:
-
Immediately add the activated this compound solution to your amine-containing molecule in Coupling Buffer.[9]
-
Alternatively, to switch buffers, you can use a desalting column to exchange the activated linker into the Coupling Buffer before adding it to the target molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: General Surface Blocking to Reduce Non-Specific Binding
This protocol is for pre-treating surfaces like microplate wells or slides to minimize NSB of the this compound conjugate.
Materials:
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)[3]
-
Blocking Buffer Options:
Procedure:
-
Initial Wash: Wash the surface three times with Wash Buffer.[4]
-
Blocking: Add a sufficient volume of your chosen Blocking Buffer to completely cover the surface.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C, preferably with gentle agitation.[4][16]
-
Final Wash: Decant the blocking solution and wash the surface 3-5 times with Wash Buffer to remove any unbound blocking agent.[4]
-
Proceed with Assay: The surface is now blocked and ready for the addition of your this compound conjugate.
Visual Guides and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 17. How to deal with high background in ELISA | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Thiol-PEG4-acid Versus Other PEG Linkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a Polyethylene (B3416737) Glycol (PEG) linker is a critical decision in the design of bioconjugates with optimal efficacy, stability, and pharmacokinetic profiles. This guide provides an objective comparison of Thiol-PEG4-acid with other prominent PEG linkers used in drug delivery, supported by experimental data, detailed protocols, and visual representations of key biological processes.
This compound is a heterobifunctional linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a four-unit polyethylene glycol spacer.[][2] This structure provides a versatile platform for bioconjugation. The thiol group enables covalent attachment to maleimides, vinyl sulfones, or gold surfaces, while the carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules such as antibodies or peptides.[][3] The hydrophilic PEG chain enhances the solubility of the resulting conjugate and can reduce non-specific binding.[3]
Comparative Analysis of PEG Linker Performance
The choice of a PEG linker significantly impacts the performance of a bioconjugate. Key considerations include the chemistry of the reactive groups, the length of the PEG spacer, and the stability of the resulting bond. This section compares this compound with other commonly used PEG linkers, focusing on thiol-reactive and amine-reactive chemistries.
Thiol-Reactive vs. Amine-Reactive Linkers
The two predominant strategies for PEGylation involve targeting either thiol groups (from cysteine residues) or amine groups (from lysine (B10760008) residues and the N-terminus).[4]
-
Thiol-Reactive PEGylation (e.g., with Maleimide-PEG linkers): This approach offers high specificity due to the lower abundance of free thiol groups on most proteins compared to amines.[4] This allows for more precise control over the site of conjugation, leading to more homogeneous products.[4] However, the thioether bond formed between a thiol and a maleimide (B117702) can be susceptible to a retro-Michael reaction, potentially leading to premature drug release in vivo.[5]
-
Amine-Reactive PEGylation (e.g., with NHS-ester PEG linkers): Targeting abundant amine groups is a straightforward method for PEGylation.[4] However, it often results in a heterogeneous mixture of conjugates with varying numbers of PEG chains attached at different locations, which can impact the biological activity of the molecule.[4] The amide bond formed is highly stable.[4]
The following table summarizes the key characteristics of thiol-reactive and amine-reactive PEG linkers.
| Feature | Thiol-Reactive Linkers (e.g., Maleimide-PEG) | Amine-Reactive Linkers (e.g., NHS Ester-PEG) |
| Target Residue | Sulfhydryl groups (Cysteine) | Primary amines (Lysine, N-terminus) |
| Specificity | High, allows for site-specific conjugation | Low, can lead to heterogeneous products |
| Bond Stability | Generally stable thioether bond, but can be reversible (retro-Michael reaction) | Highly stable amide bond |
| Primary Side Reaction | Reaction with other nucleophiles at higher pH | Hydrolysis of the NHS ester in aqueous solutions |
Impact of PEG Chain Length: this compound vs. Other Thiol-PEGs
The length of the PEG spacer can influence the physicochemical properties and bioconjugation efficiency of the linker. A longer PEG chain can reduce steric hindrance, potentially leading to higher conjugation efficiency, especially when the conjugation site is in a crowded environment on the biomolecule.[6] It can also further enhance the solubility of the final conjugate.[3] However, for some applications, a shorter, more compact linker may be desirable to minimize the overall size of the conjugate.[3]
A study comparing m-PEG4-thiol and m-PEG8-thiol in the context of antibody-drug conjugates (ADCs) suggested that the longer PEG8 linker resulted in a higher drug-to-antibody ratio (DAR), indicating greater conjugation efficiency.[6] While this provides an indirect comparison, it highlights the potential advantage of a longer PEG chain in overcoming steric hindrance.[6]
The table below compares this compound with its shorter counterpart, Thiol-PEG3-acid.
| Feature | Thiol-PEG3-acid | This compound |
| PEG Units | 3 | 4 |
| Steric Hindrance | Minimal | Slightly greater than PEG3 |
| Solubility of Conjugate | Good | Slightly better than PEG3 |
| Pharmacokinetics | Shorter circulation half-life compared to longer PEGs | Marginally longer circulation half-life than PEG3 |
In Vivo Stability of Linkages
The stability of the linker is paramount for the therapeutic success of drug conjugates, particularly for ADCs. Premature release of the cytotoxic payload can lead to off-target toxicity.[7] The thioether bond formed from a thiol-maleimide reaction, while generally stable, has shown susceptibility to a retro-Michael reaction in vivo, leading to deconjugation.[5]
Newer generations of maleimide-based linkers, such as those that form a maleamic methyl ester, have been developed to enhance stability. In one study, a maleamic methyl ester-based ADC showed only about 3.8% payload shedding in an albumin solution after 14 days, compared to 13.3% for a traditional maleimide-based ADC.[8]
The following table provides a comparative overview of the in vivo stability of different linker types.
| Linker Type | Conjugation Chemistry | Bond Formed | In Vivo Half-life (approximate) | Key Characteristics |
| m-PEG-Thiol | Thiol-Maleimide | Thioether | Variable | Susceptible to retro-Michael reaction, leading to potential premature drug release. |
| Next-Gen Maleimide | Modified Thiol-Maleimide | Stabilized Thioether | Improved over traditional maleimide | Designed to minimize retro-Michael reaction, enhancing in vivo stability. |
| Amide Linker | Amine-NHS Ester | Amide | Highly Stable | Resistant to enzymatic and hydrolytic degradation. |
| Disulfide Linker | Thiol-Disulfide Exchange | Disulfide | Cleavable | Designed to be cleaved in the reducing environment of the cell. |
Experimental Protocols
Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a drug to an antibody in a two-step process. First, the thiol end of the this compound linker is reacted with a maleimide-functionalized drug. Second, the carboxylic acid end of the resulting PEG-drug conjugate is activated and reacted with the primary amines on the antibody.[3]
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-functionalized drug
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Desalting column
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove the unreacted PEG linker.[3]
-
-
Activation of the Carboxylic Acid:
-
Conjugation to the Antibody:
-
Add the activated PEG-drug solution to the antibody solution in Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purify the final antibody-drug conjugate using a desalting column or dialysis to remove unreacted reagents.
-
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry
This method is a straightforward way to determine the average DAR of an ADC.[][9]
Principle:
The Beer-Lambert law is used to determine the concentrations of the antibody and the drug in the ADC sample by measuring the absorbance at two different wavelengths.[] This requires that the antibody and the drug have distinct maximum absorbance wavelengths.[] Typically, the antibody absorbance is measured at 280 nm, and the drug's maximum absorbance is at a different wavelength (λmax_drug).[]
Procedure:
-
Measure the UV-Vis spectrum of the ADC solution.
-
Record the absorbance at 280 nm (A280) and at the λmax of the drug (A_drug).
-
Calculate the concentration of the antibody and the drug using the following equations, which account for the contribution of the drug to the absorbance at 280 nm:
-
Correction factor (CF) = (molar extinction coefficient of drug at 280 nm) / (molar extinction coefficient of drug at its λmax)
-
Corrected A280 = A280 - (A_drug * CF)
-
Antibody concentration (M) = Corrected A280 / (molar extinction coefficient of antibody at 280 nm * path length)
-
Drug concentration (M) = A_drug / (molar extinction coefficient of drug at its λmax * path length)
-
-
Calculate the DAR:
-
DAR = Drug concentration (M) / Antibody concentration (M)
-
Visualizing Key Biological Pathways and Workflows
The following diagrams illustrate the intracellular trafficking of an antibody-drug conjugate and a typical experimental workflow for bioconjugation.
Caption: Intracellular trafficking pathway of an antibody-drug conjugate (ADC).
Caption: A generalized experimental workflow for bioconjugation.
Conclusion
The choice between this compound and other PEG linkers is highly dependent on the specific application and the desired properties of the final bioconjugate. This compound offers a balance of hydrophilicity, a defined spacer length, and the versatility of dual thiol and carboxylic acid reactivity. For applications requiring site-specific conjugation and a more homogeneous product, thiol-reactive linkers are generally preferred over amine-reactive ones. When considering thiol-reactive linkers, the stability of the resulting bond is a critical factor, with newer technologies offering improvements over traditional maleimide chemistry. The length of the PEG chain can also be tuned to optimize conjugation efficiency and the physicochemical properties of the conjugate. Ultimately, empirical testing is crucial to determine the optimal linker for a given drug delivery system.
References
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. dls.com [dls.com]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-PEG4-Acid Functionalized Nanoparticles for Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, influencing their stability, biocompatibility, and overall therapeutic efficacy. Among the various surface modification strategies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the pharmacokinetic profile of nanoparticles. This guide provides an objective comparison of Thiol-PEG4-acid functionalized nanoparticles with other common alternatives, supported by experimental data and detailed characterization protocols.
Performance Comparison: Physicochemical Properties
The choice of the terminal functional group on the PEG linker significantly impacts the nanoparticle's physicochemical characteristics. Below is a summary of typical quantitative data for gold nanoparticles (AuNPs) functionalized with this compound and its alternatives.
| Functionalization | Nanoparticle Core | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| This compound | Gold (AuNP) | ~25 - 40 | -20 to -40 | < 0.2 | [1] |
| mPEG-SH (5 kDa) | Gold (AuNP) | ~30 - 50 | -5 to -15 | < 0.2 | [2][3] |
| Amine-PEG (5 kDa) | Polymeric NP | ~130 - 150 | +15 to +30 | < 0.15 | [4] |
Note: The data presented is compiled from various sources and should be considered as representative examples. The final characteristics of functionalized nanoparticles are highly dependent on the core material, size, and the specific experimental conditions.
In-Depth Characterization Protocols
Accurate and reproducible characterization is paramount in nanoparticle research. This section provides detailed methodologies for key experimental techniques used to assess the properties of functionalized nanoparticles.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)
Objective: To determine the average size and size distribution of nanoparticles in a colloidal suspension.
Protocol:
-
Sample Preparation:
-
Filter the nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates or dust particles.[5]
-
Dilute the filtered sample with deionized water or an appropriate buffer (e.g., PBS) to a suitable concentration (typically 0.1 - 1 mg/mL).[5] The optimal concentration should result in a stable count rate as recommended by the instrument manufacturer.
-
-
Instrumentation:
-
Use a Malvern Zetasizer or a similar instrument.
-
Ensure the instrument is clean and has been recently calibrated with a standard latex solution.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) for at least 1 minute.
-
Set the instrument parameters, including the dispersant properties (viscosity and refractive index).
-
Perform at least three consecutive measurements, with each measurement consisting of 10-15 runs, to ensure reproducibility.[6]
-
-
Data Analysis:
-
The instrument software will calculate the Z-average hydrodynamic diameter and the Polydispersity Index (PDI) using the cumulants analysis method.
-
A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations.
-
Electrophoretic Light Scattering (ELS) for Zeta Potential
Objective: To measure the surface charge of nanoparticles, which is a key indicator of colloidal stability.
Protocol:
-
Sample Preparation:
-
Prepare the nanoparticle suspension in deionized water or a low ionic strength buffer (e.g., 10 mM NaCl). High salt concentrations can screen the surface charge and lead to inaccurate measurements.
-
The concentration should be similar to that used for DLS measurements.
-
-
Instrumentation:
-
Utilize a Malvern Zetasizer or an equivalent instrument equipped with a zeta potential cell.
-
-
Measurement:
-
Carefully inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.
-
Place the cell in the instrument and allow it to equilibrate to the set temperature.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
-
Data Analysis:
Transmission Electron Microscopy (TEM) for Size and Morphology
Objective: To visualize the nanoparticles and determine their core size, shape, and state of aggregation.
Protocol:
-
Grid Preparation:
-
Staining (Optional, for enhanced contrast):
-
Wick away the excess liquid with a piece of filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.[11]
-
Remove the excess stain with filter paper.
-
-
Drying:
-
Allow the grid to air dry completely before inserting it into the microscope.
-
-
Imaging:
-
Operate the TEM at an appropriate accelerating voltage (e.g., 80-120 kV).
-
Acquire images at various magnifications to assess the overall sample quality and individual particle morphology.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (at least 100) to determine the average core size and size distribution.
-
¹H NMR Spectroscopy for Quantification of Surface Ligand Density
Objective: To determine the number of this compound ligands attached to the nanoparticle surface.
Protocol:
-
Sample Preparation:
-
Prepare a known concentration of purified and dried this compound functionalized nanoparticles.
-
Prepare a known concentration of an internal standard (e.g., maleic acid).
-
-
NMR Measurement:
-
Dissolve the nanoparticle sample and the internal standard in a suitable deuterated solvent (e.g., D₂O).[12]
-
Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Integrate the characteristic peaks of the this compound (e.g., the ethylene (B1197577) glycol protons) and the internal standard.[13]
-
Calculate the molar ratio of the PEG ligand to the internal standard.
-
Knowing the concentration of the nanoparticles (which can be determined by methods like ICP-MS for metallic cores), the number of ligands per nanoparticle can be calculated.[14]
-
Visualizing Experimental Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize complex processes and relationships.
Caption: Workflow for the synthesis and characterization of functionalized nanoparticles.
Caption: Comparison of different functional linkers for nanoparticle surface modification.
Conclusion
The functionalization of nanoparticles with this compound offers a robust strategy for developing advanced drug delivery vehicles, providing a balance of stability and reactive handles for further conjugation. The choice of the surface linker is highly dependent on the specific application. While mPEG-SH provides excellent stealth properties, the terminal carboxylic acid of this compound allows for the covalent attachment of targeting ligands, antibodies, or other biomolecules. Amine-functionalized PEGs offer an alternative for conjugation chemistries. Researchers should carefully consider the desired in vivo behavior and utilize the characterization protocols outlined in this guide to make informed decisions in the design and development of nanoparticle-based therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. DSpace [cora.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ceint.duke.edu [ceint.duke.edu]
- 6. rivm.nl [rivm.nl]
- 7. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. microscopyinnovations.com [microscopyinnovations.com]
- 12. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. par.nsf.gov [par.nsf.gov]
Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Thiol-PEG4-Acid Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the journey of an antibody-drug conjugate (ADC) from administration to tumor cell is fraught with challenges. A critical determinant of success is the stability of the linker connecting the antibody to its potent payload. This guide offers an in-depth comparison of the in vivo stability of Thiol-PEG4-acid linkers, benchmarking them against other common linker technologies with supporting experimental data and detailed protocols.
The this compound linker, a heterobifunctional molecule, provides a thiol group for conjugation to the antibody and a carboxylic acid for attachment to the drug, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The stability of the resulting conjugate in the bloodstream is paramount; premature release of the cytotoxic drug can lead to off-target toxicity and a diminished therapeutic window.[1] Conversely, a linker that is too stable may not efficiently release the drug at the target site.
The Thiol-Maleimide Junction: A Stability Perspective
The most prevalent method for conjugating thiol-containing linkers to antibodies is through a Michael addition reaction with a maleimide (B117702) group engineered onto the antibody. The resulting thiosuccinimide linkage, however, has demonstrated susceptibility to degradation in vivo. This instability primarily stems from a retro-Michael reaction, which is reversible and can lead to the exchange of the linker-drug complex with endogenous thiols like albumin and glutathione.[1][2] This can result in significant payload shedding, with studies indicating that as little as 50% of a conventional maleimide-linked ADC may remain intact after seven days in human plasma.[3][4]
To address this, next-generation maleimide-based technologies and alternative thiol-reactive linkers have been developed to enhance in vivo stability.
Comparative In Vivo Stability Data
The following tables summarize quantitative data from various studies, comparing the stability of different thiol-based linker technologies. While direct, head-to-head data for a "this compound" linker is not explicitly detailed in the literature, its performance can be inferred from the data on PEGylated thiol-maleimide and other advanced thiol-based systems. The PEG4 spacer is expected to enhance hydrophilicity and potentially shield the linker-drug from enzymatic degradation, contributing to improved stability.[5][6]
| Linker Type | Conjugation Chemistry | In Vivo/In Vitro Matrix | Time Point | Remaining Intact ADC (%) | Key Observations |
| Conventional Maleimide | Thiol-Maleimide | Human Plasma | 7 days | ~50% | Susceptible to retro-Michael reaction and thiol exchange, leading to significant deconjugation.[3][4] |
| Maleamic Methyl Ester-based | Thiol-Maleamic Methyl Ester | Albumin Solution | 14 days | ~96.2% | Demonstrates significantly improved stability with minimal payload shedding compared to conventional maleimides.[7][8] |
| "Bridging" Disulfide | Thiol-Disulfide | Human Plasma | 7 days | >95% | Offers substantially improved plasma stability over traditional maleimide linkers.[3][4] |
| Thioether (from Thiol-ene) | Thiol-ene Reaction | Human Plasma | 7 days | >90% | Provides a highly stable alternative to the thiosuccinimide bond.[3][4] |
| Phenyloxadiazole Sulfone | Thiol-Sulfone | Human Plasma | 3 days | Significantly more stable | Presents a more stable linkage for cysteine conjugation compared to maleimide.[9] |
The Role of PEGylation
The inclusion of a PEG spacer, such as the PEG4 motif in the this compound linker, is a key design feature that can positively influence the in vivo stability and overall performance of an ADC.
-
Increased Hydrophilicity: The PEG chain can help to counteract the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation and improving the pharmacokinetic profile.[5][6]
-
Steric Hindrance: The PEG spacer can create a steric shield, potentially protecting the linker from enzymatic degradation and reducing interactions with plasma proteins.
-
Improved Pharmacokinetics: Studies have shown that PEGylation of linkers can lead to a prolonged half-life and enhanced tolerability of ADCs in animal models.[5][6]
Experimental Protocols for Assessing In Vivo Stability
Accurate assessment of ADC stability is crucial for understanding its pharmacokinetic profile and therapeutic index. The primary goal is to quantify the intact ADC, the total antibody (regardless of drug load), and any prematurely released free payload over time.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species to predict its in vivo behavior.
1. Incubation:
-
The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
As a control, the ADC is also incubated in a buffer solution (e.g., PBS) under the same conditions.
2. Sample Preparation for Drug-to-Antibody Ratio (DAR) Analysis:
-
The ADC is purified from the plasma sample using affinity capture, for example, with Protein A magnetic beads.
-
The captured ADC is washed to remove non-specifically bound plasma proteins.
-
The ADC is eluted from the beads.
3. LC-MS/MS Analysis:
-
The eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.
-
The plasma supernatant (after ADC capture) can be analyzed to quantify the amount of free payload that has been released.
Protocol 2: In Vivo Pharmacokinetic Study in Animal Models
This study directly measures the stability of the ADC in a living organism.
1. Animal Dosing:
-
A suitable animal model (e.g., mice or rats) is administered a single intravenous dose of the ADC (e.g., 3 mg/kg).[10]
2. Blood Sampling:
-
Blood samples are collected at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168, 336 hours) into tubes containing an anticoagulant.[10]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
3. Bioanalytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Total Antibody ELISA: Quantifies the total antibody concentration (both conjugated and unconjugated).
-
Intact ADC ELISA: Uses an anti-payload antibody to specifically capture and quantify the amount of ADC that still has the drug attached.
-
-
LC-MS/MS:
-
Quantification of Free Payload: Plasma samples are subjected to protein precipitation followed by LC-MS/MS analysis to measure the concentration of the released cytotoxic drug.[10]
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the chemical structure, the mechanism of instability for conventional thiol-maleimide linkers, and the workflow for assessing in vivo stability.
Conclusion
The in vivo stability of the linker is a linchpin in the design of safe and effective antibody-drug conjugates. While the conventional thiol-maleimide linkage has been a workhorse in the field, its inherent instability has driven the development of more robust alternatives. A this compound linker, when conjugated via next-generation maleimide chemistry or other stable thiol-reactive groups, is poised to offer a favorable stability profile. The inclusion of the PEG4 spacer is anticipated to further enhance the ADC's pharmacokinetic properties and tolerability. The rigorous application of the described experimental protocols is essential to quantitatively assess the in vivo stability of any novel ADC construct, thereby guiding the selection of the optimal linker for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Thiol-PEG4-acid Linker Length on Conjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical step in the design of effective bioconjugates. Among the various options, polyethylene (B3416737) glycol (PEG) linkers are widely utilized for their ability to improve the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1][] The length of the PEG spacer is a crucial parameter that significantly influences the physicochemical and biological characteristics of the resulting conjugate, impacting everything from stability and solubility to binding affinity and immunogenicity.[][3] This guide provides an objective comparison of the impact of Thiol-PEG-acid linker length, with a focus on the commonly used Thiol-PEG4-acid, on the properties of conjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Comparative Analysis of Conjugate Properties
The choice of Thiol-PEG-acid linker length is often a trade-off between desirable properties. Shorter linkers may be advantageous for creating compact conjugates, while longer linkers can be crucial for overcoming steric hindrance, enhancing solubility, and extending circulation time.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key bioconjugate parameters.
| Linker Length | Property | System | Observation | Reference |
| PEG2, PEG3, PEG4, PEG6 | Binding Affinity (IC50) | natGa-NOTA-PEGn-RM26 | IC50 values increased with linker length: 3.1 nM (PEG2), 3.9 nM (PEG3), 5.4 nM (PEG4), 5.8 nM (PEG6).[5] | [5] |
| Short (e.g., PEG2-PEG12) vs. Long (e.g., PEG24+) | In Vivo Pharmacokinetics | General Bioconjugates | Longer PEG linkers generally lead to a longer circulation half-life. A plateau effect is often observed where further increases in length do not significantly decrease clearance.[4] | [4] |
| 0.65 kDa, 2 kDa, 5 kDa | Cellular Uptake | Antibody-Nanocarrier Conjugates | Shorter PEG linker (0.65 kDa) showed the best targeting in DC2.4 cell lines, while a longer PEG linker (5 kDa) was required for specific accumulation in primary dendritic cells (BMDCs and splenocytic cDC1s).[6] | [6] |
| PEG4 vs. No PEG | Blood Clearance | General Bioconjugates | Moderate improvement in clearance compared to no PEG.[4] | [4] |
| Linker Type | Property | System | Observation | Reference |
| Thiol-PEG2-acid | Plasma Stability | ADC | ~3.8% payload loss after 14 days in albumin solution.[7] | [7] |
| SMCC (non-PEG) | Plasma Stability | ADC | Generally high stability, with some studies showing <1% payload loss over 7 days in human plasma.[7] | [7] |
| PEG Linker | In Vivo Efficacy | Trastuzumab-PEG12-MMAE ADC | Complete tumor regression at 2.5 mg/kg in a xenograft model.[8] | [8] |
| Non-PEG (Cleavable) | In Vivo Efficacy | Trastuzumab-Val-Cit-MMAE ADC | Significant tumor growth inhibition in various xenograft models.[8] | [8] |
| 5 kDa vs. 20 kDa mPEG | Immunogenicity | PEGylated Tetanus Toxoid | The 20 kDa mPEG induced a stronger anti-PEG immune response compared to the 5 kDa mPEG.[9] | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of bioconjugate performance. Below are outlines of key experimental protocols.
Protocol 1: Thiol-PEG-Acid Conjugation to a Protein
Objective: To conjugate a Thiol-PEG-acid linker to a protein via its amine groups, followed by conjugation of a thiol-reactive payload.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Thiol-PEGX-acid (e.g., this compound)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Thiol-reactive payload (e.g., maleimide-functionalized drug)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid: Dissolve Thiol-PEGX-acid in an appropriate solvent (e.g., DMSO). Add a molar excess of EDC and NHS to the Thiol-PEGX-acid solution and incubate to form an NHS ester.
-
Conjugation to Protein: Add the activated Thiol-PEGX-NHS ester to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or overnight at 4°C.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Conjugation of Payload: Add the thiol-reactive payload to the purified Thiol-PEGX-protein conjugate in a degassed buffer. The reaction is typically performed at room temperature for 1-4 hours.
-
Quenching: Add a quenching solution to cap any unreacted thiol-reactive groups.
-
Final Purification: Purify the final conjugate using SEC to remove any unreacted payload and other impurities.
Protocol 2: Assessment of Conjugate Stability by Size Exclusion Chromatography (SEC)
Objective: To determine the stability of the conjugate by monitoring for aggregation and fragmentation over time.
Materials:
-
Purified bioconjugate
-
SEC-HPLC system with a suitable column (e.g., Agilent AdvanceBio SEC)[10]
-
Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)[11]
Procedure:
-
Sample Preparation: Prepare the bioconjugate at a known concentration in the mobile phase.
-
Incubation: Incubate the sample under desired stress conditions (e.g., 37°C in plasma or buffer).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), inject an aliquot of the sample onto the SEC-HPLC system.
-
Data Analysis: Monitor the chromatogram for the appearance of high molecular weight species (aggregates) or low molecular weight species (fragments). Quantify the percentage of the main peak (monomer) at each time point to determine the stability.[12]
Protocol 3: Determination of Binding Affinity by Competitive ELISA
Objective: To assess how PEG linker length affects the binding affinity of a conjugated ligand to its target receptor.[3]
Materials:
-
Microtiter plate
-
Target receptor (for coating)
-
Conjugates with varying PEG linker lengths
-
Labeled (e.g., biotinylated or enzyme-conjugated) ligand
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target receptor. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells to remove unbound receptor and then block the remaining protein-binding sites with blocking buffer.
-
Competition: Prepare serial dilutions of the unconjugated ligand (for standard curve) and the PEGylated conjugates. Mix these with a fixed concentration of the labeled ligand and add the mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.[13]
-
Washing: Wash the wells to remove unbound ligands.
-
Detection: If using an enzyme-conjugated ligand, add the substrate solution and incubate until color develops. Stop the reaction with a stop solution. If using a biotinylated ligand, add a streptavidin-enzyme conjugate, wash, and then add the substrate.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The signal will be inversely proportional to the amount of competitor (unlabeled ligand or conjugate) in the sample. Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the labeled ligand binding. A lower IC50 value indicates a higher binding affinity.[3][13]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).[][14][15][16][17]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 14. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 15. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 16. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 17. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of Thiol-PEG4-acid Modified Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of material surfaces is a critical step in the development of biomedical devices and drug delivery systems. The choice of surface chemistry dictates the biological response, influencing protein interactions, cellular adhesion, and the potential for an inflammatory reaction. This guide provides an objective comparison of Thiol-PEG4-acid modified surfaces against common alternatives, including zwitterionic coatings, polyglycerol, and poly(2-oxazoline)s. By presenting quantitative data, detailed experimental protocols, and visual representations of cellular signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.
Performance Comparison of Surface Modifications
The biocompatibility of a material is determined by a complex interplay of surface properties. Key metrics for evaluating this performance include the resistance to non-specific protein adsorption, the modulation of cell adhesion and viability, and the minimization of an inflammatory response. The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and its alternatives.
Disclaimer: Direct comparative data for this compound is limited in the current literature. The data presented for PEG-thiol surfaces is based on studies using closely related molecules, such as m-PEG8-thiol, and may include expected or inferred values based on the well-established properties of PEGylated surfaces.
Table 1: Protein Adsorption
Non-specific protein adsorption is the initial event that occurs when a foreign material is introduced into a biological environment. This protein layer can trigger a cascade of biological responses, including cell adhesion and activation of the immune system. Surfaces that resist protein adsorption are often considered more biocompatible.
| Surface Modification | Adsorbed Fibrinogen (ng/cm²) | Adsorbed Lysozyme (ng/cm²) |
| This compound (Expected) | < 10 | < 15 |
| Zwitterionic (pSBMA) | < 5[1] | < 5[1] |
| Polyglycerol (hyperbranched) | < 10[1] | < 15[1] |
| Poly(2-ethyl-2-oxazoline) | ~15-25 (Inferred)[1] | ~20-30 (Inferred)[1] |
| Unmodified Gold Surface | > 200[1] | > 150[1] |
Table 2: Cell Adhesion and Viability
The interaction of cells with a material surface is crucial for applications such as tissue engineering and implantable devices. Ideal surfaces for many applications prevent non-specific cell adhesion while maintaining high cell viability for targeted cell populations.
| Surface Modification | Cell Adhesion (% of control) | Cell Viability (%) | Cell Line |
| This compound (Expected) | Low | > 95%[1] | Fibroblasts[1] |
| Zwitterionic (pCBMA) | Low | > 98%[1] | Fibroblasts[1] |
| Polyglycerol | Moderate | > 95% (Qualitative)[1] | Various[1] |
| Poly(2-ethyl-2-oxazoline) | Low to Moderate | > 95% | Fibroblasts |
| Unmodified Tissue Culture Plastic | High | > 95% | Fibroblasts |
Table 3: Inflammatory Response
The foreign body response to an implanted material is mediated by immune cells, particularly macrophages. The activation of these cells and their secretion of pro-inflammatory cytokines can lead to chronic inflammation and device failure.
| Surface Modification | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| This compound (Expected) | < 50 | < 100 |
| Zwitterionic Coatings | < 50 | < 100 |
| Polyglycerol | < 100 | < 150 |
| Poly(2-ethyl-2-oxazoline) | < 150 | < 200 |
| Lipopolysaccharide (LPS) Control | > 1000 | > 1000 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of biomaterial biocompatibility. The following sections provide methodologies for the key experiments cited in this guide.
Surface Modification Protocol: this compound on Gold Surfaces
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface, a common substrate for in vitro biocompatibility studies.
Materials:
-
Gold-coated substrates (e.g., glass slides, silicon wafers)
-
This compound
-
Absolute ethanol (B145695)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Immerse the gold-coated substrates in piranha solution for 5 minutes to remove any organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water, followed by a final rinse with absolute ethanol.
-
Drying: Dry the substrates under a gentle stream of nitrogen gas.
-
SAM Formation: Prepare a 1 mM solution of this compound in absolute ethanol. Immerse the cleaned and dried gold substrates in this solution.
-
Incubation: Allow the substrates to incubate in the this compound solution for 24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Final Rinsing: Remove the substrates from the solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Final Drying: Dry the modified substrates under a stream of nitrogen gas.
-
Storage: Store the this compound modified surfaces in a desiccator until use.
References
Thiol-PEG4-acid: A Comparative Guide to its Performance in Biological Assays
In the landscape of bioconjugation, drug delivery, and biosensor development, the choice of a linker molecule is a critical determinant of the final product's performance and efficacy. Thiol-PEG4-acid, a heterobifunctional linker, has emerged as a versatile tool for researchers and drug development professionals. This guide provides an objective comparison of this compound's performance against other common alternatives, supported by experimental data and detailed protocols for key biological assays.
Introduction to this compound
This compound is a linker molecule featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The thiol group provides a reactive handle for conjugation to maleimides, vinyl sulfones, or for attachment to gold surfaces.[2][3] The carboxylic acid can be activated to form a stable amide bond with primary amines on biomolecules such as proteins, peptides, or antibodies.[2][3] The hydrophilic PEG spacer enhances the water solubility of the bioconjugate and can reduce non-specific binding.[2][3]
Performance in Key Biological Assays: A Comparative Analysis
The performance of this compound is best understood in the context of its application in various biological assays, where it is often compared with linkers of varying PEG chain lengths, different reactive functionalities (e.g., maleimides), and alternative conjugation chemistries like "click chemistry."
Bioconjugation Efficiency and Stability
The efficiency of bioconjugation and the stability of the resulting linkage are paramount for the development of robust therapeutics and diagnostics.
Comparison with Thiol-PEG Linkers of Different Lengths:
The length of the PEG spacer can influence steric hindrance and, consequently, conjugation yields. For bioconjugation scenarios where steric hindrance is a concern, the slightly longer and more flexible this compound may offer an advantage in achieving higher conjugation yields compared to the more compact Thiol-PEG3-acid.[3] However, in cases where minimizing the overall size of the conjugate is critical, shorter PEG linkers might be preferable.[3] For large biomolecules, the difference in circulation half-life between a PEG3 and a PEG4 modification is likely to be minimal.[3]
Comparison with Maleimide-based Linkers:
Table 1: Comparative Stability of Different Linker Chemistries
| Linker Chemistry | Model System | Incubation Conditions | Half-life (t½) | Reference |
| Maleimide-Thiol | ADC mimic in human plasma | 37°C | ~7 days | [4] |
| Thiol-bridging Maleimide | ADC mimic in human plasma | 37°C | >21 days | [4] |
| Thiol-to-alkyne (Thiol-yne) | Peptide-Oligonucleotide | 37°C, 10 mM GSH | >24 hours | [4] |
| Maleimide-Thiol | Peptide-Oligonucleotide | 37°C, 10 mM GSH | ~2 hours | [4] |
Performance in Drug Delivery Systems
In the context of drug delivery, particularly for antibody-drug conjugates (ADCs), the linker plays a crucial role in the stability, efficacy, and safety of the therapeutic.
Impact on Cytotoxicity:
The length of the PEG linker can influence the in vitro potency of an ADC. While longer PEG chains can enhance pharmacokinetic properties, they may sometimes lead to a decrease in in vitro cytotoxicity, potentially due to steric hindrance affecting the interaction with the target cell or the release of the payload.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Antibody | Payload | Target Cell Line | IC50 | Reference |
| Thiol-PEG2-acid | Anti-HER2 | MMAE | SK-BR-3 | Potent (specific value not provided) | [5] |
| SMCC (non-PEGylated) | Anti-CD30 | PBD | Karpas 299 | Low pM | [5] |
| Maleamic methyl ester-based | Anti-HER2 | MMAE | NCI-N87 | Not specified, but showed improved in vivo efficacy | [6] |
Note: Direct comparison is challenging as the antibody, payload, and cell lines differ across studies. The data provides a general perspective on the potency achievable with different linker types.
Influence on Pharmacokinetics:
PEGylation is a well-established strategy to improve the pharmacokinetic profile of bioconjugates. Longer PEG chains generally increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer plasma half-life.[7] This can result in greater accumulation of the drug at the tumor site and enhanced in vivo efficacy.[7]
Application in Biosensor Surface Modification
This compound is utilized for the functionalization of gold surfaces in biosensors, such as those based on Surface Plasmon Resonance (SPR). The thiol group forms a stable self-assembled monolayer (SAM) on the gold substrate, while the PEG spacer minimizes non-specific binding, and the carboxylic acid provides a point of attachment for bioreceptors.
Surface Coverage and Immobilization Efficiency:
The density of the immobilized bioreceptor on the sensor surface is a critical factor for biosensor performance. The length of the thiol-PEG linker can influence the surface coverage. Studies have shown that surface coverage on gold nanoparticles tends to decrease as the ligand chain length increases.[8][9] For instance, surface coverage can increase from 4.3 to 6.3 molecules/nm² as the ligand chain length decreases from 3.52 to 0.68 nm.[9]
Table 3: Ligand Density on Gold Nanoparticles with Different Thiol-PEG Linkers
| Ligand | Spacer Length (nm) | Surface Density (molecules/nm²) | Reference |
| HS-(CH2)2-COOH (MPA) | 0.68 | 6.3 | [9] |
| HS-(CH2)10-COOH | - | - | - |
| HS-PEG4-COOH | - | ~4.3 - 5.0 (estimated) | [8] |
| HS-PEG7-COOH | 3.52 | 4.3 | [9] |
Note: The value for this compound is an estimation based on the trend observed in the cited literature.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound and its alternatives.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a maleimide-functionalized drug to an antibody via the this compound linker.
Materials:
-
Antibody (e.g., IgG)
-
Maleimide-functionalized drug
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: MES buffer, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.2-fold molar excess of this compound in the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature.
-
Purify the PEG-drug conjugate using a desalting column to remove excess unreacted PEG linker.[3]
-
-
Activation of the Carboxylic Acid:
-
Dissolve the purified PEG-drug conjugate in Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS.
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.[3]
-
-
Conjugation to the Antibody:
-
Immediately add the activated PEG-drug conjugate to the antibody solution in Conjugation Buffer.
-
Incubate for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Purify the final ADC using a desalting column.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cells.
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
ADC construct
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Read the absorbance at 570 nm. Plot the cell viability against the ADC concentration to determine the IC50 value.
Protocol 3: Serum Stability Assay
This assay assesses the stability of the ADC in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Analysis: Use LC-MS/MS to quantify the amount of intact ADC and any released payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine its stability.
Protocol 4: Internalization Assay
This assay confirms that the ADC is internalized by the target cells.
Materials:
-
Fluorescently labeled ADC
-
Target cells
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Treatment: Treat target cells with the fluorescently labeled ADC for various time points (e.g., 0, 2, 6, 24 hours).
-
Analysis: Measure the fluorescence intensity within the cells using flow cytometry or high-content imaging.
-
Data Analysis: An increase in intracellular fluorescence over time indicates internalization.
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) help to visualize complex experimental workflows and signaling pathways.
Caption: Workflow for a two-step antibody-drug conjugation.
Caption: Workflow for biosensor surface modification.
Caption: Signaling pathway of ADC internalization and action.
Conclusion
This compound is a valuable and versatile linker in the fields of bioconjugation, drug delivery, and biosensor development. Its performance is influenced by the specific application and the properties of the molecules being conjugated. While it may offer advantages in terms of reduced steric hindrance compared to shorter PEG linkers, the choice of linker should always be guided by empirical testing and optimization for the specific biological system under investigation. The detailed protocols and comparative data presented in this guide provide a foundation for making informed decisions in the design and execution of experiments involving this compound and its alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive Groups for Thiol-PEG4-Acid Conjugation
For researchers, scientists, and drug development professionals, the effective conjugation of molecules is paramount to experimental success. Thiol-PEG4-acid is a versatile heterobifunctional linker, featuring a thiol group for attachment to maleimides or metal surfaces and a terminal carboxylic acid for conjugation to primary amines.[1][2] This guide provides a comparative analysis of the most common amine-reactive chemistries used to functionalize the carboxylic acid end of this compound, with a focus on performance, supported by experimental data and detailed protocols.
The primary method for rendering a carboxylic acid amine-reactive is through the use of carbodiimide (B86325) chemistry, most notably with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimde (Sulfo-NHS).[3][4] This two-step process significantly enhances coupling efficiency and stability of the reactive intermediate.[5][6]
Mechanism of Amine-Carboxyl Coupling
The conjugation of the carboxylic acid of this compound to a primary amine (e.g., on a protein's lysine (B10760008) residue) proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid : EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[3][7] This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group.[3]
-
Formation of a Semi-Stable Ester : To improve efficiency and stability, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[3][5] This semi-stable intermediate is less prone to hydrolysis than O-acylisourea and allows for a more controlled reaction with the target amine.[3][6]
-
Amine Reaction and Amide Bond Formation : The NHS-ester readily reacts with a primary amine on the target molecule, forming a highly stable covalent amide bond and releasing NHS or Sulfo-NHS as a byproduct.[8][9]
Comparative Analysis of Amine-Reactive Groups
The choice of reagent, particularly between NHS and Sulfo-NHS, is critical and depends on the specific application, such as the solubility of the target molecule and the desired location of labeling (e.g., cell surface vs. intracellular).
| Feature | EDC with NHS Ester | EDC with Sulfo-NHS Ester | Other Amine-Reactive Groups (e.g., Isothiocyanates) |
| Target Group | Primary amines (-NH₂)[10] | Primary amines (-NH₂)[10] | Primary and aromatic amines[11] |
| Reaction pH | Activation: 4.5-7.2[6]Amine Coupling: 7.2-8.5[10] | Activation: 4.5-7.2[12]Amine Coupling: 7.2-8.5[12] | > pH 9.0 for optimal reaction[11] |
| Solubility | Low water solubility; requires organic co-solvents (DMSO, DMF)[13][14] | High water solubility; can be used directly in aqueous buffers[13][14] | Varies; many require organic co-solvents |
| Membrane Permeability | Permeable; labels both cell surface and intracellular proteins[13] | Impermeable; ideal for specifically labeling cell surface proteins[13] | Varies |
| Active Ester Half-life | ~4-5 hours at pH 7.0~10 minutes at pH 8.6[6][12] | Hours at pH 7.0Minutes at pH 8.6[13] | Generally less stable than NHS-esters |
| Resulting Bond | Stable Amide Bond[9] | Stable Amide Bond[9] | Thiourea (B124793) bond (less stable over time than amide)[15] |
| Key Advantages | Effective for general protein labeling and for reactions in organic solvents.[13] | Preserves or increases water-solubility of the conjugate.[6] Ideal for cell-surface labeling and applications with sensitive proteins that may be affected by organic solvents.[13] | Can react with aromatic amines.[15] |
| Key Limitations | May require organic solvents that can denature sensitive proteins.[13] Unsuitable for specific cell-surface labeling due to membrane permeability.[13] | Not suitable for intracellular labeling as it cannot cross the cell membrane.[13] | Resulting thiourea linkage is less stable than an amide bond.[15] Reaction requires higher pH which can be detrimental to some proteins.[11] |
Experimental Protocols
This section provides a general two-step protocol for conjugating this compound to a protein using the water-soluble EDC/Sulfo-NHS system. Optimization is often necessary for each specific application.[16]
Materials
-
This compound
-
Protein of interest (in an amine-free buffer like PBS or MES)
-
Activation Buffer : 50 mM MES, pH 6.0[16]
-
Coupling Buffer : PBS (Phosphate-Buffered Saline), pH 7.2-7.5[6]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution : 1 M Tris-HCl, pH 8.5, or 1 M Glycine[17]
-
Purification : Desalting column or dialysis cassette appropriate for the protein size
Workflow for Protein Conjugation
Step-by-Step Procedure
-
Reagent Preparation :
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.[18]
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use. These reagents hydrolyze in aqueous solutions.[18]
-
Ensure the protein solution is in an amine-free buffer (e.g., PBS or MES) at a concentration of 2-10 mg/mL.[17][18] If the buffer contains primary amines like Tris, a buffer exchange must be performed.[18]
-
-
Activation of this compound :
-
Conjugation to Protein :
-
Quenching the Reaction :
-
(Optional but recommended) Add a quenching solution, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted Sulfo-NHS esters.[17] Incubate for 15-30 minutes.
-
-
Purification of the Conjugate :
-
Remove excess, unreacted reagents and byproducts (such as N-hydroxysulfosuccinimide and urea (B33335) byproduct) using a desalting column, spin filtration, or dialysis.[18][19]
-
-
Characterization :
-
Analyze the final conjugate to confirm successful labeling and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
-
Conclusion
The activation of the carboxylic acid on this compound for reaction with primary amines is most reliably achieved using a two-step EDC/NHS (or Sulfo-NHS) protocol. This method produces a stable, covalent amide bond, ensuring the integrity of the final bioconjugate.[9][20] The critical choice lies between the standard NHS and the water-soluble Sulfo-NHS ester. For applications requiring specific labeling of cell-surface proteins or for conjugating biomolecules that are sensitive to organic solvents, Sulfo-NHS is the superior reagent due to its high water solubility and membrane impermeability.[13] For all other applications, the standard NHS ester provides a robust and effective, albeit less soluble, alternative. Careful control of reaction parameters, particularly pH, is essential for maximizing conjugation efficiency while minimizing hydrolysis of the active ester intermediate.
References
- 1. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 2. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amides - Structure and Reactivity - Chemistry Steps [chemistrysteps.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. covachem.com [covachem.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 18. benchchem.com [benchchem.com]
- 19. lumiprobe.com [lumiprobe.com]
- 20. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of PROTACs Synthesized with Thiol-PEG4-Acid Linkers
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategy. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC's architecture—comprising a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a connecting linker—is crucial to its success. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex that precedes protein degradation.[1][2]
This guide provides an objective comparison of PROTACs synthesized with a Thiol-PEG4-acid linker against other common linker alternatives, supported by representative experimental data. We will detail the methodologies for key validation experiments and provide visualizations to clarify the underlying mechanisms and workflows.
The Role of the this compound Linker
A this compound linker is a popular choice in PROTAC design, offering a balance of features that address common challenges in developing protein degraders.
-
Polyethylene Glycol (PEG) Chain: The four-unit PEG chain is hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][4] This enhanced solubility is critical for bioavailability and formulation.[4] The flexibility of the PEG chain also allows the PROTAC to adopt various conformations, increasing the probability of forming a stable and productive ternary complex.[3][5]
-
Thiol and Carboxylic Acid Groups: These terminal functional groups provide versatile handles for a modular and efficient synthesis, allowing for the sequential and controlled conjugation of the warhead and the E3 ligase ligand.[4][6]
The general mechanism of action for a PROTAC is illustrated below. The linker is the critical bridge that enables the formation of the ternary complex, which is the necessary intermediate for the ubiquitination and subsequent degradation of the target protein.[1][6]
Comparative Performance of PROTAC Linkers
The choice of linker profoundly impacts a PROTAC's performance. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, and even subtle changes in length or composition can dramatically alter degradation efficiency.[7][8] The following data, based on a representative series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), illustrates the critical importance of linker length optimization.
Data Presentation: BRD4-Targeting PROTACs
The tables below summarize key performance indicators for a comparative series of BRD4-targeting PROTACs composed of the inhibitor JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths. The data highlights that a PEG4 linker provides a superior balance of potency, maximal degradation, and cell permeability in this context.
Table 1: In Vitro Degradation of BRD4
| PROTAC Compound | Linker Composition | DC50 (nM)¹ | Dmax (%)² |
|---|---|---|---|
| PROTAC-PEG3 | 3 PEG units | 45 | 85 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 |
Data is representative and compiled from studies on BRD4-targeting PROTACs.[1][2]
¹DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency.[1]
²Dmax : The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy.[1]
Table 2: Physicochemical and Permeability Properties
| PROTAC Compound | Linker Composition | Cell Permeability (PAMPA, P_e_ x 10⁻⁶ cm/s)³ |
|---|---|---|
| PROTAC-PEG3 | 3 PEG units | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 3.1 |
Data is representative and compiled from studies on BRD4-targeting PROTACs.[1][2]
³PAMPA (Parallel Artificial Membrane Permeability Assay) : An in vitro model for predicting passive intestinal absorption. Higher values indicate better permeability.[1]
This structure-activity relationship (SAR) demonstrates that a linker that is too short or too long can diminish degradation efficiency, likely due to steric hindrance or an inability to form a stable, productive ternary complex.[1]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key validation experiments.
Protocol 1: Target Protein Degradation by Western Blot
This is the foundational assay to quantify the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC50 and Dmax values for a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV4-11 for BRD4) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Normalize protein samples with Laemmli buffer and denature by boiling. Separate proteins by molecular weight via SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal loading across lanes.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software (e.g., ImageJ). Normalize the target protein signal to the loading control.
-
Data Analysis: Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[2]
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay is crucial to assess whether the observed protein degradation leads to a desired functional outcome (e.g., anti-proliferative effects) and to rule out non-specific cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC50 or GI50) of a PROTAC.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells per well). Allow cells to attach and grow for 24 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the expected biological effect (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a commercially available reagent such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity). Add the reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This biophysical assay confirms that the PROTAC is capable of inducing the formation of the POI-PROTAC-E3 ligase ternary complex, which is the cornerstone of its mechanism.
Objective: To measure the formation of the ternary complex in a cell-free system.
Methodology:
-
Reagents: Obtain purified, recombinant proteins for the target (e.g., His-tagged BRD4) and the E3 ligase complex (e.g., VHL/ElonginB/ElonginC). Use fluorescently labeled antibodies or tags (e.g., Terbium-conjugated anti-His and Fluorescein-conjugated anti-VHL).
-
Assay Setup: In a microplate, combine the purified target protein, the E3 ligase complex, and serial dilutions of the PROTAC in an appropriate assay buffer.
-
Antibody Addition: Add the donor (Terbium-labeled) and acceptor (Fluorescein-labeled) antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the components to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the acceptor and one for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in this ratio indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex. Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTAC-induced dimerization, where at very high concentrations the signal may decrease due to the "hook effect".
Conclusion
The validation of PROTACs synthesized with this compound linkers requires a multi-faceted approach. The data clearly shows that while PEG linkers offer significant advantages in terms of solubility and flexibility, the precise length of the linker is a critical parameter that must be empirically optimized for each specific biological system.[1][7] A PROTAC with a PEG4 linker can offer an excellent balance of degradation potency and favorable physicochemical properties, as demonstrated in the BRD4 case study. Rigorous validation using quantitative cellular assays like Western blotting and functional assays for cell viability, complemented by biophysical assays to confirm the mechanism of action, is essential for advancing potent and selective protein degraders into the next phase of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-PEG4-Acid: Applications in Bioconjugation, Nanoparticle Functionalization, and Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review and comparative analysis of Thiol-PEG4-acid, a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and biomaterials. We will objectively compare its performance with alternative linkers, supported by experimental data, and provide detailed methodologies for key applications.
Introduction to this compound
This compound is a versatile crosslinker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer. The thiol group enables covalent attachment to maleimides, vinyl sulfones, or metal surfaces like gold and silver.[1] The carboxylic acid can be activated to form stable amide bonds with primary amines on biomolecules.[1] The hydrophilic PEG spacer enhances the solubility and stability of the resulting conjugates.[1]
Performance Comparison in Key Applications
The length of the PEG spacer is a critical parameter that influences the physicochemical properties and biological performance of bioconjugates. Here, we compare this compound to other Thiol-PEG-acid linkers with varying PEG chain lengths.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a pivotal role in the stability, pharmacokinetics (PK), and efficacy of the therapeutic. The choice of PEG linker length is a balance between steric hindrance, solubility, and stability.
Data Summary: Comparison of Thiol-PEG-Acid Linkers in ADC Development
| Property | Thiol-PEG3-acid | This compound | Longer PEG Linkers (e.g., PEG8, PEG12) | Reference(s) |
| Steric Hindrance | Minimal | Slightly greater than PEG3, but still considered a short linker | Increased steric hindrance, which can improve payload accessibility | [2] |
| Conjugate Solubility | Good | Slightly better than PEG3 | Significantly improved, especially for hydrophobic payloads | [2] |
| Plasma Stability | High | High, comparable to PEG3 | Generally high, but can be influenced by payload and conjugation site | [3] |
| Pharmacokinetics | Shorter half-life compared to longer PEGs | Marginally longer half-life than PEG3 | Longer circulation half-life, reduced clearance | [4] |
| In Vivo Efficacy | Effective | Potentially improved efficacy due to better solubility and PK | Can enhance tumor accumulation and efficacy | [5] |
Key Insights:
-
For ADCs, this compound offers a good balance of properties. It provides a slight improvement in solubility over Thiol-PEG3-acid without introducing significant steric bulk that might negatively impact conjugation efficiency or antibody binding.[2]
-
Longer PEG chains (PEG8 and beyond) are particularly beneficial for highly hydrophobic payloads, as they can significantly improve solubility and reduce aggregation.[6] However, this can also increase the overall size of the ADC, which may affect tumor penetration.
Nanoparticle Surface Functionalization
This compound is extensively used to modify the surface of gold and other metallic nanoparticles to enhance their stability, reduce non-specific protein binding, and provide a functional handle for further bioconjugation.
Data Summary: Impact of PEG Linker Length on Gold Nanoparticle (AuNP) Properties
| Property | Short PEG Linkers (e.g., PEG4) | Long PEG Linkers (e.g., PEG 5kDa) | Reference(s) |
| Colloidal Stability | Good, prevents aggregation in high salt and serum | Excellent, provides superior steric stabilization | [7] |
| Protein Adsorption | Reduced opsonization | Significantly reduced protein corona formation | [8] |
| Cellular Uptake | Higher uptake compared to longer PEGs | Lower uptake due to increased steric hindrance | [8][9] |
| In Vivo Circulation | Shorter circulation time | Longer blood circulation half-life | [8] |
Key Insights:
-
This compound is effective at preventing the opsonization of nanoparticles and improving their stability in biological media.[10]
-
The choice of PEG length for nanoparticle functionalization is application-dependent. Shorter PEG chains like in this compound can lead to higher cellular uptake, which is desirable for intracellular drug delivery or imaging.[9]
-
Conversely, longer PEG chains are preferred for applications requiring prolonged circulation times, as they create a more effective "stealth" coating that evades the mononuclear phagocyte system.[8]
Hydrogel Formation
Thiol-ene click chemistry is a common method for forming hydrogels for tissue engineering and drug delivery applications. The mechanical properties and swelling behavior of these hydrogels can be tuned by altering the PEG crosslinker length.
Data Summary: Influence of PEG Crosslinker Length on Hydrogel Properties
| Property | Short PEG Crosslinkers | Long PEG Crosslinkers | Reference(s) |
| Compressive Modulus | Higher (stiffer hydrogel) | Lower (more flexible hydrogel) | [11][12] |
| Swelling Ratio | Lower | Higher | [11] |
| Mesh Size | Smaller | Larger | [11] |
Key Insights:
-
Hydrogels formed with shorter PEG crosslinkers, analogous to structures that could be formed with bifunctionalized this compound derivatives, exhibit higher mechanical stiffness and lower swelling ratios.[11]
-
The ability to tune the mechanical properties of hydrogels by varying the PEG crosslinker length is crucial for creating biomaterials that mimic the specific mechanical environment of different tissues.[13]
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a maleimide-functionalized drug to an antibody via a this compound linker.
Materials:
-
Antibody in phosphate-buffered saline (PBS)
-
Maleimide-functionalized drug
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer: 50 mM Tris, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Reaction of this compound with Maleimide-Drug:
-
Dissolve the maleimide-functionalized drug and a 1.5-fold molar excess of this compound in a suitable organic solvent (e.g., DMF or DMSO).
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the drug-PEG conjugate.
-
Purify the drug-PEG-acid conjugate by reverse-phase HPLC.
-
-
Antibody Conjugation:
-
Dissolve the purified drug-PEG-acid conjugate in DMF or DMSO.
-
Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS to the drug-PEG-acid solution and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Slowly add the activated drug-PEG-acid solution to the antibody solution (typically 5-10 mg/mL in PBS). The molar ratio of linker-drug to antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the resulting ADC using an SEC column equilibrated with PBS.
-
Characterize the ADC for DAR, aggregation, and purity.
-
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes the surface modification of citrate-capped AuNPs.
Materials:
-
Citrate-capped AuNP solution
-
This compound
-
Phosphate (B84403) buffer (10 mM, pH 7.4)
-
Centrifugation tubes
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the phosphate buffer to a concentration of 1 mM.
-
-
Surface Functionalization:
-
Add the this compound solution to the AuNP solution. The final concentration of the PEG linker should be in large excess to ensure complete surface coverage.
-
Incubate the mixture overnight at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the AuNP solution to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size of the AuNPs.
-
Carefully remove the supernatant containing excess this compound.
-
Resuspend the AuNP pellet in fresh phosphate buffer.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound linkers.
-
Resuspend the final purified this compound functionalized AuNPs in the desired buffer for storage or further conjugation.
-
Characterize the functionalized AuNPs for size, zeta potential, and stability.
-
Visualizations
Caption: Workflow for two-step antibody-drug conjugation using this compound.
Caption: Workflow for the functionalization of gold nanoparticles with this compound.
Caption: Structural comparison of Thiol-PEG-acid linkers with varying PEG lengths.
References
- 1. This compound, 749247-06-1 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. purepeg.com [purepeg.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Polyethylene Glycol Density and Length Affects Nanoparticle Uptake by Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Viscoelastic Gelatin-PEG Macroporous Hybrid Hydrogel with Anisotropic Morphology and Mechanical Properties for Tissue Engineering Application [mdpi.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Thiol-PEG4-acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents like Thiol-PEG4-acid are paramount for ensuring a safe and compliant laboratory environment. Adherence to established protocols is critical for personal safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While some safety data sheets for similar compounds indicate that the chemical, physical, and toxicological properties have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye Protection: Safety glasses or goggles to protect from splashes.[2][3][4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[2][3][4]
-
Body Protection: A laboratory coat to provide a barrier against accidental spills.[2][3][4]
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]
Physicochemical and Safety Data
Understanding the properties of this compound is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C11H22O6S |
| Molecular Weight | 282.4 g/mol |
| Appearance | Data not available |
| Purity | >95% |
| Solubility | Methylene chloride, Acetonitrile, DMSO, DMAC, moderate solubility in water |
| Storage | -20°C |
Note: This data is compiled from various sources for similar Thiol-PEG compounds and should be used as a general guideline. Always refer to the specific product information sheet for the most accurate data.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[2][6] Do not dispose of this chemical down the drain or in the regular trash.[2][7]
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the most critical first step to prevent dangerous reactions.[2]
-
Solid Waste: Collect unused or expired this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed container for solid chemical waste.[2][4][6]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically resistant container.[2][4][6] Do not mix with incompatible waste streams. For example, acids should be stored separately from bases.[2][8]
Step 2: Waste Container Labeling
Accurate and comprehensive labeling of waste containers is mandatory for safety and regulatory compliance.[2][4]
-
The label must include:
Step 3: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][8]
-
Ensure waste containers are securely sealed to prevent leakage or the release of vapors.[4]
-
Store waste containers in a secondary containment bin to mitigate the impact of potential spills.[9][10]
-
Keep containers in a well-ventilated and secure area, away from incompatible materials.[2][6]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the hazardous waste.[2][7]
-
Follow all institutional procedures for waste collection and documentation.[4]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[2]
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.[2][7]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[2]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
